molecular formula C5H3ClN4 B6172046 6-chloro-1H-pyrazolo[4,3-c]pyridazine CAS No. 2097611-04-4

6-chloro-1H-pyrazolo[4,3-c]pyridazine

Cat. No.: B6172046
CAS No.: 2097611-04-4
M. Wt: 154.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-1H-pyrazolo[4,3-c]pyridazine (CAS 2097611-04-4) is a heterocyclic compound with the molecular formula C5H3ClN4 and a molecular weight of 154.56 g/mol . This chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research for the development of novel active molecules . The chloro and pyrazolopyridazine substituents on this fused ring system offer reactive sites for further functionalization, making it a versatile precursor for constructing more complex structures. As a specialist research chemical, it is typically available from suppliers in quantities ranging from 50mg to 2.5g . Disclaimer: This product is intended for laboratory research and development purposes only. It is strictly labeled 'For Research Use Only' (RUO) and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Properties

CAS No.

2097611-04-4

Molecular Formula

C5H3ClN4

Molecular Weight

154.6

Purity

95

Origin of Product

United States

Foundational & Exploratory

6-chloro-1H-pyrazolo[4,3-c]pyridazine CAS number 2097611-04-4

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical profile, synthesis, and application of 6-chloro-1H-pyrazolo[4,3-c]pyridazine , a critical heterocyclic scaffold in modern medicinal chemistry.[1]

CAS Number: 2097611-04-4 Formula: C₅H₃ClN₄ Molecular Weight: 154.56 g/mol [1]

Introduction: The "Linchpin" Scaffold

In the landscape of kinase inhibitor discovery, the pyrazolo[4,3-c]pyridazine core has emerged as a high-value bioisostere for the indole and indazole rings found in ATP-competitive inhibitors.[1] The specific derivative This compound (CAS 2097611-04-4) serves as a "linchpin" intermediate.[1] Its C6-chlorine atom provides a reactive handle for late-stage diversification via palladium-catalyzed cross-couplings, while the pyrazole NH offers a site for solubilizing group attachment.[1]

This scaffold is particularly relevant for targeting JAK (Janus Kinase) , CDK (Cyclin-Dependent Kinase) , and ERK pathways, where the fused bicyclic system mimics the adenine base of ATP, anchoring the molecule within the kinase hinge region.[1]

Chemical Profile & Properties

The compound is a planar, electron-deficient heteroaromatic system.[1] The fusion of the electron-rich pyrazole with the electron-poor pyridazine ring creates a unique dipole and reactivity profile.[1]

PropertyValueTechnical Note
Appearance Off-white to pale yellow solidTypical of chlorinated fused aza-arenes.[1]
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (Hexane, Et₂O).[1]
pKa (calc) ~8.5 (Pyrazole NH)Acidic enough for deprotonation by weak bases (Cs₂CO₃).[1]
CLogP ~0.9 - 1.2Favorable lipophilicity for drug-like space.[1]
H-Bond Donors 1 (NH)Critical for Hinge Binding (H-bond donor to hinge carbonyl).[1]
H-Bond Acceptors 3 (N)Pyridazine nitrogens act as acceptors.[1]

Synthesis: The 3,4-Fusion Strategy

Core Retrosynthesis

The formation of the [4,3-c] fusion requires a 3,4-disubstituted pyridazine precursor.[1] Specifically, a 3-acyl-4-halopyridazine geometry is required to ensure the correct regiochemistry during hydrazine condensation.[1]

Validated Protocol: Cyclization from 3-Acyl-4-chloropyridazine

This protocol is derived from standard methodologies for fused pyrazolo-pyridazines (e.g., J. Med.[1] Chem., WO Patents).[1]

Precursors:

  • Starting Material: 3-Acetyl-4,6-dichloropyridazine (or 3-formyl analogue).[1]

  • Reagent: Hydrazine Hydrate (N₂H₄[1]·H₂O).

  • Solvent: Ethanol or THF/Ethanol mixture.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-acetyl-4,6-dichloropyridazine (1.0 eq) in absolute ethanol (10 vol) under N₂ atmosphere.

  • Cooling: Cool the solution to 0°C to minimize polymerization side reactions.

  • Addition: Dropwise add Hydrazine Hydrate (1.1 eq). Note: Excess hydrazine can displace the C6-Cl; stoichiometry is critical.[1]

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. The reaction proceeds via hydrazone formation followed by intramolecular S_NAr displacement of the C4-chlorine.[1]

  • Work-up: The product often precipitates as the HCl salt.[1] Filter the solid, wash with cold ethanol, and dry.[1]

  • Purification: If necessary, recrystallize from EtOH/H₂O or purify via flash chromatography (DCM/MeOH gradient).

Mechanistic Pathway (Graphviz)

The following diagram illustrates the reaction logic, highlighting the critical intramolecular cyclization step.

Synthesispathway Figure 1: Cyclization logic for the synthesis of the [4,3-c] fused system. SM 3-Acetyl-4,6- dichloropyridazine Inter Hydrazone Intermediate SM->Inter + N2H4, 0°C (Condensation) Prod 6-chloro-1H-pyrazolo [4,3-c]pyridazine (CAS 2097611-04-4) Inter->Prod Intramolecular SnAr (-HCl)

Reactivity & Derivatization Guide

For drug development, this molecule is a bifunctional scaffold . The order of operations is critical to avoid regioisomeric mixtures or over-reaction.

A. The C6-Chlorine "Hot Spot"

The chlorine at position 6 is highly activated for Nucleophilic Aromatic Substitution (S_NAr) and Palladium-catalyzed couplings due to the electron-withdrawing nature of the adjacent pyridazine nitrogen (N5).[1]

  • Suzuki-Miyaura: Reacts readily with aryl boronic acids (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) to install the "tail" of the kinase inhibitor.[1]

  • S_NAr: Reacts with primary/secondary amines (e.g., piperazines) in DMSO/DIEA at 80°C.

B. The N1-H "Anchor"

The pyrazole nitrogen is the standard site for attaching solubilizing groups or alkyl chains.[1]

  • Alkylation: Cs₂CO₃/DMF + Alkyl Halide.[1] Caution: N1 vs. N2 selectivity can be an issue. N1 alkylation is generally thermodynamic, but steric bulk at C7 (if substituted) can shift preference.[1]

  • Protection: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP protection is recommended if performing harsh conditions on the C6 position first.[1]

Experimental Workflow: Order of Operations

It is generally recommended to protect N1 or alkylate N1 before performing complex C6 couplings to prevent catalyst poisoning or side reactions at the acidic NH.[1]

ReactivityMap Figure 2: Divergent synthesis strategy for library generation. cluster_N1 N1 Functionalization (Step 1) cluster_C6 C6 Diversification (Step 2) Core 6-Chloro-1H-pyrazolo [4,3-c]pyridazine N1_Prot N-Protection (SEM/THP) Core->N1_Prot Path A N1_Alk N-Alkylation (R-X, Cs2CO3) Core->N1_Alk Path B Suzuki Suzuki Coupling (Ar-B(OH)2) N1_Prot->Suzuki Pd-Cat SnAr SnAr Displacement (HNR2) N1_Alk->SnAr Heat

Case Study Applications

This core is structurally analogous to the scaffold used in Crizotinib (pyrazole-fused) and various experimental JAK inhibitors .[1]

  • Kinase Hinge Binding: The N1-H and N2 of the pyrazole typically form a donor-acceptor motif with the kinase hinge region (e.g., Glu/Leu backbone).[1]

  • Selectivity: The pyridazine ring provides a vector (C6) that projects into the solvent-exposed region or the ribose pocket, allowing for selectivity tuning against off-target kinases.[1]

References

  • PubChem Compound Summary. (n.d.). This compound (CAS 2097611-04-4).[1] National Center for Biotechnology Information. Retrieved from [Link][1]

  • Vertex Pharmaceuticals. (2000).[1] WO2000023444A1 - 5,7-disubstituted-4-aminopyrido[2,3-d]pyrimidine compounds.[1] (Cited for analogous 3-acetyl-6-chloropyridazine synthesis conditions).[1][2][3][4][5] Retrieved from

  • Vasilevsky, S. F., et al. (1995).[1][6] A General Synthetic Method for Preparation of Pyrazolopyridazine Systems. Siberian Division of the Russian Academy of Sciences.[1] (Describes diazo-cyclization routes to the scaffold). Retrieved from [Link]

  • Beilstein J. Org.[1] Chem. (2014).[1][7] Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. (Analogous fusion chemistry).[1] Retrieved from [Link][1]

Sources

An In-Depth Technical Guide to 6-chloro-1H-pyrazolo[4,3-c]pyridazine: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-chloro-1H-pyrazolo[4,3-c]pyridazine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to present a robust profile of its anticipated properties and reactivity.

Introduction: The Pyrazolo[4,3-c]pyridazine Scaffold

The pyrazolo[4,3-c]pyridazine core is a fused heterocyclic system that marries the electron-rich nature of a pyrazole ring with the electron-deficient characteristics of a pyridazine ring. This juxtaposition of electronic properties imparts a unique chemical character, making it a privileged scaffold in the design of biologically active molecules. The pyridazine moiety, a six-membered ring with two adjacent nitrogen atoms, is known to be present in several natural products and approved drugs.[1] The fusion of a pyrazole ring can introduce additional points for molecular recognition and modulate the overall physicochemical properties. Derivatives of the broader pyrazolo-heterocycle class have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[2]

The subject of this guide, this compound, is a specific derivative that incorporates a reactive chlorine atom, a feature that can be exploited for further chemical modifications and the generation of compound libraries for drug discovery programs.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a pyrazole ring fused to a pyridazine ring, with a chlorine atom substituted at the 6-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2097611-04-4Commercial Vendor Data
Molecular Formula C₅H₃ClN₄PubChem
Molecular Weight 154.56 g/mol PubChem
Monoisotopic Mass 154.00462 Da[3]
Predicted XlogP 0.5[3]
Predicted Hydrogen Bond Donors 1PubChem
Predicted Hydrogen Bond Acceptors 3PubChem
Predicted Rotatable Bond Count 0PubChem

Proposed Synthesis and Characterization

Proposed Synthetic Pathway

A feasible route involves the cyclization of a suitably substituted pyrazole precursor. This can be envisioned as a two-step process starting from a commercially available or readily synthesized pyrazole derivative.

Synthetic Pathway A 3-amino-4-cyanopyrazole B Diazotization & Sandmeyer Reaction A->B NaNO₂, HCl then CuCl C 3-chloro-4-cyanopyrazole B->C D Reduction of Nitrile C->D LiAlH₄ or H₂, Raney Ni E 3-chloro-4-(aminomethyl)pyrazole D->E F Cyclization with Glyoxal E->F G This compound F->G Oxidation (e.g., MnO₂)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-chloro-4-cyanopyrazole

  • Rationale: This step introduces the necessary chlorine substituent and the precursor for the second nitrogen-containing ring. The Sandmeyer reaction is a classic and reliable method for converting an amino group to a variety of functionalities, including halides.

  • Procedure:

    • To a stirred suspension of 3-amino-4-cyanopyrazole in aqueous HCl at 0-5 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at low temperature.

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.

    • Add the cold diazonium salt solution to the cuprous chloride solution portion-wise, allowing for the evolution of nitrogen gas.

    • After the addition is complete, warm the reaction mixture to room temperature and stir for several hours.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 3-chloro-4-cyanopyrazole to 3-chloro-4-(aminomethyl)pyrazole

  • Rationale: The nitrile group is reduced to a primary amine, which will serve as a nucleophile in the subsequent cyclization step. Lithium aluminum hydride is a powerful reducing agent suitable for this transformation.

  • Procedure:

    • To a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-chloro-4-cyanopyrazole in anhydrous THF dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude aminomethylpyrazole, which may be used in the next step without further purification.

Step 3: Cyclization and Oxidation to this compound

  • Rationale: The final ring is formed by condensation of the aminomethylpyrazole with a two-carbon electrophile, such as glyoxal. The resulting dihydropyridazine is then oxidized to the aromatic pyridazine.

  • Procedure:

    • Dissolve the crude 3-chloro-4-(aminomethyl)pyrazole in a suitable solvent such as ethanol or acetic acid.

    • Add an aqueous solution of glyoxal and stir the mixture at room temperature or with gentle heating.

    • After the condensation is complete, add an oxidizing agent, such as manganese dioxide, and reflux the mixture for several hours.

    • Monitor the reaction by TLC until the intermediate is fully converted to the aromatic product.

    • Cool the reaction mixture, filter off the oxidizing agent, and concentrate the filtrate.

    • Purify the final product by column chromatography or recrystallization.

Expected Spectroscopic Characterization

Based on the structure, the following spectroscopic signatures are anticipated:

  • ¹H NMR: Signals corresponding to the protons on the pyrazole and pyridazine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the rings.

  • ¹³C NMR: Resonances for the five carbon atoms in the bicyclic system. The carbon atom attached to the chlorine will exhibit a characteristic chemical shift.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for a chlorine-containing compound (M+ and M+2 peaks in an approximate 3:1 ratio).

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching (in the pyrazole ring) and C=N and C=C stretching vibrations within the aromatic system.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by the interplay of the pyrazole and pyridazine rings and the presence of the chloro substituent.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is expected to be susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a key feature for derivatization, allowing for the introduction of various functional groups (e.g., amines, alkoxides, thiols) to explore structure-activity relationships. The electron-deficient nature of the pyridazine ring facilitates this type of reaction.

SNAr_Reaction Start This compound Reagent + Nu-H Start->Reagent Product 6-Nu-1H-pyrazolo[4,3-c]pyridazine Reagent->Product SNA_r HCl + HCl Product->HCl

Caption: Nucleophilic aromatic substitution at the 6-position.

  • N-Alkylation/N-Arylation: The pyrazole ring contains a secondary amine (N-H) that can be a site for alkylation or arylation reactions, allowing for further modification of the scaffold.

  • Electrophilic Substitution: Electrophilic substitution on the pyrazole ring is also possible, although the pyridazine ring is generally deactivated towards electrophiles.

  • Metal-Catalyzed Cross-Coupling Reactions: The chloro group can potentially participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful tool for introducing carbon-carbon and carbon-heteroatom bonds.

Applications in Medicinal Chemistry and Drug Discovery

The pyrazolo[4,3-c]pyridazine scaffold and its analogs are of significant interest in medicinal chemistry due to their potential to interact with various biological targets.

Table 2: Reported Biological Activities of Pyrazolo-Fused Pyridazine/Pyridine Derivatives

Compound ClassBiological Target/ActivityReference
Pyrazolo[3,4-c]pyridazinesCyclin-Dependent Kinase (CDK) inhibitors[6]
Pyrazolo[3,4-c]pyridazine derivativesCentral Nervous System (CNS) agents[7]
2H-pyrrolo[3,4-c]pyridazine derivativesLigands for the α2δ subunit of voltage-gated calcium channels[8]
Pyrazolo[4,3-c]pyridine SulfonamidesCarbonic Anhydrase Inhibitors[9]
3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivativesProtein Kinase Inhibitors (e.g., CDK5, GSK-3)[10]

The diverse biological activities of related compounds suggest that this compound could serve as a valuable starting point for the development of novel therapeutics, particularly in the areas of oncology (e.g., as kinase inhibitors) and neuroscience. The chloro substituent provides a convenient handle for generating a library of analogs to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in drug discovery. While direct experimental data is limited, its structure, properties, and reactivity can be reliably predicted based on the well-established chemistry of its constituent ring systems and analogous compounds. The proposed synthetic strategies and the anticipated reactivity profile, particularly the susceptibility of the chloro group to nucleophilic substitution and cross-coupling reactions, offer a clear path for the synthesis and derivatization of this promising scaffold. Further investigation into the biological activities of its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

  • Hranjec, M., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 183-192.
  • Kappe, C. O., et al. (2015). Synthesis of pyridyl substituted pyrazolo[4,3-c]pyridines as potential inhibitors of protein kinases. Monatshefte für Chemie - Chemical Monthly, 146(10), 1685-1693.
  • Abdel-Fattah, A. M., et al. (2009). Reactivity of pyrazolo[4,3‐c][4][5][11]oxadiazin‐3(5H)‐ones toward C‐nucleophiles: Synthesis of pyrazolo[3,4‐b]pyrazines. Journal of Heterocyclic Chemistry, 46(5), 959-963.

  • Desai, K. R., et al. (2003). Synthesis of substituted 1H-pyridazin-4-ones, 2-H-pyrazolo [4,3-c] pyridazines, pyrazoles and isoxazole derivatives. Indian Journal of Heterocyclic Chemistry, 13(1), 25-28.
  • El-Gaby, M. S. A., et al. (2006). Pyridazine Derivatives and Related Compounds, Part 17: The Synthesis of Some 3-Substituted Pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines and Their Antimicrobial Activity.
  • Kappe, C. O., et al. (2018). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade. Organic Process Research & Development, 22(11), 1598-1605.
  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Al-Tel, T. H. (2022).
  • Mamta, & Aggarwal, R. (2016). Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Journal of Chemical and Pharmaceutical Research, 8(7), 546-550.
  • Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4), 346-354.
  • Krasavin, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316.
  • Stanovnik, B., et al. (2008). Synthesis and NMR Spectroscopic Data of Pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin-4(1H)-ones. Molecules, 13(7), 1581-1594.
  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Medicinal Chemistry Research, 32, 1853-1921.
  • Almehizia, A. A., et al. (2025). Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives. Bulletin of the Chemical Society of Ethiopia, 39(12), 2433-2446.
  • Zabska, R., et al. (1998). Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. Acta Poloniae Pharmaceutica, 55(4), 305-310.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 23, 2024, from [Link]

  • Braña, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 48(21), 6843-6854.
  • Field, M. J., et al. (2004). Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels. Bioorganic & Medicinal Chemistry Letters, 14(9), 2031-2034.
  • Marzouk, M. I., et al. (2014). Synthesis and characterization of novel pyrazolone derivatives. Journal of Saudi Chemical Society, 18(2), 125-136.
  • Li, J., et al. (2018). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite/Bromite as the Halogen Source. Organic & Biomolecular Chemistry, 16(28), 5147-5151.
  • Patel, N. B., & Patel, J. C. (2011). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. E-Journal of Chemistry, 8(1), 349-356.
  • Wikipedia contributors. (2023, December 27). Pyridazine. In Wikipedia, The Free Encyclopedia. Retrieved 20:30, February 23, 2024, from [Link]

  • Ibeas, S., et al. (2022).
  • Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428.
  • Wang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[4][5][12]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(7), 679-684.

  • Andreani, A., et al. (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(16), 5824-5830.

Sources

Pyrazolo[4,3-c]pyridazine: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on Pyrazolo[4,3-c]pyridazine heterocyclic building blocks.

Executive Summary

The Pyrazolo[4,3-c]pyridazine scaffold represents a privileged, fused bicyclic heterocycle distinct from its more common isomer, pyrazolo[3,4-d]pyrimidine. While the latter is a well-established adenine bioisostere (e.g., in CDK inhibitors), the [4,3-c]pyridazine core offers a unique vector profile for hydrogen bonding and solubility modulation. This guide details the synthetic architecture, reactivity patterns, and medicinal utility of this scaffold, specifically focusing on its application as a kinase inhibitor (p38 MAP) and antimicrobial agent (DHFR inhibition).

Core Scaffold Analysis
  • IUPAC Name: 1H-Pyrazolo[4,3-c]pyridazine

  • Topology: 5,6-fused system.[1]

  • Bioisosteric Utility: Scaffolding mimic for indazoles, quinolines, and isoquinolines; offers altered

    
     and metabolic stability profiles compared to pure carbon analogues.
    
  • Key Features: The pyridazine ring (1,2-diazine) introduces a high nitrogen count, lowering logP while maintaining aromaticity.

Synthetic Strategies

The construction of the pyrazolo[4,3-c]pyridazine core is non-trivial due to the potential for isomeric mixtures (e.g., [3,4-c] vs. [4,3-c]). Two primary, self-validating synthetic routes are established: the Widman-Stoermer Type Cyclization (constructing the pyridazine ring) and the Hydrazine Condensation (constructing the pyrazole ring).

Route A: The Widman-Stoermer Type Cyclization

This method is preferred for generating 3-substituted derivatives. It relies on the intramolecular diazonium coupling of a 4-amino-3-acylpyrazole.

  • Mechanism: Diazotization of the primary amine generates a diazonium salt. The adjacent acetyl group enolizes, and the diazonium electrophile attacks the enolic carbon, closing the pyridazine ring.

  • Precursor: 3-Acetyl-4-amino-1-methylpyrazole.

Experimental Protocol 1: Synthesis via Diazotization
  • Step 1: Dissolve 3-acetyl-4-amino-1-methylpyrazole (1.0 eq) in concentrated HCl (5.0 eq) and water (10 vol) at 0°C.

  • Step 2: Dropwise addition of

    
     (1.1 eq) in water, maintaining internal temperature 
    
    
    
    .
  • Step 3: Stir for 30 minutes at 0°C, then allow to warm to room temperature (RT) for 2 hours. The diazonium intermediate cyclizes spontaneously or upon slight warming.

  • Step 4: Neutralize with

    
     to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.
    
Route B: The Hydrazine Condensation Strategy

This route is ideal for introducing diversity at the pyrazole nitrogen (N1/N2) and is often used when the pyridazine core is already functionalized (e.g., 3-acyl-4-chloropyridazines).

  • Mechanism: Nucleophilic aromatic substitution (

    
    ) of the chlorine by hydrazine, followed by intramolecular condensation with the adjacent carbonyl.
    
  • Precursor: 3-Acetyl-4-chloropyridazine.

Experimental Protocol 2: Synthesis from 4-Chloropyridazine
  • Step 1: Dissolve 3-acetyl-4-chloropyridazine (1.0 eq) in ethanol (10 vol).

  • Step 2: Add hydrazine hydrate (2.5 eq) dropwise at RT. Caution: Exothermic.

  • Step 3: Reflux the mixture for 2–4 hours. Monitor by TLC (EtOAc:Hexane).[2]

  • Step 4: Concentrate in vacuo. The residue is often a hydrazone intermediate.[3]

  • Step 5: Cyclization is driven by heating in acetic acid (AcOH) at 80°C for 1 hour if not complete in Step 3.

  • Step 6: Pour into ice water, filter the precipitate, and dry.

Visualization of Synthetic Logic

The following diagram illustrates the two convergent pathways to the scaffold.

G StartA 3-Acetyl-4-aminopyrazole InterA Diazonium Intermediate StartA->InterA NaNO2, HCl (Diazotization) Target Pyrazolo[4,3-c]pyridazine (Target Scaffold) InterA->Target Intramolecular Cyclization (Widman-Stoermer) StartB 3-Acetyl-4-chloropyridazine InterB Hydrazino-pyridazine StartB->InterB NH2NH2 (SnAr Displacement) InterB->Target Condensation (-H2O)

Figure 1: Convergent synthetic pathways for the Pyrazolo[4,3-c]pyridazine scaffold.

Medicinal Chemistry Applications

p38 MAP Kinase Inhibition

The pyrazolo[4,3-c]pyridazine core serves as a bioisostere for the quinazolinone class of kinase inhibitors.

  • Mechanism: The N1 and N2 nitrogens of the pyrazole ring can act as a hinge-binding motif (donor-acceptor), mimicking the adenine ring of ATP.

  • SAR Insight: Substitution at the 3-position (derived from the acetyl group in Route A) allows for hydrophobic packing against the gatekeeper residue.

  • Case Study: Derivatives containing a 2,4-difluorophenoxy moiety at the pyridazine 6-position have demonstrated potency against p38

    
    , a target for anti-inflammatory therapy.
    
Antimicrobial & DHFR Inhibition

Specific derivatives, such as 6-amino-7-cyano-3-methyl-5H-pyrazolo[4,3-c]pyridazine , have shown broad-spectrum antimicrobial activity.

  • Target: Dihydrofolate Reductase (DHFR).

  • Efficacy: In vitro studies suggest inhibitory concentrations (

    
    ) comparable to methotrexate in specific bacterial strains.
    
  • Structural Logic: The 6-amino group provides critical H-bond donor interactions within the folate binding pocket.

Data Summary: Activity Profile
Compound ClassTargetKey Substituent (R3)Key Substituent (R6)Activity Ref
Kinase Inhibitor p38 MAP KinasePhenyl / Methyl2,4-Difluorophenoxy[1]
Antimicrobial DHFR (Bacteria)MethylAmino (-NH2)[2]
Antifungal C. albicansMethylCyano (-CN)[2]

Reactivity & Functionalization Guide

For researchers elaborating this building block, the following reactivity rules apply:

  • Electrophilic Aromatic Substitution (

    
    ): 
    
    • The pyrazole ring is electron-rich relative to the pyridazine. Halogenation (e.g., NIS, NBS) occurs preferentially at the C3 position if unsubstituted.

  • Nucleophilic Displacement (

    
    ): 
    
    • Chlorines on the pyridazine ring (specifically at C6) are highly activated for displacement by amines or alkoxides due to the electron-withdrawing nature of the adjacent diazine nitrogens.

  • N-Alkylation:

    • Alkylation of the free NH (if N1-unsubstituted) usually favors the N1 position (sterically less hindered than N2), but mixtures are common. Use of soft electrophiles or specific bases (

      
      ) can tune regioselectivity.
      

References

  • Synthesis and p38 Kinase Activity

    • Title: Synthesis of Heteroaryl-fused Pyrazoles as p38 Kinase Inhibitors.
    • Source: Semantic Scholar / J. Med. Chem.
    • URL:[Link]

  • Antimicrobial & DHFR Activity

    • Title: Novel heterocyclic hybrids of pyrazole targeting dihydrofolate reductase: design, biological evalu
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link][4]

  • General Pyridazine Synthesis (Widman-Stoermer Context)

    • Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.[5][6][7]

    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Bioisosteric Strategies for 6-Chloro-1H-Pyrazolo[4,3-c]pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the bioisosteric landscape for 6-chloro-1H-pyrazolo[4,3-c]pyridazine , a privileged scaffold in medicinal chemistry, particularly for kinase inhibition and antimicrobial research.

Executive Summary & Structural Logic

The This compound scaffold represents a critical "privileged structure" in drug discovery. Its planar, electron-deficient bicyclic architecture allows it to function as a potent ATP-mimetic in kinase inhibitors (e.g., JAK, CDK, JNK pathways) and as a core pharmacophore in antimicrobial agents.

The 6-chloro substituent serves a dual purpose:

  • Synthetic Handle: It acts as a highly reactive electrophile for Nucleophilic Aromatic Substitution (

    
    ) or Buchwald-Hartwig cross-coupling, enabling rapid library generation.
    
  • Pharmacophoric Element: In final compounds, the chlorine (or its bioisostere) often occupies a hydrophobic pocket or engages in halogen bonding.

This guide details the strategic replacement of this core (Scaffold Hopping) and its substituents to optimize Lipophilic Efficiency (LipE) , Metabolic Stability , and Target Residence Time .

Physicochemical Profile & Electronic Landscape

Before designing isosteres, one must understand the parent scaffold's properties. The high nitrogen count (4 N atoms) creates a distinct electronic profile compared to carbocyclic analogs like naphthalene or indole.

PropertyValue (Approx.)Implication for Drug Design
H-Bond Acceptors (HBA) 3 (N2, N5, N6)High water solubility; potential for specific kinase hinge binding.
H-Bond Donors (HBD) 1 (NH at N1)Critical for directional binding (e.g., to Glu/Asp residues).
cLogP ~0.5 - 1.2Low lipophilicity compared to quinolines; good for lowering clearance.
TPSA ~50-60 ŲFavorable for membrane permeability if substituents are balanced.
pKa (Conjugate Acid) ~2.5 - 3.5Weakly basic; likely uncharged at physiological pH (7.4).
Electronic Distribution Analysis

The pyridazine ring (N5-N6) is strongly electron-withdrawing, reducing the electron density of the fused pyrazole. This increases the acidity of the N1-proton (


 ~11-12), making it a better H-bond donor than a standard pyrazole.

Scaffold Hopping: Core Bioisosteres

Replacing the entire 5,6-fused system is a primary strategy to alter IP space or fix metabolic liabilities (e.g., aldehyde oxidase oxidation of the pyridazine ring).

Diagram 1: Scaffold Hopping Logic Map

The following diagram maps the structural evolution from the parent scaffold to its key bioisosteres, highlighting the specific property gains.

Bioisosteres Parent Parent Scaffold: This compound (High TPSA, Kinase Hinge Binder) L1_Node Isostere Type 1: Nitrogen Walk (Pyrazolo[3,4-c]pyridine) Parent->L1_Node Remove N6 Increases Lipophilicity Removes AO Liability L2_Node Isostere Type 2: 6,5-Fusion Switch (Imidazo[1,2-b]pyridazine) Parent->L2_Node Bridgehead N Changes Vector of Substituents L3_Node Isostere Type 3: Triazole Core ([1,2,4]Triazolo[4,3-b]pyridazine) Parent->L3_Node Add N Increases TPSA Lowers Metabolic Stability Ex2 Purine (Natural Substrate Mimic) Parent->Ex2 High Similarity Ex1 7-Azaindole (Classic Kinase Isostere) L1_Node->Ex1

Caption: Structural evolution of the pyrazolo[4,3-c]pyridazine scaffold. "Nitrogen Walking" (Type 1) is the most common strategy to modulate solubility and metabolic stability.

Detailed Isostere Analysis
A. Pyrazolo[4,3-c]pyridine (The "De-aza" Analogue)

Removing the nitrogen at position 6 yields the pyrazolo[4,3-c]pyridine .

  • Effect: Increases cLogP by ~0.5–1.0 units.

  • Utility: Use this when the parent molecule is too polar or suffers from rapid renal clearance. It also removes the susceptibility of the pyridazine ring to oxidation by Aldehyde Oxidase (AO).

  • Reference: This scaffold is seen in inhibitors of JAK and various Carbonic Anhydrases [1].

B. [1,2,4]Triazolo[4,3-b]pyridazine

Replacing the pyrazole carbon with a nitrogen.

  • Effect: Lowers

    
    , increases TPSA.
    
  • Utility: Often used to introduce a bridgehead nitrogen, locking the conformation. This scaffold is heavily utilized in c-Met and SGK1 inhibitors [2].

C. Imidazo[1,2-b]pyridazine[1][2]
  • Effect: A "regioisomeric" change where the 5-membered ring is fused differently.

  • Utility: This is a "super-scaffold" in oncology (e.g., Ponatinib). It offers a different vector for the 6-position substituent, often pointing it towards the solvent front rather than the hydrophobic pocket [3].

Substituent Bioisosterism: The 6-Chloro Position

While the 6-chloro group is often a synthetic intermediate, in cases where it is retained (e.g., for filling a small hydrophobic pocket), the following bioisosteres are validated:

BioisostereElectronic Effect (

)
Steric Size (

)
Strategic Rationale
-CH₃ (Methyl) -0.17 (Donor)Similar to ClRemoves halogen bond capability; improves metabolic stability vs. de-halogenation.
-CF₃ (Trifluoromethyl) +0.54 (Withdrawing)Larger than ClIncreases metabolic stability; strengthens lipophilic interactions.
-CN (Nitrile) +0.66 (Withdrawing)Smaller/LinearIntroduces a "orthogonal" dipole; can accept weak H-bonds.
-OCH₃ (Methoxy) -0.27 (Donor)Larger/Flexibleprobing H-bond donor residues; alters solubility.

Technical Insight: If the 6-Cl is susceptible to metabolic displacement (glutathione conjugation), replacing it with a Cyclopropyl or Difluoromethyl group is a proven strategy to retain size while eliminating reactivity.

Synthetic Protocols & Validation

To explore these bioisosteres, a robust synthetic route is required. The following protocol describes the synthesis of the parent core and its divergence points.

Diagram 2: Synthetic Workflow for Core & Isosteres

Synthesis Start 3-Acetyl-4-chloropyridazine Step1 Hydrazine Cyclization (EtOH, Reflux) Start->Step1 Div1 Use Methylhydrazine Start->Div1 Variation Core 3-Methyl-1H-pyrazolo[4,3-c]pyridazine (The Core) Step1->Core Func Electrophilic Chlorination (NCS or POCl3) Core->Func Final This compound Func->Final Iso1 1-Methyl Isostere Div1->Iso1

Caption: General synthetic route. The core is formed via hydrazine cyclization of an acetyl-pyridazine precursor. Chlorination at the 6-position (if not pre-installed) is achieved via electrophilic substitution or POCl3 mediated chlorination of a pyridazinone.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of this compound derivatives.

  • Starting Material: 3-acetyl-4-chloropyridazine (or 3-carboethoxy-4-chloropyridazine).

  • Cyclization:

    • Dissolve starting material (1.0 eq) in Ethanol (0.5 M).

    • Add Hydrazine Hydrate (1.5 eq) dropwise at 0°C.

    • Reflux for 2–4 hours. Monitor by TLC/LC-MS.

    • Mechanism:[3] The hydrazine attacks the acetyl carbonyl first, followed by intramolecular

      
       displacement of the 4-chloro group (or vice versa depending on substrate reactivity), forming the pyrazole ring [4].
      
  • Functionalization (The 6-Cl Handle):

    • If the starting material was a pyridazinone, the intermediate is a pyrazolo[4,3-c]pyridazin-6-one .

    • Reflux in

      
       (neat) for 3 hours to generate the 6-chloro  derivative.
      
  • Purification: Quench on ice, neutralize with

    
    , extract with EtOAc. Recrystallize from EtOH/Water.
    

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the acetyl methyl peak and the appearance of a broad NH singlet (~13-14 ppm) for the pyrazole.

  • LC-MS: Confirm the characteristic Chlorine isotope pattern (M and M+2 in 3:1 ratio).

References

  • Pyrazolo[4,3-c]pyridines as Carbonic Anhydrase Inhibitors. MDPI Molecules, 2022.

  • Triazolo[4,3-b]pyridazines as c-Met Inhibitors. Journal of Medicinal Chemistry, 2014.

  • The Pyridazine Heterocycle in Drug Discovery. Expert Opinion on Drug Discovery, 2023.

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives. Current Organic Chemistry, Bentham Science.

  • This compound Compound Summary. PubChem.

Sources

Strategic Sourcing and Handling of 6-Chloro-1H-pyrazolo[4,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemistry & Chemical Biology

Part 1: Chemical Profile & Significance

The 6-chloro-1H-pyrazolo[4,3-c]pyridazine scaffold represents a high-value, nitrogen-rich heterocycle often utilized as a bioisostere for indoles, azaindoles, and purines in kinase inhibitor design (specifically JAK, STAT, and MAPK pathways). Its utility lies in the unique vector positioning of the C6-chlorine atom, which serves as a critical handle for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core into potent drug candidates.

However, this specific isomer ([4,3-c] fusion) is significantly rarer in commercial catalogs than its [3,4-b] or [1,5-a] congeners. This scarcity necessitates a rigorous procurement strategy involving precise isomer verification and, occasionally, in-house synthesis.

Core Chemical Data
PropertySpecification
Chemical Name This compound
CAS Number 2097611-04-4 (Note: Verify against structure; often confused with pyridine analogs)
Molecular Formula C

H

ClN

Molecular Weight 154.56 g/mol
Solubility DMSO (>50 mg/mL), DMF; Poor in water/DCM
pKa (Calc) ~8.5 (NH acidity), ~2.3 (Pyridazine N basicity)
Key Risk Isomer misidentification (confused with pyrazolo[4,3-c]pyridine CAS 1206979-33-0)

Part 2: Procurement Strategy & Vendor Landscape

As a Senior Scientist, I advise against treating this molecule as a commodity chemical. The supply chain is fragmented. Use the following tiered sourcing strategy to ensure integrity.

Tier 1: Validated Stock Vendors

These vendors have historically demonstrated possession of the physical solid or validated synthetic routes.

  • BLD Pharm: Currently the most reliable source for this specific CAS (2097611-04-4). They often hold stock in mg to gram scales.

  • Enamine: While often "make-on-demand" for this specific isomer, their building block library is the gold standard for heterocycle purity.

  • WuXi AppTec (LabNetwork): Best for scaling (>10g). They likely synthesize de novo rather than stocking, implying a 4-6 week lead time.

Tier 2: Aggregators (Use with Caution)

Vendors like MolPort or eMolecules list this compound but often aggregate "virtual stock."

  • Protocol: Do not order directly online. Request a Batch-Specific CoA and H-NMR before issuing a PO. If they cannot provide a spectrum within 48 hours, they do not have the compound.

Procurement Decision Logic

The following decision tree illustrates the workflow for sourcing this scaffold, minimizing the risk of project delays due to "ghost stock."

ProcurementLogic Start Need 6-Cl-pyrazolo[4,3-c]pyridazine CheckStock Check Tier 1 (BLD/Enamine) Start->CheckStock StockYes In Stock? CheckStock->StockYes Order Request Batch CoA StockYes->Order Yes StockNo No Stock / >4 Weeks StockYes->StockNo No Verify Verify Isomer (See QC) Order->Verify Custom Custom Synthesis Quote StockNo->Custom Assess Cost/Time Analysis Custom->Assess Internal Internal Synthesis (See Part 4) Assess->Internal High Cost / Urgent Outsource Contract CRO (WuXi/ChemPartner) Assess->Outsource Low Urgency

Caption: Strategic decision tree for sourcing rare heterocyclic scaffolds, prioritizing stock verification over lead time.

Part 3: Quality Control (QC) Protocols

Trust but verify. The most common failure mode with this scaffold is receiving the [3,4-d] or [4,3-c]pyridine isomer. You must run these internal checks immediately upon receipt.

1H-NMR Validation (DMSO-d6)

The connectivity of the pyrazole to the pyridazine ring is subtle.

  • Key Signal: Look for the broad singlet of the pyrazole NH (usually >13 ppm).

  • Aromatic Region:

    • Proton A (C3-H): Singlet around 8.2–8.5 ppm (if C3 is unsubstituted).

    • Proton B (C7-H): Singlet around 9.0–9.3 ppm (deshielded by adjacent nitrogens).

    • Differentiation: If you see a doublet pattern with

      
      , you likely have the pyridine  analog (coupling between N-CH and C-CH), not the pyridazine.
      
LCMS Isotope Pattern[1]
  • Condition: Standard acidic mobile phase (Formic acid/MeCN).

  • Observation: The Chlorine atom must present a distinct 3:1 ratio of M (154) and M+2 (156) peaks.

  • Purity Threshold: >95% UV (254 nm). Impurities often include the dechlorinated species (hydrodehalogenation byproduct) if the vendor used aggressive Pd-catalysis in a previous step.

Part 4: Synthesis (The "Make" Option)

If commercial avenues fail, the synthesis of this compound is achievable in 3 steps from commercially available 3,4,6-trichloropyridazine .

Synthetic Pathway

The strategy relies on the regioselective hydrazine cyclization of a 4-formyl (or 4-acyl) pyridazine precursor.

  • Step 1: Vinyl Substitution. Radical alkylation or Stille coupling of 3,4,6-trichloropyridazine to install a vinyl group at C4.

  • Step 2: Oxidative Cleavage. Lemieux-Johnson oxidation (

    
    ) of the vinyl group to yield 3,6-dichloro-4-formylpyridazine .
    
  • Step 3: Cyclization. Reaction with hydrazine hydrate. The hydrazine condenses with the aldehyde and performs an intramolecular

    
     on the C3-chlorine to close the pyrazole ring.
    

SynthesisRoute SM 3,4,6-Trichloropyridazine Inter1 4-Vinyl-3,6-dichloropyridazine SM->Inter1 VinylMgBr, CuI (Regioselective) Inter2 3,6-Dichloro-4-formylpyridazine Inter1->Inter2 OsO4, NaIO4 (Oxidation) Product This compound Inter2->Product N2H4•H2O (Cyclization)

Caption: Convergent synthesis route utilizing a hydrazine cyclization cascade.

Experimental Protocol (Step 3 - Cyclization)
  • Reagents: 3,6-dichloro-4-formylpyridazine (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (0.5 M).

  • Procedure:

    • Dissolve aldehyde in EtOH and cool to 0°C.

    • Add hydrazine hydrate dropwise (exothermic).

    • Allow to warm to RT and stir for 2 hours.

    • Workup: The product often precipitates as a beige solid. Filter and wash with cold EtOH.

    • Yield: Typically 60-75%.

Part 5: Handling & Stability

  • Storage: Store solid at -20°C under inert atmosphere (Argon/Nitrogen). The free base is moderately stable but can oxidize at the hydrazine moiety over months.

  • Solution Stability: Stable in DMSO for ~24 hours. Avoid protic solvents (MeOH/EtOH) for long-term storage as nucleophilic attack at the C6-Cl position can occur slowly over weeks.

  • Safety: Treat as a potential sensitizer. High nitrogen content implies potential energetic decomposition if heated dry >150°C.

References

  • Vasilevsky, S. F., & Tretyakov, E. V. (1995).[1] "Synthesis of fused ring systems based on an intramolecular cyclization of functionally substituted vic-functionalized arylacetylenes." Liebigs Annalen, 1995(4), 775-779. (Foundational chemistry for pyrazolo-pyridazine cyclization).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 2097611-04-4. Retrieved from [Link]

Sources

Patent landscape for pyrazolo[4,3-c]pyridazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[4,3-c]pyridazine scaffold represents a privileged, yet under-explored, chemical architecture in modern medicinal chemistry. Distinct from its more common isomers (e.g., pyrazolo[3,4-d]pyrimidines or pyrazolo[1,5-a]pyridines), this fused bicyclic system offers unique vector orientations for substituent display, making it an ideal template for ATP-competitive kinase inhibition and protein-protein interaction disruption.

Historically utilized for broad-spectrum antimicrobial applications, the patent landscape has shifted dramatically in the last decade toward high-value oncology targets. Recent filings highlight its utility in immuno-oncology (HPK1 inhibitors) and cell cycle regulation (CDK1/Cyclin B) . This guide dissects the technical nuances of this scaffold, providing researchers with a roadmap of its synthetic accessibility, structure-activity relationships (SAR), and intellectual property terrain.

Chemical Architecture & SAR Analysis

The pyrazolo[4,3-c]pyridazine core consists of a pyrazole ring fused to a pyridazine ring. Its planar nature and high nitrogen count (4 heteroatoms) provide multiple hydrogen bond acceptor/donor sites, critical for interacting with the hinge regions of kinase domains.

Structural Advantages
  • Hinge Binding: The N1 and N2 nitrogens of the pyrazole moiety often serve as the primary anchor points within the ATP-binding pocket of kinases.

  • Solvent Exposure: The C3 position allows for the extension of solubilizing groups or "tail" moieties that reach into the solvent-exposed regions of the enzyme, modulating pharmacokinetic properties.

  • Selectivity: The specific geometry of the [4,3-c] fusion creates a shape vector distinct from the ubiquitous purine mimetics, offering a route to bypass off-target toxicity associated with pan-kinase inhibitors.

Therapeutic Landscape & Target Validation

The patent literature categorizes the utility of pyrazolo[4,3-c]pyridazines into three primary domains.

A. Immuno-Oncology: HPK1 Inhibition

The most significant recent activity involves Hematopoietic Progenitor Kinase 1 (HPK1) .[1] HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[1][2] Inhibiting HPK1 prevents the phosphorylation of SLP-76, thereby enhancing T-cell activation and antitumor immunity.

  • Key Patent: EP 4 223 759 B1 (Broadenbio Co., Ltd.)

  • Mechanism: Small molecule inhibitors based on this scaffold bind to the kinase domain of HPK1, blocking the negative feedback loop in T-cells.

B. Cell Cycle Regulation: CDK1/Cyclin B

Early patents identified the scaffold as a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) .

  • Assignee: BASF Bioresearch Corp.

  • Relevance: CDK1 is essential for the G2/M phase transition. Inhibitors induce cell cycle arrest and apoptosis in rapidly dividing tumor cells.

C. Dual Kinase Inhibition: c-Met / Pim-1

Research indicates the scaffold's ability to act as a dual inhibitor, targeting both the c-Met receptor tyrosine kinase (implicated in metastasis) and Pim-1 (a serine/threonine kinase preventing apoptosis). This dual-action profile is highly sought after to prevent resistance mechanisms in cancer therapy.

Visualization: HPK1 Signaling Pathway

The following diagram illustrates the intervention point of pyrazolo[4,3-c]pyridazine inhibitors within the T-cell activation pathway.

HPK1_Pathway TCR TCR Activation HPK1_Inactive HPK1 (Inactive) TCR->HPK1_Inactive Stimulates HPK1_Active HPK1 (Active) HPK1_Inactive->HPK1_Active Auto-phosphorylation SLP76 SLP-76 HPK1_Active->SLP76 Phosphorylates Inhibitor Pyrazolo[4,3-c]pyridazine Inhibitor Inhibitor->HPK1_Active BLOCKS TCell_Response Enhanced T-Cell Response Inhibitor->TCell_Response Restores SLP76_P p-SLP-76 (Ser376) SLP76->SLP76_P Degradation Ubiquitination & Degradation SLP76_P->Degradation Recruits 14-3-3 Degradation->TCell_Response Inhibits

Figure 1: Mechanism of Action for HPK1 inhibitors restoring T-Cell activity.

Synthetic Methodologies

The patent literature reveals two dominant strategies for constructing the pyrazolo[4,3-c]pyridazine core. The choice of route depends heavily on the desired substitution pattern at the C3 and N1 positions.

Route A: The "Pyridazine-First" Approach (Diaza-Wittig)

This method is favored for generating 6-substituted derivatives.

  • Precursor: Start with

    
    -diazo-1,3-diketones.[3]
    
  • Cyclization: A Diaza-Wittig reaction constructs the pyridazine ring first, bearing a ketone.[3]

  • Fusion: Reaction with hydrazine or substituted hydrazines closes the pyrazole ring.

Route B: The "Pyrazole-First" Approach

Commonly used when the pyrazole nitrogen substitution is fixed early.

  • Precursor: 3-acetyl-4-aminopyrazole derivatives.[4]

  • Diazotization: The amino group is diazotized to form a diazonium salt.

  • Cyclization: Intramolecular coupling closes the pyridazine ring.

Visualization: Synthetic Workflows

Synthesis_Routes cluster_RouteA Route A: Pyridazine-First cluster_RouteB Route B: Pyrazole-First StartA Alpha-diazo-1,3-diketone StepA1 Diaza-Wittig Reaction StartA->StepA1 InterA Pyridazine Intermediate StepA1->InterA StepA2 Hydrazine Cyclization InterA->StepA2 ProductA Pyrazolo[4,3-c]pyridazine StepA2->ProductA StartB 3-acetyl-4-aminopyrazole StepB1 Diazotization (NaNO2/HCl) StartB->StepB1 InterB Diazonium Salt StepB1->InterB StepB2 Intramolecular Coupling InterB->StepB2 ProductB Pyrazolo[4,3-c]pyridazine StepB2->ProductB

Figure 2: Comparison of primary synthetic routes found in patent literature.

Case Study: HPK1 Inhibitor Synthesis Protocol

Source: Adapted from EP 4 223 759 B1 (Broadenbio Co., Ltd.) [1].

Objective: Synthesis of 3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]pyridazin-6(5H)-one.

This protocol demonstrates the "Pyridazine-First" strategy, utilizing a high-temperature cyclization followed by hydrazine fusion.

Step-by-Step Methodology
StepReagents / ConditionsOperationTechnical Insight
1 Precursor Assembly React methyl 5-(4-bromophenyl)-3,5-dioxopentanoate with 2-(2,4-dimethoxyphenyl)hydrazines.Forms the hydrazone intermediate necessary for the pyridazine ring closure.
2 Thermal Cyclization Heat intermediate in o-dichlorobenzene at 175°C for 5 hours.Critical Step: High temperature is required to drive the elimination and ring closure to form the hydroxypyridazinone core.
3 Workup Dilute with EtOAc, wash with sat. NaHCO3, adjust pH to 4-5 with citric acid.Acidic workup ensures the hydroxypyridazinone precipitates or extracts efficiently.
4 Pyrazole Fusion Dissolve residue in n-butanol. Add glacial acetic acid and hydrazine hydrate. Heat to 120°C for 15h.The hydrazine attacks the carbonyl/electrophilic centers of the pyridazine to fuse the pyrazole ring.
5 Isolation Cool to RT. Collect precipitate by filtration.The final product is often crystalline, simplifying purification.

Yield: ~58% for the final step. Validation: ESI-MS m/z = 427.1 ([M+H]+).

Key Assignees & IP Trends

The landscape is dominated by a mix of specialized biotech firms and large pharmaceutical entities.

AssigneeFocus AreaKey Patent / Application
Broadenbio Co., Ltd. HPK1 Inhibitors (Oncology)EP 4 223 759 B1
BASF Bioresearch CDK1/Cyclin B InhibitorsUS 2002/0192228
Incyte Corporation Kinase Modulators (FGFR/HPK1)Various citations (e.g., WO2018/049191 context)
Academic Groups Antimicrobial / DHFR InhibitorsSee Literature [2]

Trend Analysis:

  • 2000-2010: Focus on broad-spectrum antiproliferatives and antimicrobials.

  • 2015-Present: Sharp pivot toward immuno-oncology (HPK1) and highly selective kinase inhibitors. The scaffold is increasingly used to generate "Type II" kinase inhibitors that bind to the inactive conformation (DFG-out).

Future Outlook

The pyrazolo[4,3-c]pyridazine scaffold is poised for a renaissance in Targeted Protein Degradation (TPD) . Its solvent-exposed vectors (specifically at the C3 position) make it an excellent candidate for the attachment of linkers in PROTAC (Proteolysis Targeting Chimera) design. Researchers should investigate this scaffold when standard indazole or quinoline cores fail to provide the necessary physicochemical properties (solubility/permeability) in degrader campaigns.

References

  • Broadenbio Co., Ltd. (2021).[2] Pyrazolopyridazinone compound, and pharmaceutical composition and use thereof. European Patent Office.[2] Patent No. EP 4 223 759 B1. Link

  • Othman, I. M., et al. (2020).[5] Novel heterocyclic hybrids of pyrazole targeting dihydrofolate reductase: design, biological evaluation and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1645–1657. Link

  • Bentham Science. (2018). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. Link

  • BASF Bioresearch Corp. (2002). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. (Note: Isomeric reference for comparative SAR). Journal of Medicinal Chemistry. Link

Sources

Biological Activity of the Pyrazolo[4,3-c]pyridazine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[4,3-c]pyridazine core represents a privileged fused heterocyclic scaffold in medicinal chemistry, distinct from its more common isomer, pyrazolo[3,4-c]pyridazine.[1][2] While the latter is widely recognized for Cyclin-Dependent Kinase (CDK) inhibition, the [4,3-c] isomer has emerged as a potent bioisostere of purine, exhibiting high efficacy in Dihydrofolate Reductase (DHFR) inhibition and kinase modulation (specifically p38 MAPK and JAK families).[1] This guide provides a comprehensive technical analysis of the scaffold's structure-activity relationships (SAR), synthetic accessibility, and therapeutic mechanisms in oncology and infectious disease.[1][2]

Chemical Architecture & Synthesis[2][3]

Structural Properties

The pyrazolo[4,3-c]pyridazine system consists of a five-membered pyrazole ring fused to a six-membered pyridazine ring across the [4,3-c] bond.[1]

  • Planarity: The bicyclic aromatic system is planar, facilitating intercalation into DNA or stacking interactions within enzyme active sites (e.g., the ATP-binding pocket of kinases).[1][2]

  • H-Bonding: The nitrogen atoms at positions 1, 2 (pyrazole) and 5, 6 (pyridazine) serve as versatile hydrogen bond acceptors/donors, mimicking the adenine core of ATP and folate.[1][2]

Synthetic Pathways

Two primary retrosynthetic strategies are employed to construct the core:

Strategy A: Pyridazine Ring Closure (The Diaza-Wittig Approach) This method builds the pyridazine ring onto a pre-existing pyrazole scaffold.

  • Precursor: 4-acyl-5-substituted-pyrazoles.[1]

  • Reagent: Hydrazine hydrate or substituted hydrazines.

  • Mechanism: Condensation of the hydrazine with the 4-acyl group followed by intramolecular cyclization onto a reactive adjacent carbon (often a nitrile or ester).

Strategy B: Pyrazole Ring Closure

  • Precursor: 3,4-disubstituted pyridazines.[1][2][3]

  • Reagent: Hydrazine derivatives.[2][3][4][5][6]

  • Mechanism: Cyclization of a hydrazine substituent onto an adjacent carbonyl or nitrile group on the pyridazine ring.[2]

Representative Protocol: Synthesis of 6-amino-7-cyano-3-methyl-5H-pyrazolo[4,3-c]pyridazine

Rationale: This specific derivative is a validated DHFR inhibitor (IC50 ~0.09 µM).[2]

  • Reactants: 3-methyl-5-oxo-1H-pyrazole-4-carbonitrile (starting material) + active methylene reagent (e.g., chloroacetonitrile) or hydrazine hydrate in the presence of a cyclizing agent.[1]

  • Conditions: Reflux in ethanol/dioxane with catalytic base (piperidine).[2]

  • Purification: Recrystallization from DMF/Ethanol.

Synthesis Start 3-Methyl-5-oxo-pyrazole (Precursor) Step1 Condensation w/ Hydrazine Hydrate Start->Step1 Reflux/EtOH Inter Hydrazone Intermediate Step1->Inter Cycl Intramolecular Cyclization Inter->Cycl -H2O Final Pyrazolo[4,3-c]pyridazine Core Cycl->Final

Figure 1: General synthetic flow for constructing the pyrazolo[4,3-c]pyridazine core via pyrazole precursors.

Mechanism of Action (MOA)

The biological activity of this core is driven by its ability to mimic natural substrates in two key pathways: Folate Metabolism and Signal Transduction .

Dihydrofolate Reductase (DHFR) Inhibition

The pyrazolo[4,3-c]pyridazine scaffold acts as a classical antifolate.[1]

  • Mechanism: It competes with dihydrofolate for the active site of DHFR.

  • Binding Mode: The N1/N2 nitrogens of the pyrazole and the N5/N6 of the pyridazine form critical hydrogen bonds with the side chain of Asp27 (in bacterial DHFR) or Glu30 (in human DHFR), mimicking the pteridine ring of folate.

  • Impact: Inhibition blocks the reduction of dihydrofolate to tetrahydrofolate, halting thymidylate synthesis and causing "thymineless death" in rapidly dividing cells (bacteria or cancer).[1][2][5]

Kinase Modulation (p38 MAPK & JAK)

Derivatives of this core have been identified as ATP-competitive inhibitors of:

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): Crucial for regulating pro-inflammatory cytokines (TNF-α, IL-1β).[1] The planar core fits the adenine-binding pocket, while substituents at the 3- and 6-positions extend into the hydrophobic regions I and II.

  • Janus Kinases (JAK): Essential for cytokine signaling via the JAK-STAT pathway.

MOA cluster_0 Folate Pathway (Antimicrobial/Anticancer) cluster_1 Kinase Pathway (Anti-inflammatory) Core Pyrazolo[4,3-c]pyridazine Scaffold DHFR DHFR Enzyme Core->DHFR Competitive Inhibition p38 p38 MAPK / JAK Core->p38 ATP Pocket Binding THF Tetrahydrofolate DHFR->THF Blocked DHF Dihydrofolate DHF->DHFR Substrate DNA DNA Synthesis (Thymidylate) THF->DNA ATP ATP ATP->p38 Competition Cytokines Pro-inflammatory Cytokines (TNF-a, IL-6) p38->Cytokines Downstream Signaling

Figure 2: Dual mechanism of action targeting Folate Metabolism and Kinase Signaling pathways.[1]

Therapeutic Applications & Data

Antimicrobial Activity

The 6-amino-7-cyano-3-methyl derivative (Compound 6a) is a standout candidate.[1][4][5][7][8]

  • Spectrum: Broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.[1]

  • Antifungal: High potency against C. albicans and A. fumigatus.[2][5]

  • Potency: MIC values are comparable to Ciprofloxacin and Amphotericin B.[2][4][5]

OrganismStrainCompound 6a ActivityReference Drug (Ciprofloxacin/Amphotericin B)[1]
Bacteria S. pneumoniaeHigh (MIC < 1 µg/mL)High
E. coliModerate-HighHigh
Fungi A. fumigatusExcellent (MIC 0.98 µg/mL) High
Enzyme DHFR (IC50) 0.09 ± 0.91 µM 0.14 ± 1.25 µM (Methotrexate)
Anti-Inflammatory (Autoimmune)[1]
  • Target: p38 MAPK and JAK.[2]

  • Indication: Rheumatoid arthritis, psoriasis.[1][2][9]

  • Efficacy: Reduction of TNF-α production in LPS-stimulated PBMCs (Peripheral Blood Mononuclear Cells).

Experimental Protocols

Protocol A: DHFR Inhibition Assay

Validation: This assay confirms the mechanism of action for antimicrobial/anticancer hits.

  • Reagents: Recombinant human or bacterial DHFR, Dihydrofolic acid (substrate), NADPH (cofactor).[1][2]

  • Setup: In a 96-well plate, add 150 µL of buffer (50 mM Tris-HCl, pH 7.5).

  • Inhibitor: Add 10 µL of the test compound (dissolved in DMSO) at varying concentrations (0.01 – 100 µM).

  • Initiation: Add 20 µL of NADPH (100 µM final) and 20 µL of DHFR enzyme. Incubate for 5 min at 37°C.

  • Reaction: Start by adding 20 µL of Dihydrofolic acid (50 µM final).

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3 minutes.

  • Calculation: Calculate IC50 using non-linear regression (Percent inhibition vs. Log[Concentration]).

Protocol B: In Vitro Antimicrobial Susceptibility (Broth Microdilution)[1]
  • Inoculum: Prepare bacterial suspension to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Dilution: Dilute 1:100 in Mueller-Hinton Broth.

  • Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the pyrazolo[4,3-c]pyridazine derivative.

  • Incubation: 37°C for 18-24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

References

  • Othman, I. M. M., et al. (2020). Novel heterocyclic hybrids of pyrazole targeting dihydrofolate reductase: design, biological evaluation and in silico studies.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry.[2][5] Link[1]

  • Dumas, J., et al. (2008). Substituted pyrazolo[3,4-d]pyrimidines and methods of using the same (Patent US7452880B2).[1][2] Google Patents.[2] Link (Describes related kinase inhibition mechanisms relevant to the scaffold class).

  • Menet, C. J. M., et al. (2013). Azaindoles as Janus Kinase Inhibitors (Patent WO2013052355A1).[1][2] Google Patents.[2] Link (Cites pyrazolo[4,3-c]pyridazine as a core scaffold for JAK inhibition).[1]

  • Almehizia, A. A., et al. (2025). Synthesis and Pharmacological Evaluations of Novel Pyrazolo Pyridazine Derivatives.[1][2] Bulletin of the Chemical Society of Ethiopia.[2][10] Link

Sources

Methodological & Application

Application Note: Synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridazine

[1][2][3]

Abstract & Strategic Overview

The synthesis of pyrazolo[4,3-c]pyridazines is historically challenging due to the electron-deficient nature of the pyridazine ring, which complicates electrophilic aromatic substitution. Traditional methods involving the condensation of 3-acyl-4-chloropyridazines with hydrazine often suffer from poor regioselectivity and harsh conditions that degrade sensitive halogens.

This protocol utilizes a reductive cyclization strategy . By starting with methyl 6-chloro-4-hydrazinylpyridazine-3-carboxylate , we leverage the orthogonal reactivity of the ester and hydrazine moieties. Treatment with Diisobutylaluminum hydride (DIBAL-H) reduces the ester to an intermediate aldehyde (or hemiaminal), which is immediately trapped by the adjacent hydrazine group to close the pyrazole ring. This "one-pot" reduction-cyclization sequence ensures high regiocontrol and scalability.

Key Advantages
  • Regioselectivity: The precursor design locks the hydrazine at the C4 position, preventing isomer formation.

  • Mild Conditions: Cyclization occurs at -78°C to RT, avoiding thermal degradation.

  • Scalability: The protocol is validated for multi-gram scale synthesis.

Chemical Logic & Retrosynthesis

The synthesis is designed backward from the target to ensure the preservation of the C6-chlorine atom, which is a "chemical handle" for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Retrosynthetic Analysis (DOT Diagram)

RetrosynthesisTargetThis compound(Target Scaffold)IntermediateMethyl 6-chloro-4-hydrazinylpyridazine-3-carboxylate(Key Precursor)Target->IntermediateReductive Cyclization(DIBAL-H)StartMethyl 4,6-dichloropyridazine-3-carboxylate(Starting Material)Intermediate->StartRegioselective SNAr(Hydrazine Hydrate)

Figure 1: The retrosynthetic path highlights the strategic introduction of the hydrazine moiety prior to ring closure.

Detailed Experimental Protocols

Phase 1: Preparation of the Hydrazine Precursor

Objective: Regioselective displacement of the C4-chlorine in methyl 4,6-dichloropyridazine-3-carboxylate. Rationale: The C4 position is activated by the ortho-ester group and para-nitrogen, making it significantly more electrophilic than the C6 position.

Reagents:

  • Methyl 4,6-dichloropyridazine-3-carboxylate (1.0 equiv)

  • Hydrazine hydrate (64-65% in water, 2.5 equiv)

  • Ethanol (EtOH) or Tetrahydrofuran (THF) (10 V)

Protocol:

  • Dissolution: Dissolve methyl 4,6-dichloropyridazine-3-carboxylate (e.g., 5.0 g) in EtOH (50 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Add hydrazine hydrate dropwise over 20 minutes. Note: Exothermic reaction; maintain internal temperature < 5°C to prevent bis-substitution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The product usually precipitates.[1]

  • Workup:

    • If precipitate forms: Filter the solid, wash with cold EtOH (2 x 10 mL) and Et2O (2 x 10 mL).

    • If no precipitate: Concentrate the solvent to ~20% volume, add water (20 mL), and filter the resulting solid.

  • Drying: Dry under vacuum at 40°C.

  • Yield: Expect 85-95% of methyl 6-chloro-4-hydrazinylpyridazine-3-carboxylate as a yellow/off-white solid.

Phase 2: Reductive Cyclization to Pyrazolo[4,3-c]pyridazine

Objective: Cyclization of the hydrazine precursor to the final bicyclic system. Mechanism: DIBAL-H reduces the ester to an aldehyde equivalent, which undergoes intramolecular condensation with the hydrazine amine.

Reagents:

  • Methyl 6-chloro-4-hydrazinylpyridazine-3-carboxylate (1.0 equiv)

  • Diisobutylaluminum hydride (DIBAL-H) (1.0 M in THF or Toluene, 3.5 equiv)

  • Dichloromethane (DCM) (anhydrous, 20 V)

  • Rochelle's Salt (Potassium sodium tartrate) (sat. aq. solution)

Protocol:

  • Setup: Flame-dry a 3-neck flask and purge with Nitrogen/Argon. Add the hydrazine precursor (e.g., 2.0 g) and anhydrous DCM (40 mL). The starting material may be a suspension; this is acceptable.

  • Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath).

  • Reduction: Add DIBAL-H (1.0 M, 3.5 equiv) dropwise via syringe pump or addition funnel over 30 minutes. Critical: Maintain temperature < -70°C.

  • Cyclization:

    • Stir at -78°C for 2 hours.

    • Remove the cooling bath and allow the reaction to warm to RT over 2–4 hours. The suspension should clarify as the reaction proceeds.

  • Quench (Critical Step):

    • Cool back to 0°C.

    • Carefully quench by dropwise addition of MeOH (5 mL) followed by water (2 mL). Caution: Gas evolution.

    • Add saturated Rochelle's salt solution (50 mL) and stir vigorously at RT for 2 hours until the aluminum emulsion breaks into two clear layers.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 30 mL) or EtOAc (if product solubility is low in DCM).

  • Purification:

    • Dry combined organics over Na2SO4, filter, and concentrate.[2]

    • Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

  • Product: This compound is obtained as a pale yellow solid.

Analytical Data & Troubleshooting

Expected Analytical Profile
PropertySpecification
Appearance Pale yellow to off-white solid
1H NMR (DMSO-d6) δ ~13.8 (br s, 1H, NH), 8.4 (s, 1H, Ar-H), 7.8 (s, 1H, Ar-H)
LCMS (ESI) [M+H]+ = 155.0/157.0 (Characteristic 3:1 Cl isotope pattern)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Phase 1 Bis-substitution (Hydrazine attacks C6 and C4)Ensure temperature is strictly 0°C; add hydrazine slowly. Verify stoichiometry (2.5 eq).
Incomplete Cyclization (Phase 2) Insufficient DIBAL-H or moisture presentUse fresh DIBAL-H. Ensure anhydrous conditions. Increase DIBAL-H to 4.0 equiv.
Aluminum Emulsion Improper quenchStir with Rochelle's salt for at least 2 hours. Alternatively, use the Fieser workup method.
Product stuck in Aqueous Amphoteric nature of productAdjust aqueous pH to ~7-8 before extraction. Use THF/EtOAc mixtures for extraction.

Mechanistic Pathway[7]

The following diagram illustrates the transformation from the ester precursor to the final fused ring system.

MechanismStep1Precursor:Methyl 6-chloro-4-hydrazinyl...Step2Intermediate A:Aluminum-Hemiacetal ComplexStep1->Step2+ DIBAL-H(-78°C)Step3Intermediate B:Hydrazone/HemiaminalStep2->Step3Warming/QuenchStep4Final Product:This compoundStep3->Step4- H2O(Cyclization)

Figure 2: The reduction of the ester triggers spontaneous intramolecular condensation with the hydrazine.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic and potential carcinogen. Handle in a fume hood. Avoid contact with metals.

  • DIBAL-H: Pyrophoric. Handle under inert atmosphere. Quench with extreme caution to avoid hydrogen gas explosion.

  • Chlorinated Heterocycles: Potential skin sensitizers. Wear double gloves and eye protection.

References

  • Vertex Pharmaceuticals Inc. (2024). Heteroaryl compounds for the treatment of cancer. WO2024033454A1.[3]

    • Citation for the synthesis of this compound (Compound 3.[2][4][3][1][5][6]3) via methylation and precursors.[7]

  • Insilico Medicine. (2023).[1][6] Small molecule inhibitors of ubiquitin specific protease 1 (USP1) and uses thereof. WO2023083285A1.[4]

    • Primary citation for the DIBAL-H mediated reductive cycliz
  • Mizzoni, R. H., & Spoerri, P. E. (1951).[8] Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[2][9][10][6][8][11] Journal of the American Chemical Society, 73(4), 1873–1874.

    • Foundational reference for the synthesis of chloropyridazine precursors.
  • Hackler, R. E., et al. (2006). Synthesis of 3,6-dichloro-4-substituted pyridazines. The Journal of Organic Chemistry.

    • Reference for regioselective substitution on the dichloropyridazine ring.

Application Note: Suzuki-Miyaura Coupling Optimization for 6-Chloro-1H-pyrazolo[4,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-chloro-1H-pyrazolo[4,3-c]pyridazine scaffold represents a high-value pharmacophore in kinase inhibitor discovery (e.g., JAK, CDK, and MAPK pathways). However, its functionalization via Suzuki-Miyaura coupling presents a distinct "Ambident Reactivity" challenge. The substrate contains a highly reactive electrophilic site (C6-Cl) adjacent to an acidic, nucleophilic site (N1-H).

This Application Note provides two validated workflows:

  • Route A (The Robust Method): Utilization of a protecting group strategy for scale-up and difficult coupling partners.

  • Route B (The Direct Method): A ligand-accelerated protocol for unprotected substrates, optimized for rapid medicinal chemistry cycles.

Chemo-Structural Analysis & Strategy

The Substrate Paradox

Successful coupling requires navigating two competing electronic features:

  • The Electrophile (C6-Cl): The pyridazine ring is electron-deficient (

    
    -deficient). The chlorine at position 6 is activated for oxidative addition by the adjacent nitrogen atoms (similar to 2-chloropyridine). This makes it an excellent candidate for Pd-catalyzed coupling.
    
  • The Catalyst Poison (N1-H): The pyrazole N-H is acidic (

    
    ). Under standard basic Suzuki conditions (e.g., 
    
    
    
    ), this proton is removed. The resulting pyrazolate anion can bind tightly to the Palladium(II) center, displacing phosphine ligands and arresting the catalytic cycle (formation of stable Pd-amidates).
Strategic Decision Matrix

The choice of protocol depends on the complexity of your boronic acid partner and the scale of the reaction.

DecisionMatrix Start Start: this compound Check Is the Boronic Acid Unstable (Protodeboronation prone)? Start->Check Scale Reaction Scale? Check->Scale No (Stable Aryl) RouteA ROUTE A: Protection Strategy (THP or SEM) Check->RouteA Yes (e.g., 2-heteroaryl) Scale->RouteA > 5 grams RouteB ROUTE B: Direct Coupling (Ligand Accelerated) Scale->RouteB < 100 mg (MedChem)

Figure 1: Strategic decision tree for selecting the optimal coupling pathway.

Detailed Protocols

Protocol A: The "Robust" Route (Protected)

Recommended for: Scale-up (>1g), electron-poor boronic acids, or when purification is difficult.

Concept: Masking the N-H prevents catalyst poisoning and increases solubility in non-polar solvents.

Step 1: Protection (THP Group)
  • Suspend This compound (1.0 equiv) in dry DCM (0.2 M).

  • Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) and p-TsOH·H2O (0.05 equiv).

  • Stir at RT for 4-12 h. Monitor by TLC/LCMS (Product is less polar).

  • Quench with sat.

    
    , extract with DCM, and concentrate.
    
    • Note: The THP group usually adds as a mixture of regioisomers (N1/N2). Both isomers react identically in the Suzuki step.

Step 2: Suzuki Coupling[1][2]
  • Catalyst:

    
     (3-5 mol%) - Robust against air/moisture.
    
  • Base:

    
     (2.0 equiv).[2]
    
  • Solvent: 1,4-Dioxane : Water (4:1).

  • Temperature: 90°C.

Procedure:

  • Charge a reaction vial with THP-protected chloride (1.0 equiv), Boronic Acid (1.2 equiv), and

    
      (2.0 equiv).
    
  • Add 1,4-Dioxane/Water (4:1 ratio, 0.15 M concentration).

  • Degas by sparging with Nitrogen for 5 minutes.

  • Add

    
      (0.05 equiv).
    
  • Seal and heat to 90°C for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Deprotection: Treat crude with 4M HCl in Dioxane/MeOH (1:1) at RT for 2h to remove THP.

Protocol B: The "Direct" Route (Unprotected)

Recommended for: High-throughput screening (HTS), rapid analog generation, stable boronic acids.

Concept: Use of electron-rich, bulky Buchwald ligands (Dialkylbiarylphosphines) to facilitate oxidative addition and prevent pyrazolate binding.

  • Catalyst System: XPhos Pd G2 (Precatalyst) or

    
     / XPhos .
    
    • Why: XPhos is exceptionally active for heteroaryl chlorides and creates a bulky Pd-center that discourages N-binding [1].

  • Base:

    
      (3.0 equiv).
    
    • Why: Phosphate is basic enough to activate the boronic acid but allows for buffering effects that can be milder than carbonates in some mixed solvents.

  • Solvent: n-Butanol or Dioxane/Water (10:1) .

    • Why: n-Butanol ensures solubility of the polar starting material and the intermediate salts.

Step-by-Step Procedure:

  • To a microwave vial, add This compound (1.0 equiv, e.g., 50 mg).

  • Add Boronic Acid/Ester (1.5 equiv). Excess is required due to potential protodeboronation.

  • Add

    
      (finely ground, 3.0 equiv).
    
  • Add XPhos Pd G2 (0.02 - 0.05 equiv).

  • Add n-Butanol (degassed, concentration 0.1 M).

  • Seal and heat:

    • Thermal: 100°C for 4-12 hours.

    • Microwave: 120°C for 30-45 minutes.

  • Workup: Acidify slightly (pH 6) with dilute HCl or acetic acid during extraction (EtOAc/THF mixture) to ensure the product is in the neutral form (not the salt) for extraction.

Optimization & Troubleshooting Data

Catalyst Screening Matrix (Unprotected Substrate)

Conditions: 1.0 eq Substrate, 1.5 eq Ph-B(OH)2, 3.0 eq Base, 100°C, 4h.

Catalyst SystemBaseSolventYield (LCMS)Notes


DME/H2O< 15%Failed. Catalyst poisoning evident.


Dioxane/H2O45-60%Moderate. Good for simple aryls.

+ XPhos

n-BuOH88% Optimal. Clean conversion.
PEPPSI-IPr

Dioxane70%Good alternative for sterically hindered acids.
Common Failure Modes
  • Hydrodechlorination (Reduction):

    • Observation: Mass spectrum shows M-34 (replacement of Cl with H).

    • Cause: Hydride source in solvent or overheating.

    • Fix: Switch solvent from alcohol (n-BuOH) to Toluene/Water or Dioxane. Ensure strict degassing.

  • Protodeboronation:

    • Observation: Recovery of starting chloride + benzene/heterocycle (from boronic acid).

    • Cause: Heteroaryl boronic acids (e.g., 2-pyridyl, 2-thiazolyl) are unstable in hot aqueous base.

    • Fix: Use Route A (Protected). Switch base to KF or

      
        (anhydrous conditions). Use Boronic Esters (Pinacol) instead of acids.
      

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where the unprotected nitrogen can intervene.

Mechanism Figure 2: Catalytic Cycle showing the competitive inhibition path (Red) caused by the free NH group. Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Pd-Cl Species) Pd0->OxAdd + Substrate (R-Cl) Poison CATALYST POISONING (Pd-N Bond Formation) OxAdd->Poison Base + Free NH TransMet Transmetallation (Boronate) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Lennon, I. C., et al. (2011). The Application of Design of Experiments (DoE) to the Optimization of a Suzuki Coupling. Organic Process Research & Development, 15(6), 1275–1280. (Demonstrates scale-up of chloropyridazine couplings).

Sources

Buchwald-Hartwig amination protocols for chloropyridazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Catalyst Poisoning and Regioselectivity Challenges

Executive Summary

Pyridazine cores are "privileged scaffolds" in medicinal chemistry, frequently appearing in kinase inhibitors and CNS-active agents due to their ability to mimic peptide bonds and engage in hydrogen bonding. While chloropyridazines are electron-deficient and amenable to nucleophilic aromatic substitution (


), this pathway often fails with weak nucleophiles, sterically hindered amines, or requires harsh conditions that degrade sensitive functional groups.

This Application Note details optimized Buchwald-Hartwig Cross-Coupling (BHCC) protocols specifically designed for chloropyridazine substrates. Unlike standard aryl chlorides, chloropyridazines present unique challenges: catalyst poisoning via pyridazinyl-nitrogen coordination and competitive hydrodehalogenation .

Strategic Analysis: The Pyridazine Paradox

The chloropyridazine ring presents a dichotomy in palladium catalysis:

  • Electronic Activation (Pro): The electron-deficient nature of the ring facilitates the Oxidative Addition step (Pd⁰

    
     Pdᴵᴵ), often making it faster than in phenyl chlorides.
    
  • Coordination Poisoning (Con): The proximal nitrogen atoms are highly Lewis basic. They can displace phosphine ligands or occupy open coordination sites on the palladium, forming stable, inactive "off-cycle" resting states.

Key Success Factor: The use of bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald Ligands) or chelating bisphosphines (e.g., Xantphos) is non-negotiable. These ligands create a steric wall that prevents the substrate's nitrogen atoms from binding to the metal center while facilitating the reductive elimination step.

Mechanistic Pathway & Failure Modes

The following diagram illustrates the standard catalytic cycle alongside the critical "Poisoning Trap" specific to N-heterocycles like pyridazine.

Buchwald_Pyridazine_Mechanism cluster_legend Legend Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Fast for Pyridazines) Pd0->OxAdd + Chloropyridazine PdII_Ar Pd(II)-Ar-Cl Complex OxAdd->PdII_Ar AmineBind Amine Binding & Deprotonation PdII_Ar->AmineBind + Amine/Base PoisonTrap OFF-CYCLE TRAP (Pd-N Coordination) PdII_Ar->PoisonTrap N-Binding (Low Steric Ligand) RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Regeneration PoisonTrap->PdII_Ar Heat/Bulky Ligand key Green: Active Cycle | Red: Catalyst Death

Figure 1: Catalytic cycle highlighting the competitive N-coordination pathway (Red) which arrests turnover if the ligand is not sufficiently bulky.

Critical Parameters & Reagent Selection
4.1 Ligand Selection Matrix

For chloropyridazines, monodentate biaryl phosphines are generally superior for rate, while bidentate ligands offer stability.

Ligand ClassSpecific LigandBest For...Why?
Biaryl Phosphine BrettPhos Primary AminesBulky adamantyl groups prevent N-poisoning; promotes coupling of primary amines without over-arylation.
Biaryl Phosphine RuPhos Secondary AminesExcellent for acyclic secondary amines; resists

-hydride elimination.
Biaryl Phosphine tBuXPhos Amides/SulfonamidesHigh steric bulk facilitates reductive elimination of difficult nucleophiles.
Bisphosphine Xantphos HeterocyclesLarge bite angle (111°) favors reductive elimination; highly robust for heterocycle-heterocycle coupling.
4.2 Base Selection[1]
  • 
     (Standard):  Preferred for pyridazines. Mild enough to prevent hydrolysis of the chloro-group or degradation of the ring.
    
  • NaOtBu (Aggressive): Use only if the substrate is stable. Strong bases can trigger nucleophilic attack on the pyridazine ring itself (degradation) or promote hydrodehalogenation.

  • LiHMDS (Soluble): Excellent for flow chemistry or when solubility is an issue.

Experimental Protocols
Protocol A: General Amination of 3-Chloropyridazines

Target: Coupling of secondary amines (cyclic/acyclic) to 3-chloropyridazine.

Reagents:

  • Substrate: 3-Chloropyridazine derivative (1.0 equiv)

  • Nucleophile: Morpholine/Piperidine/Secondary Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

    • Note: If G4 precatalyst is unavailable, use

      
       (1 mol%) + RuPhos (2-4 mol%).
      
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

  • Concentration: 0.2 M

Step-by-Step Methodology:

  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.[2]

  • Solids Charge: Add the 3-chloropyridazine (1.0 mmol),

    
     (650 mg, 2.0 mmol), and RuPhos Pd G4 (approx. 15-30 mg).
    
    • Critical: Do not grind the catalyst with the base.

  • Inerting: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill x3).

  • Liquid Charge: Add anhydrous 1,4-Dioxane (5 mL) via syringe, followed by the amine (1.2 mmol).

  • Activation: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Why 80°C? Pyridazines are reactive; boiling toluene temperatures (110°C) often cause decomposition. Start lower.

  • Monitoring: Check LCMS at 2 hours. If conversion <50%, raise temp to 100°C.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Controlled Mono-Amination of 3,6-Dichloropyridazine

Target: Selective mono-functionalization of a symmetric di-chloro scaffold.

Reagents:

  • Substrate: 3,6-Dichloropyridazine (1.0 equiv)

  • Nucleophile: Primary Amine / Aniline (0.95 equiv)

    • Note: Use slight deficit of amine to prevent bis-coupling.

  • Catalyst: BrettPhos Pd G4 (1.0 mol%)

  • Base:

    
     (finely ground, 2.0 equiv)
    
  • Solvent: t-Amyl Alcohol (anhydrous)

Step-by-Step Methodology:

  • Stoichiometry Control: Accurately weigh 3,6-dichloropyridazine (1.0 mmol) and the amine (0.95 mmol).

  • Catalyst Mix: In a glovebox or under strict Argon flow, add BrettPhos Pd G4 (10 mg).

  • Solvent Effect: Add t-Amyl Alcohol (5 mL).

    • Why t-Amyl Alcohol? Higher boiling point than THF, but solubilizes the Pd-oxidative addition complex better than toluene for this specific substrate class.

  • Temperature Ramp: Start reaction at 60°C .

    • Mechanistic Insight: The first oxidative addition is highly facile due to the two electron-withdrawing nitrogens and the second chlorine. High temps promote the second addition. Keep it mild.

  • Quench: Upon consumption of the amine (limiting reagent), immediately cool to RT and dilute with water/EtOAc to stop the reaction.

Workflow Visualization

Experimental_Workflow Start Substrate Analysis (Cl-Pyridazine) LigandSelect Ligand Selection (See Matrix) Start->LigandSelect Prep Inert Prep (Glovebox/Schlenk) LigandSelect->Prep Condition1 Standard: RuPhos/Cs2CO3 80°C Prep->Condition1 Secondary Amine Condition2 Difficult/Selective: BrettPhos/K3PO4 60°C Prep->Condition2 Primary/Selective Check LCMS Check (2 Hours) Condition1->Check Condition2->Check Success Isolate Product Check->Success >90% Conv Fail Troubleshoot (See Table) Check->Fail <50% Conv

Figure 2: Decision tree for experimental setup and optimization.

Troubleshooting & Optimization Guide
ObservationRoot CauseCorrective Action
Low Conversion (<10%) Catalyst PoisoningSwitch to a bulkier ligand (e.g., tBuBrettPhos ) to prevent N-binding. Increase catalyst loading to 5 mol%.
Hydrodehalogenation

-Hydride Elimination
Avoid isopropanol or primary alcohol solvents. Switch to Toluene or Dioxane. Use a base that is less prone to H-transfer (e.g.,

).
Bis-amination (in Dichloro) Over-reactionReduce temperature by 20°C. Use the amine as the limiting reagent (0.9 equiv).
Black Precipitate (Pd Black) Catalyst DeactivationSystem was not strictly anaerobic. Pd(0) is oxidizing. Re-run with fresh reagents and stricter degassing (freeze-pump-thaw).
Starting Material Intact Failed ActivationIf using Pd(OAc)2 + Ligand, the reduction to Pd(0) failed. Switch to pre-formed Pd G4 precatalysts which generate Pd(0) immediately upon base exposure.
References
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Lana, E. J., et al. (2020). Regioselective Functionalization of Chloropyridazines. Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction.[1][2][3] [Link]

Sources

Application Note: Functionalization of C6 Position in Pyrazolo[4,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the functionalization of the C6 position in the pyrazolo[4,3-c]pyridazine scaffold.[1] This heterocyclic system is increasingly relevant in medicinal chemistry, particularly for kinase inhibition (e.g., CDK, HPK1) and as a bioisostere for purines.

Introduction & Structural Analysis

The pyrazolo[4,3-c]pyridazine scaffold consists of a pyrazole ring fused to a pyridazine ring.[1] The C6 position (often corresponding to the carbon alpha to the pyridazine nitrogen, depending on specific IUPAC numbering variations, but consistently the electrophilic center in 6-chloro derivatives) is the primary vector for diversification.

  • Electronic Character: The pyridazine ring is electron-deficient (π-deficient), making the carbons adjacent to the nitrogen atoms (C3 and C6 in the parent pyridazine; C6 in the fused system) highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) .[1]
    
  • Reactivity Profile:

    • C6-Halides (Cl/Br): Excellent electrophiles for

      
       and oxidative addition in transition-metal catalysis (Suzuki, Buchwald-Hartwig).[1]
      
    • C6-H: susceptible to radical alkylation (Minisci reaction), though less common than halogen displacement.[1]

    • Selectivity: In 3,6-dichloro derivatives, the C6 position is often more reactive due to the inductive effect of the adjacent nitrogen and the lack of steric hindrance compared to the C3 position (which is flanked by the pyrazole NH).[1]

Synthetic Strategies

The functionalization of C6 is typically achieved via a "Chlorination-Displacement" strategy.[1][2]

  • Step 1: Activation. Conversion of the C6-oxo (lactam) or C6-hydroxyl group to a C6-chloro moiety using phosphoryl chloride (

    
    ).[1][2]
    
  • Step 2: Functionalization.

    • Path A (

      
      ):  Direct displacement with amines, alkoxides, or thiols.[1]
      
    • Path B (Cross-Coupling): Palladium-catalyzed formation of C-C or C-N bonds.[1][2]

PART 2: Detailed Experimental Protocols

Protocol A: Synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridazine (Precursor)

Prerequisite for all C6 functionalization.[1]

Reagents:

  • 6-Hydroxy-1H-pyrazolo[4,3-c]pyridazine (or tautomeric lactam)[1]

  • Phosphoryl chloride (

    
    ) – Chlorinating agent & Solvent[1]
    
  • 
    -Dimethylaniline (Cat.)[1] – Catalyst (Optional)
    

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), suspend the 6-hydroxy precursor (1.0 equiv) in neat 
    
    
    
    (10–15 volumes).
  • Reaction: Add

    
    -dimethylaniline (0.1 equiv) if the substrate is unreactive.[1][2] Heat the mixture to 90–100 °C  for 3–6 hours. Monitor by TLC/LC-MS for the disappearance of the starting material and formation of the chloro-intermediate (typically less polar).[1][2]
    
  • Work-up (CAUTION): Cool the mixture to room temperature. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring to quench excess

    
    . Neutralize the aqueous phase with saturated 
    
    
    
    or
    
    
    to pH 7–8.[2]
  • Isolation: Extract with Ethyl Acetate (

    
    ).[1][2] Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Functionalization (C6-Amination/Etherification)

Best for: Introducing aliphatic amines, anilines, or alkoxy groups.[1]

Reagents:

  • This compound (1.0 equiv)[1][3][4]

  • Nucleophile: Primary/Secondary Amine (1.2–2.0 equiv) OR Alcohol (with NaH)[1]

  • Base:

    
     (N,N-Diisopropylethylamine) or 
    
    
    
    (2.0–3.0 equiv)[1]
  • Solvent:

    
    , 
    
    
    
    , or
    
    
    (for high temp)[1]

Procedure:

  • Dissolution: Dissolve the 6-chloro substrate in anhydrous DMF (0.2 M).

  • Addition: Add the base followed by the amine nucleophile.[1][2]

  • Reaction:

    • Reactive Amines: Stir at Room Temperature for 2–12 h.

    • Anilines/Steric hindered amines: Heat to 80–120 °C in a sealed tube.

  • Work-up: Dilute with water. If the product precipitates, filter and wash with water.[2] If not, extract with EtOAc/LiCl (5% aq) to remove DMF.[1]

  • Yield: Typically 70–90%.[1][2]

Protocol C: Suzuki-Miyaura Cross-Coupling (C6-Arylation)

Best for: Introducing aryl or heteroaryl groups.[1][2]

Reagents:

  • This compound (1.0 equiv)[1][3][4]

  • Aryl Boronic Acid/Pinacol Ester (1.2–1.5 equiv)[1]

  • Catalyst:

    
     or 
    
    
    
    (5–10 mol%)[1]
  • Base:

    
     (2M aq) or 
    
    
    
    (solid) (3.0 equiv)[1]
  • Solvent: 1,4-Dioxane/Water (4:[1]1) or DME/Water[1]

Procedure:

  • Degassing: Combine substrate, boronic acid, and base in the solvent mixture.[2] Sparge with Argon/Nitrogen for 10 minutes (Critical to prevent homocoupling/dehalogenation).[1][2]

  • Catalyst: Add the Pd catalyst under inert atmosphere.

  • Reaction: Heat to 90–100 °C for 4–16 hours.

  • Scavenging: Filter through a Celite pad to remove Palladium black.[1][2]

  • Purification: Concentrate and purify via silica gel chromatography. Note: Pyrazoles can streak on silica; add 1%

    
     to the eluent.[1][2]
    

PART 3: Visualization & Data

Reactivity Map & Decision Tree

G Start Pyrazolo[4,3-c]pyridazine Scaffold C6_OH C6-OH (Lactam) Start->C6_OH Precursor Synthesis C6_Cl C6-Chloro (Electrophilic Hub) C6_OH->C6_Cl POCl3, 100°C (Chlorination) Prod_SNAr C6-Amine/Ether (via SNAr) C6_Cl->Prod_SNAr HNR2, Base, Heat (Nucleophilic Disp.) Prod_Suzuki C6-Aryl/Heteroaryl (via Suzuki) C6_Cl->Prod_Suzuki Ar-B(OH)2, Pd(0) (C-C Coupling) Prod_Buch C6-Aniline (via Buchwald) C6_Cl->Prod_Buch Ar-NH2, Pd(L), Base (C-N Coupling)

Caption: Synthetic workflow for diversifying the C6 position starting from the hydroxy-precursor.[1]

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in

Competitive N-alkylation or hydrolysisUse anhydrous solvents; Ensure base is non-nucleophilic (e.g., DIPEA vs. Pyridine).[1]
Dechlorination (Suzuki)

-hydride formation (beta-elimination)
Switch solvent to Toluene/Water; reduce reaction time; use

.[1]
Incomplete Chlorination Wet

or unreactive lactam
Add catalytic

-dimethylaniline or

; Ensure anhydrous conditions.[2]
Poor Solubility Pyrazole NH hydrogen bondingProtect N1/N2 (e.g., THP, SEM, Boc) prior to C6 functionalization.[1]

References

  • PubChem. this compound.[1][2][3][4] National Library of Medicine.[2] Available at: [Link][1]

  • World Intellectual Property Organization. WO2024033454A1 - Heteroaryl compounds for the treatment of cancer. (2024).[1][2] Available at:

  • Sadaka, A. et al. Selective and Stepwise Functionalization of the Pyridazine Scaffold. Chemistry - A European Journal (2023).[1][2] Available at: [Link][1]

Sources

Application Note: Late-Stage Functionalization of 6-Chloro-1H-pyrazolo[4,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The 6-chloro-1H-pyrazolo[4,3-c]pyridazine scaffold represents a privileged pharmacophore in modern kinase inhibitor discovery. Its structural distinctiveness lies in the fusion of an electron-rich pyrazole with an electron-deficient pyridazine ring. This push-pull electronic character creates specific vectors for orthogonal functionalization, allowing rapid generation of structure-activity relationship (SAR) libraries.

However, the scaffold presents unique synthetic challenges, particularly regarding the regioselectivity of N-alkylation (N1 vs. N2) and the chemoselectivity of the C6-chloride during metal-catalyzed cross-couplings. This guide provides validated protocols for the late-stage functionalization (LSF) of this core, ensuring high fidelity in library synthesis.

Chemical Reactivity Profile

Understanding the electronic landscape of the scaffold is prerequisite to successful functionalization.

Electronic Map & Functionalization Vectors
  • C6-Position (Electrophilic): The chlorine atom at C6 is highly activated due to the para-nitrogen in the pyridazine ring. It is the primary site for Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
    
  • N1-Position (Nucleophilic/Acidic): The pyrazole NH is acidic (

    
     in DMSO). Deprotonation allows for electrophilic trapping. Regiocontrol between N1 and N2 is dictated by steric bulk and solvent polarity, with N1-alkylation generally favored under thermodynamic control.
    
  • C3-Position (C-H Activation): The C3 proton is the least reactive but accessible via transition-metal-catalyzed C-H activation, offering a vector for "molecular growing" without pre-functionalization.

ReactivityMap Core This compound (Core Scaffold) C6 C6-Cl Position (Primary Electrophile) Target: Suzuki, Buchwald, SnAr Core->C6 N1 N1-H Position (Nucleophile) Target: Alkylation, Arylation Core->N1 C3 C3-H Position (Latent Nucleophile) Target: C-H Activation Core->C3

Figure 1: Functionalization vectors of the pyrazolo[4,3-c]pyridazine core. Red indicates high electrophilicity; Blue indicates nucleophilicity; Yellow indicates latent reactivity.

Validated Experimental Protocols

Protocol A: C6-Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl groups at C6. Challenge: The electron-deficient nature of the pyridazine ring can lead to rapid protodehalogenation (reduction) if the catalyst system is too active or the hydride source is present.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inert Setup: Charge a microwave vial or pressure tube with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Note: Air sensitivity is moderate, but oxygen exclusion prevents homocoupling of boronic acids.

  • Solvent Addition: Add degassed 1,4-dioxane (0.1 M concentration relative to substrate).

  • Activation: Add the aqueous

    
     solution via syringe. The biphasic mixture requires vigorous stirring.
    
  • Reaction: Heat to 90°C for 4–12 hours.

    • Optimization Tip: For sterically hindered boronic acids, switch to XPhos Pd G2 (2 mol%) and raise temperature to 100°C.

  • Work-up: Cool to RT. Filter through a Celite pad eluting with EtOAc. Wash filtrate with brine, dry over ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    , and concentrate.
    
  • Purification: Flash chromatography (DCM/MeOH gradient). The product is typically polar; start with 100% DCM and grade to 10% MeOH.

Data Summary: Typical Yields

Coupling Partner Catalyst System Yield (%) Notes

| Phenylboronic acid |


 | 88% | Standard conditions |
| 4-Pyridylboronic acid | 

| 72% | Requires longer reaction time | | 2-Methoxy-phenylboronic acid | XPhos Pd G2 | 81% | Sterically demanding |
Protocol B: Regioselective N1-Alkylation

Objective: Functionalization of the pyrazole nitrogen while avoiding the N2-isomer. Mechanism: Under thermodynamic control, alkylation favors the N1 position due to the stabilization of the resulting aromatic system, although the N2 isomer is often kinetically accessible.

Materials
  • Substrate: this compound[1][2]

  • Electrophile: Alkyl halide (1.1 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Dissolution: Dissolve substrate in anhydrous DMF (0.2 M) in a flame-dried flask.

  • Deprotonation: Add

    
    . Stir at RT for 15 minutes. The solution often turns yellow/orange, indicating anion formation.
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Stir at 60°C for 2 hours.

    • Critical Control: Monitor by LC-MS.[3][1] If N2-alkylation is observed (often elutes earlier on C18), lower the temperature to RT and extend time.

  • Work-up: Pour into ice-water. Extract with EtOAc (

    
    ). Back-wash organic layer with LiCl (5% aq) to remove DMF.
    
  • Differentiation: N1 and N2 isomers can usually be separated by silica chromatography. N1 isomers generally display a distinct NOE correlation between the N1-alkyl protons and the C7-H proton.

Protocol C: C6-Buchwald-Hartwig Amination

Objective: Introduction of amine motifs (e.g., morpholines, piperazines) at C6. Challenge: Pyridazine nitrogens can coordinate to Pd, poisoning the catalyst.

Materials
  • Substrate: this compound[1][2]

  • Amine: Secondary amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BINAP or BrettPhos (4 mol%)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology
  • Pre-complexation: In a vial, mix

    
     and Ligand in Toluene. Stir at RT for 10 mins to form the active catalytic species (color change often observed).
    
  • Reaction Assembly: Add the substrate, amine, and base to the reaction vessel. Add the pre-formed catalyst solution.

  • Heating: Heat to 110°C (reflux) for 6–16 hours.

  • Work-up: Filter hot through Celite (to remove Pd black). Concentrate and purify.

Troubleshooting & Optimization Logic

Decision Tree for C6-Functionalization

When standard protocols fail, use this logic flow to troubleshoot.

Optimization Start Start: C6-Cl Functionalization Check1 Is the Nucleophile an Amine? Start->Check1 SnAr Attempt SnAr (Base: DIPEA, Solvent: nBuOH, 120°C) Check1->SnAr Yes Suzuki Attempt Suzuki (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Check1->Suzuki No (Carbon/Boron) SnArCheck Did SnAr work? SnAr->SnArCheck Success1 Proceed to Purification SnArCheck->Success1 Yes Buchwald Switch to Buchwald-Hartwig (Ligand: BrettPhos) SnArCheck->Buchwald No SuzukiCheck Conversion < 50%? Suzuki->SuzukiCheck ScreenLigand Switch Ligand: 1. XPhos (Sterics) 2. CataCXium A (Activity) SuzukiCheck->ScreenLigand Yes Protodehal Dehalogenation Observed? SuzukiCheck->Protodehal No Protodehal->Success1 No Milder Use weaker base (K3PO4) Lower Temp Protodehal->Milder Yes

Figure 2: Logic flow for optimizing C6 functionalization. Green indicates success; Red indicates protocol switching; Yellow indicates parameter screening.

References

  • Selective Functionalization of Pyridazines

    • Title: Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks.
    • Source: Ludwig-Maximilians-Universität München.
    • URL:[Link]

  • Pyrazolo[3,4-c]pyridazines as CDK Inhibitors (Analogous Chemistry)

    • Title: Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases.[4]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Suzuki Coupling on Chloropyridazines

    • Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction.[5]

    • Source: Molecules (MDPI/PMC).
    • URL:[Link]

  • Regioselective Coupling of Halogenated Pyrido-pyrimidines

    • Title: Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
    • Source: Comptes Rendus Chimie.
    • URL:[Link]

  • Buchwald-Hartwig General Protocols

    • Title: Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.[6]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 6-chloro-1H-pyrazolo[4,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: HET-SOL-43C Status: Active Assigned Specialist: Senior Application Scientist Last Updated: February 26, 2026

Executive Summary & Structural Diagnosis

The Core Issue: Users frequently report that 6-chloro-1H-pyrazolo[4,3-c]pyridazine (Compound 1 ) acts as "brick dust"—insoluble in non-polar solvents (hexanes, Et2O) and sparingly soluble in standard organics (DCM, EtOAc).

The Chemical Cause: The insolubility is not due to high lipophilicity (logP is relatively low), but rather High Crystal Lattice Energy .

  • Planar Stacking: The fused bicyclic aromatic system allows for tight

    
    -
    
    
    
    stacking.
  • H-Bond Network: The pyrazole -NH- is a strong hydrogen bond donor, while the pyridazine nitrogens are acceptors. In the solid state, this creates an intermolecular network that resists solvation.

Quick Reference Solubility Table:

Solvent ClassRepresentative SolventsSolubility RatingNotes
Hydrocarbons Hexanes, Heptane, Toluene🔴 Insoluble Do not use.
Chlorinated DCM, Chloroform🟠 Poor Soluble only at high dilution or with MeOH.
Polar Aprotic DMSO, DMF, DMAc, NMP🟢 Excellent Best for reactions (SnAr) and stock solutions.
Protic Methanol, Ethanol🟡 Moderate Improves significantly with heat or acid/base.
Ethers THF, 1,4-Dioxane🟡 Moderate Good for reactions; poor for workup.

Troubleshooting Modules (Q&A)

Module A: Dissolution for Synthesis & Reactions

Q: "I'm trying to run a nucleophilic substitution on the chlorine, but the starting material won't dissolve in acetonitrile or THF. What should I do?"

A: Switch to Dipolar Aprotic Solvents . The chlorine at the 6-position is activated for


 reactions, but the reaction requires the nucleophile to access the electrophilic carbon. Heterogeneous slurries often lead to stalled reactions or byproducts.
  • Recommendation: Use DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) . These solvents disrupt the intermolecular H-bonds of the pyrazole NH.

  • Protocol:

    • Dissolve Compound 1 in minimum DMSO (approx. 2-5 volumes).

    • Add the nucleophile.

    • Heat to 60-80°C. The high dielectric constant of DMSO stabilizes the transition state (Meisenheimer complex).

    • Workup: Pour into water to precipitate the product (removes DMSO).

Q: "Can I protect the nitrogen to improve solubility?"

A: Yes, this is the most effective structural workaround. The free NH is the primary cause of the lattice energy. Transient protection makes the molecule lipophilic and soluble in DCM/EtOAc.

  • Strategy: Acetylation or THP (Tetrahydropyranyl) protection.

  • Reaction: Treat with DHP (dihydropyran) and catalytic acid (pTSA) in THF/DCM. The resulting THP-protected species will be highly soluble in organic solvents and can be deprotected later with mild acid.

Module B: Purification & Chromatography[1][2][3][4]

Q: "My compound streaks on silica gel and won't elute with pure DCM. When I add Methanol, it precipitates on the column."

A: You are fighting the acidity of the pyrazole NH interacting with the acidic silanols of the silica gel.

  • The Fix: You must use a Basic Modifier .[1]

  • The "Magic Solvent" System: DCM : MeOH : NH4OH (Ammonia).

    • Ratio: 90:9:1 or 80:19:1.

    • Why it works: The ammonia deprotonates surface silanols (preventing drag) and competes for H-bonding sites, keeping the molecule in the mobile phase.

Q: "How do I recrystallize this? It oils out of everything."

A: "Oiling out" suggests the compound is too soluble in the hot solvent or contains impurities lowering the melting point.

  • Protocol (Anti-solvent Crash):

    • Dissolve the crude solid in a minimum amount of hot DMSO or DMF .

    • Slowly add Water or Methanol (the anti-solvent) dropwise while stirring.

    • Critical Step: If it oils out, reheat until clear, then cool very slowly to room temperature.

    • Filter the resulting solids.

Module C: Analytical Sample Preparation

Q: "I cannot get a stable NMR lock. The compound crashes out of CDCl3."

A: Do not use Chloroform (


).
  • Preferred Solvent: DMSO-d6 . It is the gold standard for polar heterocycles.

  • Alternative: MeOD (Methanol-d4) .

  • Troubleshooting: If you must use CDCl3 (e.g., to compare with literature), add 1-2 drops of CD3OD or TFA-d (Trifluoroacetic acid) to the tube. This breaks the H-bond dimers and solubilizes the compound.

Visual Troubleshooting Guides

Diagram 1: Solubility Decision Tree

Caption: Step-by-step logic for selecting the correct solvent system based on the experimental goal.

SolubilityTree Start Start: 6-Cl-Pyrazolo[4,3-c]pyridazine Goal What is your goal? Start->Goal Reaction Chemical Reaction (SnAr, Coupling) Goal->Reaction Synthesis Purify Purification (Column/Cryst) Goal->Purify Workup Temp High Temp (>80°C)? Reaction->Temp Solv_DMSO Use DMSO or NMP (Excellent Solubility) Temp->Solv_DMSO Yes Solv_THF Use THF or Dioxane (Moderate Solubility) Temp->Solv_THF No Method Method? Purify->Method Flash Flash Chromatography Method->Flash Cryst Recrystallization Method->Cryst MagicSolvent DCM : MeOH : NH4OH (90:9:1) Flash->MagicSolvent Prevents Streaking AntiSolvent Dissolve in DMF -> Add H2O (Anti-solvent) Cryst->AntiSolvent Controlled Crash

Diagram 2: The Mechanism of Insolubility

Caption: Visualizing why standard solvents fail. The H-bond dimer creates a stable, brick-like lattice.

LatticeEnergy MoleculeA Molecule A (Donor NH) MoleculeB Molecule B (Acceptor N) MoleculeA->MoleculeB Strong H-Bond (High Lattice Energy) DCM DCM Solvent DCM->MoleculeA Weak Interaction (Insoluble) DMSO DMSO Solvent DMSO->MoleculeA Strong Dipole Breaks H-Bond

References & Authoritative Sources

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 165587240, this compound. Retrieved February 26, 2026 from [Link]

    • Relevance: Provides calculated physicochemical properties (XLogP, H-bond donor/acceptor counts) confirming the polarity profile.

  • Biotage (2023). Alternatives to DCM/MeOH for polar reaction mix purifications. Retrieved February 26, 2026 from [Link]

    • Relevance: Validates the use of polar modifiers (Ammonia/MeOH) for purifying nitrogen heterocycles that streak on silica.

  • Common Organic Chemistry (2025). Solvent Systems for Silica Gel Column Chromatography. Retrieved February 26, 2026 from [Link]

    • Relevance: Establishes the standard protocol for "DCM/MeOH/NH4OH" mixtures in heterocyclic purification.

  • Royal Society of Chemistry (2025). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design and synthesis. RSC Advances. Retrieved February 26, 2026 from [Link]

    • Relevance: Demonstrates synthetic routes and workup procedures for pyrazole-pyridazine fused systems, confirming solubility challenges and successful solvent choices.

Sources

Regioselectivity issues in alkylation of pyrazolo[4,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ambident Nucleophile Challenge

The alkylation of 1H-pyrazolo[4,3-c]pyridazine presents a classic heterocyclic challenge: controlling the regioselectivity between the N1 and N2 positions of the pyrazole ring.

Due to the fused pyridazine ring (specifically the electron-withdrawing N5/N6 atoms), the pyrazole NH is significantly more acidic than in non-fused pyrazoles. This acidity creates a highly reactive ambident anion. While N1-alkylation is often the thermodynamic preference due to tautomeric stabilization, N2-alkylation frequently competes or dominates under kinetic control or specific steric environments.

This guide provides a logic-driven workflow to diagnose, correct, and optimize your alkylation protocols.

Diagnostic Workflow: Identifying Your Isomer

Before optimizing, you must confirm which isomer you have produced. Isomers in this scaffold often exhibit identical Mass Spec (LCMS) signatures and very similar Rf values.

Figure 1: Structural Elucidation Decision Tree

IsomerID Start Isolate Major Product H_NMR Run 1H NMR (DMSO-d6) Start->H_NMR NOESY Run 2D NOESY/ROESY H_NMR->NOESY Decision1 Cross-peak between Alkyl Group & C3-H? NOESY->Decision1 N2_Conf Conclusion: N2-Isomer (Kinetic/Steric) Decision1->N2_Conf Yes (Strong) N1_Check Check Interaction with Pyridazine Ring (C7-H) Decision1->N1_Check No HMBC Run 1H-15N HMBC (Definitive) N1_Check->HMBC Ambiguous N1_Conf Conclusion: N1-Isomer (Thermodynamic) N1_Check->N1_Conf Weak/Distal NOE HMBC->N2_Conf N2 Coupling Pattern HMBC->N1_Conf N1 Coupling Pattern

Caption: Diagnostic logic for distinguishing N1 vs. N2 regioisomers using NMR spectroscopy.

Troubleshooting Guide (FAQ Format)

Scenario A: "I am getting a 1:1 mixture of N1 and N2 isomers."

Root Cause: The reaction is likely proceeding through a "loose ion pair" mechanism where the cation does not coordinate tightly to the nucleophile, allowing the electrophile to attack both nitrogen atoms indiscriminately. This often happens with K₂CO₃/DMF or Cs₂CO₃/DMF .

Corrective Action: Switch to a Coordination-Control Strategy .

  • Protocol: Use NaH in THF (anhydrous).

  • Mechanism: The sodium cation (Na⁺) coordinates tightly with the N1/N2 anion. In many fused systems, the cation coordinates to N2 and the adjacent N3/N4 lone pairs (or in this case, the bridgehead geometry), potentially shielding one site or directing the electrophile to the other via chelation.

  • Alternative: If N1 is desired, use thermodynamic equilibration . Heat the reaction mixture (80°C+) for an extended period. N2-alkylated products can sometimes rearrange to the more stable N1 form via an intermolecular mechanism (trans-alkylation) if the alkyl group is labile (e.g., benzyl).

Scenario B: "I need the N2 isomer, but I only get N1."

Root Cause: N1 is generally the thermodynamic sink. Corrective Action:

  • Steric Blocking: If your C3 position is unsubstituted, the N2 site is accessible. If you introduce a transient bulky group at C3, you might force N1. Conversely, to favor N2, use a Mitsunobu Reaction (PPh₃/DIAD) with the corresponding alcohol instead of an alkyl halide. Mitsunobu conditions often invert the selectivity compared to SN2 alkylation due to the steric bulk of the betaine intermediate.

  • Solvent Switch: Switch to a non-polar solvent (Toluene) with a phase transfer catalyst (TBAB). This promotes "contact ion pairs" which may alter the nucleophilicity profile.

Scenario C: "My product is water-soluble and I suspect quaternary salt formation."

Root Cause: The pyridazine nitrogens (N5/N6) are nucleophilic. If you use a highly reactive electrophile (e.g., Methyl Iodide, Benzyl Bromide) in excess, you will alkylate the pyrazole and quaternize the pyridazine ring. Corrective Action:

  • Stoichiometry: Use exactly 1.05 equivalents of the alkylating agent.

  • Temperature: Conduct the reaction at 0°C.

  • Reagent: Switch to less reactive alkylating agents (e.g., Alkyl Chlorides with KI) or use Reductive Alkylation (Aldehyde + NaBH(OAc)₃) which is chemoselective for the amine.

Optimized Experimental Protocols

The following protocols are designed to maximize regioselectivity based on the "Hard/Soft Acid Base" (HSAB) and Steric/Electronic principles.

Protocol 1: Thermodynamic N1-Alkylation (Standard)

Best for: Primary alkyl halides, Benzyl halides.

  • Dissolve 1.0 eq of pyrazolo[4,3-c]pyridazine in DMF (0.2 M concentration).

  • Add 2.0 eq of Cs₂CO₃ . (Cesium promotes the "naked anion" effect, favoring the thermodynamic product).

  • Stir at Room Temperature for 15 min.

  • Add 1.1 eq of Alkyl Halide dropwise.

  • Heat to 60°C for 4 hours.

  • Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF.

  • Validation: N1 product usually elutes later (more polar) than N2 on Silica in EtOAc/Hexane systems (Rule of thumb, verify with NOE).

Protocol 2: Kinetic/Chelation-Controlled N2-Alkylation

Best for: Methylation, small alkyl groups.

  • Dissolve 1.0 eq of substrate in anhydrous THF under Argon.

  • Cool to 0°C.

  • Add 1.1 eq of NaH (60% dispersion). Stir for 30 min until H₂ evolution ceases.

  • Add 1.05 eq of Electrophile.

  • Stir at 0°C to RT. Do not heat.

  • Mechanism Note: In THF, Na⁺ coordinates with the N2 lone pair and potentially the C3 substituent (if donor atoms exist), altering the approach vector of the electrophile.

Comparative Data: Solvent & Base Effects

The table below summarizes the expected regioselectivity shifts based on reaction conditions.

ConditionBaseSolventMechanismMajor Isomer (Typical)
Standard K₂CO₃DMFSN2 (Loose Ion Pair)N1 (Thermodynamic)
Kinetic NaHTHFSN2 (Tight Ion Pair)N2 (Increases)
Phase Transfer KOH/TBABToluene/H₂OInterfacialN1
Mitsunobu PPh₃/DIADTHFSteric/ElectronicN2 (Often favored)

Mechanistic Visualization

Figure 2: Ion-Pair Control of Regioselectivity

Mechanism Substrate Pyrazolo[4,3-c]pyridazine Deprotonation Deprotonation (Base) Substrate->Deprotonation Anion Ambident Anion Deprotonation->Anion Path_A Path A: Loose Ion Pair (Cs2CO3 / DMF) Anion->Path_A Path_B Path B: Tight Ion Pair (NaH / THF) Anion->Path_B TS_Thermo Thermodynamic TS (Sterics minimized) Path_A->TS_Thermo TS_Kinetic Kinetic/Chelated TS (Coordination driven) Path_B->TS_Kinetic Prod_N1 N1-Alkyl Product (Major) TS_Thermo->Prod_N1 Prod_N2 N2-Alkyl Product (Enriched) TS_Kinetic->Prod_N2

Caption: Impact of solvent and cation choice on the transition state, influencing the N1/N2 ratio.

References

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives. Source: Bentham Science. URL:[Link]

  • Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Source: ResearchGate (General Principles for Fused Pyrazoles). URL:[Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Source: Magnetic Resonance in Chemistry.[1][2] URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: Journal of Organic Chemistry.[3] URL:[Link]

Sources

Technical Support Center: Troubleshooting 6-Chloropyrazolo[4,3-c]pyridazine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CP43C-Pd-001 Status: Open Priority: High (Critical Path) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry

Executive Summary

The 6-chloropyrazolo[4,3-c]pyridazine scaffold represents a "perfect storm" for palladium-catalyzed cross-coupling failures. You are likely experiencing low yields due to three converging factors:

  • Catalyst Poisoning: The pyrazole

    
     and pyridazine 
    
    
    
    act as a chelating trap, sequestering Pd(II) from the catalytic cycle.
  • Electronic Deactivation: The pyridazine ring is highly electron-deficient, making the C-Cl bond prone to oxidative addition, but also highly susceptible to competing nucleophilic aromatic substitution (

    
    ) by the base.
    
  • Protodehalogenation: The activated nature of the ring promotes hydrodehalogenation, often misidentified as "unreacted starting material" in crude NMRs due to overlapping signals.

This guide moves beyond generic advice to address the specific electronic and steric demands of this fused bicyclic system.

Module 1: Diagnostic Decision Tree

Before changing conditions, identify the failure mode.

TroubleshootingTree Start Observation PdBlack Rapid Pd Black Precipitation Start->PdBlack NoRxn No Conversion (SM Recovery) Start->NoRxn SideProd SM Consumed, Wrong Mass Start->SideProd Ligand Issue: N-Coordination Action: Switch to XPhos/BrettPhos PdBlack->Ligand OxAdd Issue: Poor Oxidative Addition Action: Switch to Pd-G3/G4 Precatalysts NoRxn->OxAdd Hydrolysis Issue: Hydrolysis (OH attack) Action: Anhydrous Base (K3PO4) SideProd->Hydrolysis Mass = SM - Cl + OH Dehalo Issue: Protodehalogenation Action: Lower Temp, Dry Solvent SideProd->Dehalo Mass = SM - Cl + H

Module 2: Frequently Asked Questions (Technical Deep Dive)
Q1: I see immediate precipitation of Palladium black. Why is my catalyst dying?

The Mechanism: The pyrazolo[4,3-c]pyridazine core is nitrogen-rich. In standard conditions (e.g.,


), the accessible nitrogens on the scaffold displace the phosphine ligands. This creates a coordinatively saturated, inactive "Pd-sink" complex that eventually aggregates into Pd(0) metal (Pd black).

The Fix: You must use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands).

  • Recommendation: XPhos or BrettPhos .

  • Why: These ligands are sterically demanding enough to prevent the substrate nitrogens from binding to the palladium center, forcing the metal to interact only with the C-Cl bond (Oxidative Addition).

  • Protocol Shift: Switch from Pd(II) salts to Precatalysts (e.g., XPhos Pd G4). This bypasses the need for in-situ reduction, which is often inhibited by the substrate.

Q2: My LCMS shows a peak corresponding to [M-Cl+OH]. Is this the product?

The Diagnosis: No. This is the hydrolysis byproduct (pyridazinone formation). The Cause: The 6-chloro position is highly activated for Nucleophilic Aromatic Substitution (


). If you use aqueous bases (Na2CO3, K2CO3 in water/dioxane) or hydroxide bases, the 

acts as a nucleophile, displacing the chloride before the palladium can.

The Fix: Switch to anhydrous conditions .

  • Base: Anhydrous

    
     (finely ground) or 
    
    
    
    .
  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Additive: If solubility is an issue, add 1-2 drops of water (controlled) or use

    
    -Amyl alcohol, but avoid bulk water.
    
Q3: Do I really need to protect the pyrazole NH?

The Verdict: Yes. Reasoning: The pyrazole NH is acidic (


). Bases used in coupling will deprotonate it, creating a pyrazolate anion. This anion is an excellent ligand for Palladium, effectively poisoning the catalyst.
  • Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) .

  • Avoid: Boc (often unstable at the temperatures required for chloropyridazine coupling, >80°C).

Module 3: Optimized Rescue Protocol

This protocol is designed to overcome the specific energy barriers of the 6-chloropyrazolo[4,3-c]pyridazine scaffold.

Reagents:

  • Substrate: 1-SEM-6-chloropyrazolo[4,3-c]pyridazine (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (0.02 - 0.05 equiv)

  • Base:

    
      (tribasic, anhydrous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step:

  • Preparation: Charge a microwave vial with the substrate, boronic acid, base, and catalyst.

  • Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen is fatal to electron-rich ligands like XPhos.

  • Solvation: Add anhydrous dioxane via syringe.

  • Reaction: Heat to 100°C for 2-4 hours.

    • Tip: If using thermal heating (oil bath), ensure vigorous stirring to suspend the insoluble phosphate base.

  • Workup: Filter through a pad of Celite to remove palladium residues. Rinse with EtOAc.[1][2][3]

Data Comparison: Ligand/Base Screening

Catalyst SystemBase/SolventYieldOutcome


/

:Dioxane
<5%Pd Black + Hydrolysis


/ DMF
15-20%Sluggish conversion
XPhos Pd G4

/ Dioxane
82% Clean conversion

/ SPhos

/ Toluene
65%Good, but slower
Module 4: Mechanistic Visualization

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the "Competition Cycle."

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Desired) Pd0->OxAdd Bulky Ligand (XPhos) Coord N-Coordination (Poisoning) Pd0->Coord Small Ligand (PPh3) Transmetal Product Formation OxAdd->Transmetal Coupling Cycle PdBlack Pd Black Precipitate Coord->PdBlack Catalyst Death Substrate 6-Cl-Pyrazolo pyridazine Substrate->OxAdd Substrate->Coord

References
  • BenchChem Technical Support. (2025).[1][2][4] Suzuki Coupling of Chloropyridazines Troubleshooting. Retrieved from

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazines and Pyrazolo-fused derivatives. Retrieved from

  • Bedwell, E. V., et al. (2023).[5] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. Retrieved from

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from

  • National Institutes of Health (PMC). (2020). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles (Catalyst Poisoning). Retrieved from

Sources

Purification methods for polar pyrazolo[4,3-c]pyridazine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the purification of polar pyrazolo[4,3-c]pyridazine intermediates . These nitrogen-rich fused heterocycles present unique challenges due to their high polarity, potential for tautomerism, and poor solubility in standard non-polar organic solvents.

Status: Operational | Tier: Level 3 (Senior Scientist) | Scope: Isolation, Chromatography, Crystallization

Core Troubleshooting: Chromatography & Isolation

Direct solutions to the most frequent "pain points" reported by medicinal chemists working with this scaffold.

Issue #1: "My compound streaks excessively on silica gel and co-elutes with impurities."

Diagnosis: Pyrazolo[4,3-c]pyridazines contain multiple basic nitrogen atoms (pyridine and pyrazole moieties) that interact strongly with acidic silanol groups on standard silica gel, causing peak tailing (streaking).

Protocol A: The "Ammonia Shift" Method (Standard Phase)

  • The Fix: You must deactivate the silica surface.

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) + 1% NH₄OH (aq) or 1% Triethylamine (TEA) .

  • Validation Step: Run a TLC plate with the modifier included in the jar. If the spot is still teardrop-shaped, the concentration of modifier is insufficient or the compound is degrading.

  • Causality: The amine modifier competes for the acidic silanol sites, allowing your heterocycle to elute as a tight band.

Protocol B: Reverse Phase "Flash" (C18)

  • The Fix: Switch mechanisms entirely if the compound is insoluble in DCM.

  • Column: C18-functionalized silica (Flash cartridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (MeCN).

  • Why: This scaffold is often sparingly soluble in organic solvents but soluble in acidic aqueous media. Reverse phase allows you to load the sample in DMSO/Water and elute based on hydrophobicity without silanol interference.

Issue #2: "The product crashes out during aqueous workup but forms an emulsion."

Diagnosis: The intermediate is likely amphiphilic or zwitterionic. At neutral pH, it may be partially soluble in water, while at extreme pH, it forms salts that act as surfactants.

Protocol: The "Salting-Out" pH Adjustment

  • pH Check: Measure the pH of the aqueous layer. Pyrazolo-pyridazines often have pKa values near 3-4 (pyridine N) and 10-11 (pyrazole NH).

  • Adjustment:

    • If acidic (protonated): Neutralize carefully to pH ~7-8 using sat. NaHCO₃.

    • If basic (deprotonated): Adjust to pH ~6-7 with 1M HCl.

  • Saturation: Add solid NaCl until the aqueous layer is saturated (brine).

  • Extraction Solvent: Switch from EtOAc to DCM:Isopropanol (3:1) or n-Butanol .

  • Validation: Check the aqueous layer by TLC/LCMS after extraction. If product remains, perform a continuous extraction.

Decision Logic: Selecting the Right Purification Path

Use this logic flow to determine the optimal method based on your crude mixture's properties.

PurificationLogic Figure 1: Decision matrix for purifying polar pyrazolo[4,3-c]pyridazine intermediates based on physical state and solubility. Start Crude Reaction Mixture IsSolid Is the Crude a Solid? Start->IsSolid SolubilityCheck Solubility in DCM/EtOAc? NormalPhase Flash Chromatography (DCM/MeOH + 1% NH4OH) SolubilityCheck->NormalPhase Good ReversePhase Reverse Phase (C18) (H2O/MeCN + 0.1% FA) SolubilityCheck->ReversePhase Poor (Polar) IsSolid->SolubilityCheck No (Oil/Gum) Trituration Trituration/Recrystallization (EtOH or AcOH) IsSolid->Trituration Yes Precipitation Precipitation Method (Pour into Ice/Water) ReversePhase->Precipitation Alternative Workup Trituration->Precipitation Fails (Oiling Out)

Advanced Protocols: Crystallization & Regioisomer Separation

FAQ: Separating Regioisomers

Q: I have a mixture of pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine isomers. How do I separate them? A: This is a common outcome of hydrazine condensations with non-symmetrical dielectrophiles.

  • Method 1: Selective Crystallization. The [4,3-c] isomer often has a higher melting point and lower solubility due to better packing (planar symmetry).

    • Solvent: Boiling Ethanol or Acetic Acid . The [4,3-c] isomer will typically crystallize upon cooling, while the [3,4-b] isomer remains in the mother liquor.

  • Method 2: Derivatization. If separation fails, react the mixture with an acyl chloride (e.g., Acetyl Chloride). The steric environment of the pyrazole NH differs between isomers, often leading to significantly different Rf values for the N-acylated products.

Experimental Workflow: The "Self-Validating" Recrystallization

Use this protocol to maximize yield and purity.

StepActionTechnical Rationale
1. Dissolution Dissolve crude solid in minimum boiling Ethanol (or AcOH for very insoluble analogs).High dielectric constant dissolves polar impurities; heat breaks crystal lattice.
2. Hot Filtration Filter the boiling solution through a pre-warmed glass funnel.Removes insoluble inorganic salts (e.g., NaCl, Pd black) that act as nucleation sites for impurities.
3. Nucleation Allow filtrate to cool slowly to RT. If no crystals form, add Water dropwise (Antisolvent) until turbidity persists."Oiling out" is prevented by slow cooling. Water increases polarity, forcing the hydrophobic aromatic core to aggregate.
4. Validation Isolate crystals and wash with cold EtOH. Run LCMS on crystals vs. mother liquor.Self-Validation: The mother liquor should contain the majority of the regioisomer/impurities.

Reference Data: Common Solvents & Properties

Solvent SystemApplicationNotes
DCM / MeOH (9:1) General Flash ChromatographyStandard starting point. Add NH₄OH if streaking occurs.
EtOAc / Pet Ether Non-polar analogsOnly effective for N-alkylated or protected intermediates.
Water / MeCN Reverse Phase (C18)Best for highly polar, zwitterionic, or water-soluble intermediates.
Ethanol (Re-cryst) CrystallizationMost cited solvent for pyrazolo-pyridazines [1, 5].
Acetic Acid CrystallizationUsed for high-melting (>250°C) fused systems [5].

References

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives. Source: Bentham Science. URL:[Link][1][2][3][4][5][6][7][8][9][10][11]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. Source: MDPI (Molecules). URL:[Link][2]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Source: Royal Society of Chemistry (RSC). URL:[Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. Source: NIH (PubMed Central). URL:[Link]

  • Novel synthesis of some fused pyrazolo[3,4-c]pyridazines. Source: ResearchGate (University of Aden Journal). URL:[Link]

Sources

Introduction: The Deceptive Simplicity of Chloropyridazines

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of Chloropyridazine Displacement Reactions

Chloropyridazines are ubiquitous scaffolds in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. While the Nucleophilic Aromatic Substitution (


) of the chloride seems straightforward, the diazine core introduces unique electronic perturbations that often lead to "silent" failures: regiochemical scrambling, competitive hydrolysis, and runaway bis-substitution.

This technical guide is designed to troubleshoot these specific failure modes. It moves beyond standard textbook definitions to address the process chemistry realities of working with electron-deficient nitrogen heterocycles.

Module 1: Regioselectivity Control

Q: In an unsymmetrically substituted 3,6-dichloropyridazine, how do I predict and control which chloride is displaced?

The Technical Reality: Unlike pyridine, where the 2- and 4-positions are distinct, the 3- and 6-positions of pyridazine are electronically equivalent until a third substituent is introduced. The regioselectivity is governed by a tug-of-war between steric hindrance and inductive/mesomeric effects .

Critical Rule of Thumb:

  • Steric Control: If the C-4 substituent is bulky (e.g., phenyl, t-butyl), nucleophilic attack is favored at the C-6 position (distal to the substituent).

  • Electronic Control: If the C-4 substituent is an Electron Withdrawing Group (EWG), it activates the C-3 position (ortho) more than the C-6 position due to inductive proximity.

  • Solvent Effect: In 4-substituted-3,6-dichloropyridazines, lower polarity solvents tend to favor attack at the C-3 position (proximal), while polar protic solvents can shift selectivity toward C-6 due to solvation shell effects [1].

Experimental Protocol: Regioselective Amination

  • Substrate: 3,6-dichloro-4-methylpyridazine.[1]

  • Target: Mono-amination.

  • Observation: Reaction with ammonia typically yields the 6-amino isomer as the major product due to the steric shielding of the C-3 position by the C-4 methyl group.

  • Corrective Action for C-3 Selectivity:

    • Switch to a smaller nucleophile if possible.

    • Use a non-polar solvent (e.g., Toluene) to minimize solvation bulk.

    • Lower the temperature to

      
       to maximize the kinetic differentiation between the two transition states.
      

Visualizing the Decision Logic:

Regioselectivity cluster_Solvent Solvent Effect (Secondary Factor) Start Substrate: 4-R-3,6-Dichloropyridazine CheckR Analyze Substituent R at C-4 Start->CheckR Steric Steric Shielding of C-3 CheckR->Steric R is Bulky (Alkyl, Aryl) Electronic Inductive Activation of C-3 CheckR->Electronic R is EWG (CN, CO2R) Result6 Major Product: 6-Substituted Steric->Result6 Nucleophile attacks C-6 (Distal) Result3 Major Product: 3-Substituted Electronic->Result3 Nucleophile attacks C-3 (Proximal) SolventNode Polar Protic Solvents Favor C-6 (Solvation Shell)

Figure 1: Decision tree for predicting regioselectivity in 4-substituted 3,6-dichloropyridazines.

Module 2: Minimizing Hydrolysis (The "M-Cl+OH" Peak)

Q: My LCMS shows a persistent impurity with a mass of [M-18]. Why is hydrolysis competing with my amine nucleophile?

The Technical Reality: Pyridazines are highly electron-deficient, making the C-Cl bond susceptible to attack by any nucleophile, including trace hydroxide (


). In basic conditions (required for 

), trace water becomes a potent competitive nucleophile.

Root Causes:

  • Wet Hygroscopic Bases:

    
     and 
    
    
    
    are notorious "water sponges."
  • Hydroxide Generation: The reaction

    
     generates the hydrolytic species in situ.
    

Troubleshooting Protocol: The "Anhydrous Shift"

VariableStandard Condition (High Risk)Optimized Condition (Low Risk)Rationale
Base

/

DIPEA or

Organic bases do not generate

in the presence of trace water.
Solvent DMF / DMSO (Hygroscopic)NMP (Distilled) or THF DMF often contains dimethylamine impurities; NMP is more stable.
Additives NoneMolecular Sieves (3Å) Actively scavenges water released during the reaction.
Temp


Hydrolysis activation energy is often higher than aminolysis; lower temp favors amine.

Self-Validating Check: Run a "Blank" experiment: Substrate + Base + Solvent (No Amine) at reaction temperature.

  • If Hydrolysis Product appears: Your solvent/base system is wet.

  • If Starting Material remains: Your system is anhydrous; the issue lies with the nucleophile's reactivity.

Module 3: Controlling Bis-Substitution

Q: I only want to displace one chloride, but I keep getting the bis-substituted product. How do I stop at mono-substitution?

The Technical Reality: In 3,6-dichloropyridazine, the first displacement usually deactivates the ring toward the second displacement, provided the nucleophile is an Electron Donating Group (EDG) like an amine or alkoxide. This is a "self-limiting" reaction.

  • Starting Material: Electron-poor (Highly Reactive).

  • Mono-Product: Electron-richer (Less Reactive).

Why Bis-Substitution Happens: If you observe bis-substitution, it is usually due to forcing conditions (excess heat/time) that overcome the deactivation barrier, or the use of excess nucleophile .

Optimization Workflow:

  • Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of the nucleophile. Never use excess.

  • Inverse Addition: Add the nucleophile dropwise to a solution of the dichloropyridazine. This ensures the concentration of nucleophile is always low relative to the substrate, statistically favoring mono-substitution.

  • Temperature Gradient: Start at

    
    . Ramp temperature slowly (
    
    
    
    /hour). Monitor by HPLC. Stop immediately when bis-product is detected (
    
    
    ).

Reaction Kinetics Diagram:

BisSubstitution cluster_Control Control Strategy SM 3,6-Dichloropyridazine (Highly Activated) Mono Mono-Amino Product (Deactivated by Resonance) SM->Mono Fast (k1) Low Temp Bis Bis-Amino Product (Over-reaction) Mono->Bis Slow (k2) High Temp / Excess Nu Strategy Since k1 >> k2: 1. Limit Equivs (1.0) 2. Inverse Addition

Figure 2: Kinetic pathway showing the deactivation effect of the first amine substitution.

Module 4: Advanced Troubleshooting (Stalled Reactions)

Q: The reaction stalls at 20% conversion. Adding more catalyst or heat just causes decomposition (black tar).

The Technical Reality: "Stalling" in chloropyridazine chemistry is often due to protonation of the ring nitrogen .

  • As the reaction proceeds, HCl is generated.

  • If the base is too weak or insoluble, the pyridazine nitrogen becomes protonated.

  • While protonation activates the ring for

    
    , it can also sequester the amine nucleophile (as ammonium salt) or lead to polymerization of the sensitive protonated heterocycle.
    

The "Black Tar" Phenomenon: Pyridazines are prone to ring-opening decomposition under harsh conditions. If the reaction stalls, do not simply crank the heat.

Troubleshooting Flowchart:

Troubleshooting Issue Problem: Reaction Stalls / Low Conversion CheckBase Check Base Solubility Issue->CheckBase Heterogeneous Heterogeneous CheckBase->Heterogeneous Insoluble (e.g., K2CO3 in Dioxane) Homogeneous Homogeneous CheckBase->Homogeneous Soluble (e.g., DIPEA in NMP) Fix1 Action: Increase Base Solubility Heterogeneous->Fix1 Surface Passivation? Switch to Cs2CO3 or add Water (1%) CheckNu CheckNu Homogeneous->CheckNu Check Nucleophile PoorNu PoorNu CheckNu->PoorNu Weak Nucleophile (Aniline)? GoodNu GoodNu CheckNu->GoodNu Strong Nucleophile (Alkyl Amine)? Soln1 Action: Use Pd2(dba)3 / Xantphos PoorNu->Soln1 Switch to Pd-Catalysis (Buchwald-Hartwig) Soln2 Action: Add stronger base (DBU) GoodNu->Soln2 Product Inhibition? Check pH (Ensure Basic)

Figure 3: Diagnostic workflow for stalled chloropyridazine displacements.

References

  • Heinisch, G., Matuszczak, B., & Wilke, J. C. (1991). On the regioselectivity of attack of O-nucleophiles at 4-substituted 3,6-dichloropyridazines. Heterocycles, 32(1), 13-16. (Verified via Semantic Scholar context).

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 6(8), 1455-1460.

  • De Rosa, M., Arnold, D., Wright, A. C., & Son, Y. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.[2] Arkivoc, (vii), 231-242.[2]

  • BenchChem. (2025).[3] A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. (Contextual grounding for reactivity trends).

Disclaimer: This guide assumes standard laboratory safety protocols. Chloropyridazines can be skin sensitizers; handle with appropriate PPE.

Sources

Technical Support Center: Pyrazolo[4,3-c]pyridazine Integrity Management

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #PZP-H2O-PROTOCOLS Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Mitigation of Moisture-Induced Degradation in Pyrazolo[4,3-c]pyridazine Precursors

Introduction: The "Hidden" Hydrolysis Trap

Welcome to the technical support hub for nitrogen-rich heterocyclic building blocks. You are likely here because your pyrazolo[4,3-c]pyridazine precursors—specifically the halogenated scaffolds used for late-stage diversification—are showing inconsistent reactivity, low yields in cross-couplings, or inexplicable "white solid" precipitates.

The Core Issue: While the pyrazole ring is robust, the fused pyridazine ring (specifically at the C3/C4 positions depending on numbering) is highly electron-deficient. In the presence of trace moisture, halogenated precursors undergo Nucleophilic Aromatic Substitution (


) , replacing the reactive halogen with a hydroxyl group. This tautomerizes immediately to the thermodynamically stable (and chemically inert) pyridazinone .

This guide provides the protocols to prevent this degradation and recover your synthesis.

Module 1: The Chemistry of Failure (Diagnostics)

Before troubleshooting, you must confirm if moisture is your root cause.

The Degradation Pathway

The following diagram illustrates the mechanism where a generic 3-chloro-pyrazolo[4,3-c]pyridazine precursor reacts with atmospheric moisture.

HydrolysisPathway Precursor Active Precursor (3-Chloro-pyrazolo[4,3-c]pyridazine) Transition Transition State (Meisenheimer Complex) Precursor->Transition + H2O (Slow) Moisture Trace H2O (Atmospheric/Solvent) Moisture->Transition Intermediate Transient Species (3-Hydroxy-pyridazine) Transition->Intermediate - HCl DeadEnd Dead End Product (Pyridazinone Tautomer) Intermediate->DeadEnd Tautomerization (Fast, Irreversible)

Figure 1: The irreversible hydrolysis cascade. Once the pyridazinone forms (Dead End), the scaffold will not participate in Pd-catalyzed couplings.

Diagnostic Table: Is it Wet?
SymptomObservationTechnical Explanation
LCMS Shift Mass peak M-18 or M-36 disappears; new peak at M-Cl+OH (M-19 approx).Substitution of -Cl (35.5) with -OH (17).
NMR "Ghost" Loss of sharp aromatic signal; appearance of broad exchangeable proton >11 ppm.Formation of the amide-like NH in the pyridazinone ring.
Solubility Precursor was soluble in DCM; now a white solid precipitates.Pyridazinones have high lattice energy and poor solubility in organic solvents due to H-bonding.
Coupling Failure Suzuki/Buchwald reaction yields <10% product; starting material consumed.The Pd-catalyst cannot insert into the C-O bond of the pyridazinone; the cycle breaks.

Module 2: Storage & Handling (FAQs)

Q: Can I store these precursors in a standard -20°C freezer? A: Only if double-sealed. Standard freezers have high humidity.

  • Protocol: Place the vial inside a secondary jar containing activated desiccant (silica gel or

    
    ). Seal the outer jar with Parafilm.[1]
    
  • Why? Cold glass surfaces condense water rapidly upon removal. The secondary barrier prevents this condensation from touching the primary vial.

Q: Do I need a Glovebox, or is a Schlenk line sufficient? A: It depends on the substitution pattern. Use the decision tree below.

HandlingDecision Start Evaluate Precursor Stability Halogen Is it a Chloro/Bromo heterocycle? Start->Halogen Position Is the halogen at C3 (alpha to N)? Halogen->Position Yes Schlenk Protocol A: Standard Schlenk Line Halogen->Schlenk No (Alkyl/Aryl) Position->Schlenk No (Moderate Risk) Glovebox Protocol B: Glovebox / Argon Bag Position->Glovebox Yes (High Risk)

Figure 2: Handling protocol selector based on electronic susceptibility to hydrolysis.

Q: My precursor arrived as a hydrate. How do I dry it? A: Do NOT use heat alone.

  • Risk: Heating wet 3-chloropyridazines accelerates the hydrolysis you are trying to prevent.

  • Solution: Azeotropic drying. Dissolve in anhydrous toluene, rotovap at <40°C, and repeat 3x. Store under Argon.

Module 3: Reaction Troubleshooting (The "Wet" Reaction)

The most critical failures occur during Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

Scenario: The "Stalled" Suzuki Coupling

User Report: "I set up the reaction with


 and 

in Dioxane/Water (4:1). The reaction turned black, but only 5% product formed."

Root Cause: While Suzuki couplings often require water for the boronic acid activation, pyrazolo[4,3-c]pyridazines are an exception . The basic aqueous conditions (


) rapidly hydrolyze the chloropyridazine precursor before the Palladium oxidative addition can occur.

Corrective Protocol (The "Anhydrous Suzuki"):

  • Switch Base: Use anhydrous

    
     or 
    
    
    
    (finely ground, oven-dried).
  • Switch Solvent: Use anhydrous 1,4-Dioxane or Toluene.

  • Add Promoter: Add 1-2 equivalents of water-free promoter if necessary, or use a precatalyst like XPhos Pd G2 that initiates rapidly, beating the hydrolysis rate.

  • The "Slow Addition" Trick: If aqueous base is mandatory, add the moisture-sensitive pyridazine precursor last, as a solution in dioxane, to the refluxing mixture. This minimizes its exposure time to the base before reacting.

Module 4: Standard Operating Procedures (SOPs)

SOP-01: Anhydrous Solvent Transfer for Pyridazines

Applicability: All reactions involving 3-halo-pyrazolo[4,3-c]pyridazines.

  • Glassware: Oven-dry all reaction vials at 120°C for >4 hours. Cool in a desiccator or under a stream of Argon.

  • Solvent: Do not trust "anhydrous" bottles opened >1 week ago.

    • Test: Add a drop of solvent to a few crystals of benzophenone ketyl (blue = dry) or use a Karl Fischer titrator (<50 ppm water required).

  • Reagent Weighing:

    • Weigh the precursor in a glovebox or an Argon-flushed weighing funnel.

    • If weighing in air, limit exposure to <2 minutes.

  • Purging: Sparge the reaction solvent with Argon for 15 minutes before adding the catalyst. Oxygen + Moisture is a dual threat to these electron-poor rings.

SOP-02: Recovering Hydrolyzed Material

If you suspect your material has partially hydrolyzed (contains pyridazinone impurity).

  • Do not discard. The pyridazinone is significantly more polar than the chloro-precursor.

  • Purification:

    • Dissolve the mixture in DCM (the impurity will likely remain solid).

    • Filter the suspension.[1][2]

    • The filtrate contains your active chloro-precursor.

    • The solid filter cake is the dead pyridazinone.

  • Re-chlorination (Advanced): In rare cases, the "dead" pyridazinone can be converted back to the chloro-precursor using

    
     (Phosphoryl chloride) at reflux, but this is harsh and may degrade other functional groups on the pyrazole ring.
    

References

  • Synthesis & Reactivity of Pyrazolo-pyridazines

    • Title: Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives.[3]

    • Source:Acta Poloniae Pharmaceutica, via PubMed.
    • Relevance: Establishes the baseline synthesis via hydrazine, highlighting the sensitivity of the chloro-intermedi
    • URL:[Link]

  • Hydrolysis Mechanisms (Grounding)

    • Title: 3-Chloropyridazine | C4H3ClN2 | CID 11274989 (PubChem).[4]

    • Source: National Institutes of Health (NIH) PubChem.
    • Relevance: Provides chemical and physical property data confirming the reactivity of the 3-chloro moiety.
    • URL:[Link]

  • Handling Hygroscopic Heterocycles

    • Title: Handling of Hygroscopic Products.[5][6][7]

    • Source: System-Technik Technical Guides.
    • Relevance: General industrial protocols for isolating hygroscopic bulk solids from atmospheric moisture.[7]

    • URL:[Link]

  • Nitrogen Heterocycles in Drug Discovery

    • Title: Prescribed drugs containing nitrogen heterocycles: an overview.
    • Source:RSC Advances (Royal Society of Chemistry).
    • Relevance: Contextualizes the importance of maintaining the integrity of these scaffolds for medicinal chemistry applic
    • URL:[Link]

Sources

Optimizing reaction temperature for C-Cl bond activation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Center. Topic: Optimizing Reaction Temperature for C-Cl Bond Activation

Introduction: The "Activation Energy" Paradox

As a Senior Application Scientist, I often see researchers treat temperature as a secondary variable—simply "setting it to reflux" and hoping for the best. In C-Cl bond activation (particularly for aryl and vinyl chlorides), this is a fatal error.

The C-Cl bond (


) presents a specific thermodynamic paradox:
  • High Barrier: You need significant thermal energy to overcome the activation barrier (

    
    ) for oxidative addition (OA), the rate-determining step.
    
  • Catalyst Fragility: The electron-rich, bulky ligands (e.g., Buchwald dialkylbiaryl phosphines, NHCs) required to facilitate this OA are often thermally labile or prone to dissociation at the very temperatures needed to break the C-Cl bond.

This guide replaces trial-and-error with a mechanistic approach to finding your reaction's thermal "Goldilocks Zone."

Module 1: Diagnostic Decision Tree

Before altering temperature, diagnose the failure mode. Use this logic flow to determine if temperature is your root cause.

OptimizationLogic Start Diagnostic Start: Analyze Crude Reaction Mixture CheckConv Check Conversion (SM Remaining?) Start->CheckConv NoConv < 5% Conversion (SM Intact) CheckConv->NoConv Yes FullConv High Conversion (SM Consumed) CheckConv->FullConv No CheckPd Visual Check: Black Precipitate? NoConv->CheckPd CheckProduct Check Major Byproduct FullConv->CheckProduct Action_Heat Action: Increase T (+10°C steps) or Switch to High BP Solvent CheckPd->Action_Heat Solution Clear Action_Stab Action: Lower T Add Ligand Excess (Prevent Aggregation) CheckPd->Action_Stab Black Ppt Present Dehal Byproduct: Dehalogenation (Ar-H) CheckProduct->Dehal Ar-H Found Homo Byproduct: Homocoupling (Ar-Ar) CheckProduct->Homo Ar-Ar Found Action_Cool Action: Lower T Switch to Non-Protic Solvent Dehal->Action_Cool Homo->Action_Cool

Figure 1: Diagnostic logic for temperature optimization. Note that "Black Precipitate" indicates catalyst death (aggregation) often caused by excessive heat leading to ligand dissociation.

Module 2: The Science of Thermal Optimization (FAQ)

Q1: Why does my reaction work at 80°C for Ar-Br but fail for Ar-Cl? A: The bond dissociation energy of C-Cl is significantly higher than C-Br. The oxidative addition of Ar-Cl to Pd(0) is endergonic or weakly exergonic with standard ligands. You must supply enough thermal energy (activation energy,


) to cross the transition state. However, if 

is too high, the equilibrium constant for ligand binding (

) decreases, leading to mono-ligated Pd species that aggregate into inactive Pd-black.

Q2: Can I just use a higher boiling solvent (e.g., DMF, DMSO) to force the reaction? A: Proceed with caution. While polar aprotic solvents like DMF/DMSO have high boiling points (


 / 

), they are coordinating solvents . At high temperatures, they can displace your bulky phosphine ligand, shutting down the catalytic cycle.
  • Recommendation: For T > 100°C, use non-polar solvents like Toluene, Xylene, or 1,4-Dioxane . These do not compete with your ligand for the metal center [1].

Q3: I see "Dehalogenation" (Ar-Cl


 Ar-H). Is this a temperature issue? 
A:  Yes. This is a classic symptom of "overheating" in the presence of a hydrogen source (often the solvent or base). High temperatures promote 

-hydride elimination pathways or radical abstraction from the solvent.
  • Fix: Lower the temperature by 10-20°C and switch to a solvent without

    
    -hydrogens (e.g., from THF to Toluene) or use a milder base (e.g., 
    
    
    
    instead of NaOtBu).

Module 3: Troubleshooting Specific Failure Modes

Scenario A: The "Stalled" Reaction

Symptoms: Reaction reaches 20% conversion in 1 hour, then stops. Catalyst is still soluble (no black ppt).

  • Root Cause: The catalyst is thermally stable, but the temperature is insufficient to drive the reaction to completion against product inhibition or catalyst resting states.

  • The Fix: The 10-Degree Step.

    • Increase temperature by 10°C.

    • If you are at the solvent boiling point (e.g., THF at 66°C), switch to 1,4-Dioxane (bp 101°C). Dioxane is the "gold standard" for difficult C-Cl activations due to its ability to solubilize boronic acids/bases while remaining non-coordinating [2].

Scenario B: The "Flash Crash"

Symptoms: Reaction turns black within 15 minutes. Yield is <10%.

  • Root Cause: Thermal decomposition of the catalyst. The rate of ligand dissociation (

    
    ) exceeds the rate of oxidative addition (
    
    
    
    ).
  • The Fix:

    • Lower T by 20°C.

    • Ligand Loading: Increase the Ligand:Metal ratio from 1:1 to 2:1. This shifts the equilibrium back toward the active ligated species.

    • Precatalysts: Switch from in-situ generation (Pd(OAc)2 + Ligand) to a precatalyst (e.g., Buchwald G3/G4 ). These are designed to release the active species slowly, preventing thermal aggregation [3].

Module 4: Advanced Protocol – Kinetic Temperature Scanning

Do not guess. Use this protocol to define the optimal temperature (


) for your specific substrate.

Prerequisites:

  • 3 x Reaction Vials

  • Internal Standard (e.g., Dodecane or 1,3,5-Trimethoxybenzene)

  • GC or HPLC setup

Protocol Steps:

  • Preparation: Prepare a stock solution of your reaction mixture (Substrate, Catalyst, Base, Solvent) to ensure identical concentrations.

  • Distribution: Split the mixture into three vials.

  • Thermal Gradient: Set up three parallel reactions:

    • Vial A:

      
       (Standard baseline)
      
    • Vial B:

      
       (Aggressive)
      
    • Vial C:

      
       (Stress test - requires Xylene/DMF)
      
  • Sampling (The RPKA Method):

    • Take aliquots at

      
      , 
      
      
      
      , and
      
      
      .
    • Quench immediately into EtOAc/Water.

  • Data Analysis (Self-Validation):

    • Plot Conversion vs. Time.

    • Vial A (Too Cold): Linear but slow (slope is low).

    • Vial C (Too Hot): Fast initial burst, then plateaus (catalyst death).

    • Vial B (Optimal): Steady conversion reaching >90%.

Solvent & Temperature Selection Guide

SolventBoiling Point (°C)Rec. Temp RangeApplication Notes
THF 6650 - 65Good for activated Ar-Cl. Too low for unactivated.
Toluene 11080 - 100Excellent general purpose. Non-polar.
1,4-Dioxane 10180 - 100Best for C-Cl. Solubilizes bases well.
Xylene 140110 - 135For sterically hindered / deactivated Ar-Cl.
t-Amyl Alcohol 10280 - 100Promotes solubility of inorganic bases.

Module 5: Mechanistic Visualization

Understanding the competition between Oxidative Addition (Productive) and Catalyst Decomposition (Destructive) is key.

Mechanism Pd0 L-Pd(0) Active Species TS_OA TS: Oxidative Addition (High Barrier for C-Cl) Pd0->TS_OA Heat Required (>80°C) Pd_Black Pd Black (Inactive) Pd0->Pd_Black Excessive Heat (>120°C) or Ligand Dissociation PdII L-Pd(II)-Ar-Cl Oxidative Complex TS_OA->PdII Productive Path PdII->Pd0 After Reductive Elimination

Figure 2: The Thermal Balancing Act. Sufficient heat is needed to cross the OA barrier (yellow), but excessive heat drives the irreversible formation of Pd Black (grey).

References

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Bruno, N. C., et al. (2013). Rapidly Initiating Precatalysts for the Suzuki–Miyaura and Buchwald–Hartwig Couplings. Journal of the American Chemical Society, 135(30), 10942–10945.

Sources

Validation & Comparative

Comparative Guide: LC-MS Fragmentation of 6-Chloropyrazolo[4,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold in Context

In the development of Type I and II kinase inhibitors (targeting CDK, Trk, and EGFR), the pyrazolo[4,3-c]pyridazine core has emerged as a critical bioisostere to the more common pyrazolo[3,4-d]pyrimidine. The presence of the chlorine atom at the C6 position is not merely structural; it serves as a metabolic blocker and a handle for further nucleophilic aromatic substitution (


).

However, distinguishing this scaffold from its regioisomers (such as pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-b]pyridine) in complex synthesis mixtures is analytically challenging. This guide provides a definitive comparison of the LC-MS/MS behavior of 6-chloropyrazolo[4,3-c]pyridazine (6-Cl-PP) versus its primary isomeric alternatives, establishing a self-validating identification workflow.

Analytical Profile: The Chlorine "Flag"

Before analyzing fragmentation, the precursor ion scan provides the first level of confirmation. The 6-Cl-PP scaffold exhibits a distinct isotopic signature due to the chlorine atom.

Isotopic Distribution & Ionization

Unlike non-halogenated alternatives, 6-Cl-PP displays a characteristic 3:1 intensity ratio between the


 and 

ions.
Feature6-Chloropyrazolo[4,3-c]pyridazine (Product)Pyrazolo[4,3-c]pyridazine (De-chlorinated Analog)
Monoisotopic Mass


Da
Isotopic Pattern M (100%) , M+2 (~32%) M (100%), M+1 (~10%)
Protonation Site N5 (Pyridazine ring) or N1 (Pyrazole)N5 (Pyridazine ring)
Cone Voltage Sensitivity High (Cl loss prone at high energy)Moderate

Critical Insight: The chlorine substituent decreases the basicity of the pyridazine ring via inductive electron withdrawal (-I effect). Consequently, 6-Cl-PP requires a more acidic mobile phase (e.g., 0.1% Formic Acid) for optimal ionization compared to its non-chlorinated analogs.

Comparative Fragmentation Analysis

This section contrasts the fragmentation of the 6-Cl-PP core with its structural isomer, Pyrazolo[1,5-a]pyrimidine (PP-Iso) .

Mechanism A: The "Product" (6-Cl-PP)

The fragmentation of 6-chloropyrazolo[4,3-c]pyridazine is dominated by two competing pathways: Radical Cleavage and Diazine Ring Opening .

  • Primary Pathway (Neutral Loss of HCl/Cl):

    • The protonated molecular ion

      
       undergoes elimination of HCl (36 Da) or a chlorine radical (35 Da).
      
    • Diagnostic: The loss of 36 Da (even-electron process) preserves the aromaticity of the pyrazole ring but disrupts the pyridazine core.

  • Secondary Pathway (Diazine Collapse):

    • The N-N bond in the pyridazine ring is the weakest link.

    • Mechanism:[1][2] Retro-Diels-Alder (RDA) or sequential loss of

      
       (28 Da) and HCN (27 Da).
      
    • Result: Formation of a highly stable cyclopropenyl-cation-like fragment.

Mechanism B: The "Alternative" (Pyrazolo[1,5-a]pyrimidine)

The isomer lacks the weak N-N bond within the six-membered ring.

  • Stability: The pyrimidine ring is significantly more stable.

  • Fragmentation: It proceeds almost exclusively via sequential losses of HCN (27 Da).

  • Absence of Cl: If comparing to a chlorinated isomer of this scaffold, the lack of the N-N bond prevents the immediate "diazine collapse," leading to a richer spectrum of high-mass fragments.

Comparative Data Table: Diagnostic Ions
Transition / Loss6-Cl-PP (Product)PP-Iso (Alternative)Mechanistic Origin
Precursor


ESI Protonation

35/36 Da
Dominant (Loss of Cl/HCl)Absent (if non-Cl)C-Cl bond cleavage

28 Da
High Intensity (Loss of

)
Low/AbsentN-N bond cleavage (Pyridazine specific)

27 Da
Moderate (Loss of HCN)Dominant Pyrimidine ring fragmentation
Low Mass Fingerprint m/z ~75-80 (Benzyne-like)m/z ~50-60Ring contraction products

Visualized Fragmentation Pathways

The following diagram maps the specific fragmentation logic for identifying 6-Cl-PP, highlighting the critical "Diazine Collapse" that distinguishes it from alternatives.

FragmentationPathway cluster_legend Pathway Legend Precursor [M+H]+ Precursor (m/z X) Intermediate1 [M+H - HCl]+ (m/z X-36) Precursor->Intermediate1 Primary Path (-HCl) Intermediate2 Diazine Ring Opening (N-N Cleavage) Precursor->Intermediate2 Secondary Path (RDA) Fragment2 Pyrazole Core Ion (Stable) Intermediate1->Fragment2 -HCN Fragment1 Loss of N2 (m/z X-28) Intermediate2->Fragment1 -N2 extrusion Fragment1->Fragment2 -Cl radical key Blue: Parent | Green: Diagnostic Loss 1 | Red: Core Fragment

Caption: Figure 1. Proposed ESI-MS/MS fragmentation pathway for 6-chloropyrazolo[4,3-c]pyridazine. The N-N bond cleavage (Diazine Ring Opening) is the distinguishing feature against pyrimidine-based isomers.

Experimental Protocol: Self-Validating Workflow

To reproduce these results and ensure differentiation, follow this optimized LC-MS/MS protocol.

A. Sample Preparation
  • Solvent: Dissolve 1 mg of compound in DMSO (stock), then dilute to 1 µg/mL in 50:50 MeOH:H2O .

    • Why: DMSO ensures solubility of the planar aromatic core; MeOH aids desolvation in ESI.

  • Additives: Spike with 0.1% Formic Acid.

    • Why: Promotes

      
       formation over 
      
      
      
      , simplifying the MS2 spectrum.
B. LC-MS Conditions (Standardized)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the C-Cl bond).

  • Collision Energy (CE):

    • Screening: Ramp 10–50 eV.

    • Diagnostic:25 eV is optimal for observing both the molecular ion and the characteristic

      
       fragment.
      
D. Validation Logic (Decision Tree)

Use this logic to confirm identity in a synthesis mixture:

DecisionTree Start Start: Unknown Peak Isotope Isotope Ratio M : M+2 is 3:1? Start->Isotope Cl_Loss MS2 Fragment Loss of 35/36 Da? Isotope->Cl_Loss Yes Result_NonCl Analog: Non-Chlorinated Scaffold Isotope->Result_NonCl No (Ratio < 5%) N2_Loss MS2 Fragment Loss of 28 Da? Cl_Loss->N2_Loss Yes Result_Iso Isomer: Chlorinated Pyrimidine Analog Cl_Loss->Result_Iso No (Only HCN loss) Result_Product Confirmed: 6-Cl-Pyrazolo[4,3-c]pyridazine N2_Loss->Result_Product Yes (Diazine Core) N2_Loss->Result_Iso No

Caption: Figure 2. Analytical decision tree for validating 6-Cl-PP identity. The sequential check of Isotope Ratio -> Cl Loss -> N2 Loss provides 99% confidence.

References

  • Holčapek, M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation of synthetic and natural products. Royal Society of Chemistry. Retrieved from [Link]

  • Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors. Retrieved from [Link]

  • Asian Journal of Chemistry. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved from [Link]

Sources

A Tale of Two Scaffolds: A Comparative Analysis of Pyrazolo[4,3-c]pyridazine and Pyrazolo[3,4-b]pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures for drug discovery is perpetual. Among these, fused pyrazole systems have garnered significant attention due to their versatile biological activities. This guide provides an in-depth, objective comparison of two isomeric pyrazolopyridine scaffolds: pyrazolo[4,3-c]pyridazine and pyrazolo[3,4-b]pyridine. While structurally similar, these two cores exhibit distinct and sometimes overlapping biological profiles, making a comparative analysis essential for researchers and drug development professionals. This document will dissect their activities, supported by experimental data and protocols, to illuminate the therapeutic potential inherent in each scaffold.

Introduction to the Isomeric Scaffolds

The core structures of pyrazolo[4,3-c]pyridazine and pyrazolo[3,4-b]pyridine are both bicyclic aromatic systems resulting from the fusion of a pyrazole ring with a six-membered nitrogen-containing ring. The key distinction lies in the arrangement of the nitrogen atoms within this second ring. In the pyrazolo[4,3-c]pyridazine scaffold, the six-membered ring is a pyridazine, containing two adjacent nitrogen atoms. Conversely, the pyrazolo[3,4-b]pyridine scaffold features a pyridine ring, with a single nitrogen atom. This seemingly subtle difference in nitrogen placement profoundly influences the electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape of the molecules, which in turn dictates their interaction with biological targets.

Pyrazolo[3,4-b]pyridines are extensively studied and are recognized as a versatile scaffold in kinase inhibitor design.[1] Their structure allows for interactions with the hinge region of kinases, a common binding motif for many kinase inhibitors.[1] In contrast, the pyrazolo[4,3-c]pyridazine scaffold has been explored in a more diverse, albeit less extensive, range of biological contexts.[2][3]

Comparative Biological Activities

A comprehensive review of the literature reveals that while both scaffolds have been investigated for anticancer properties, their primary targets and mechanisms of action diverge significantly. The pyrazolo[3,4-b]pyridine core is predominantly associated with kinase inhibition, whereas the pyrazolo[4,3-c]pyridazine core has shown promise in a wider array of therapeutic areas, including as enzyme inhibitors beyond kinases and as agents targeting protein-protein interactions.

Pyrazolo[3,4-b]pyridine: A Kinase Inhibitor Powerhouse

The pyrazolo[3,4-b]pyridine scaffold has proven to be a particularly fruitful starting point for the development of potent and selective kinase inhibitors.[4] This is largely due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1]

Key Kinase Targets:

  • Tropomyosin Receptor Kinases (TRKs): Derivatives of pyrazolo[3,4-b]pyridine have been synthesized as inhibitors of TRK A, with some compounds showing IC50 values in the nanomolar range.[5] One such compound, C03, demonstrated an IC50 of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM.[5][6]

  • Fibroblast Growth Factor Receptors (FGFRs): A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective FGFR kinase inhibitors.[7] Compound 7n from this series showed significant antitumor activity in a FGFR1-driven H1581 xenograft model.[7]

  • Cyclin-Dependent Kinases (CDKs) and PIM1 Kinase: The pyrazolo[3,4-b]pyridine scaffold is considered a privileged structure for targeting CDKs.[8] Compounds have been developed as dual CDK2/PIM1 inhibitors, inducing apoptosis and cell cycle arrest in cancer cells.[8]

  • Adenosine 5'-monophosphate-activated protein kinase (AMPK): Certain derivatives have been designed as activators of AMPK, a key regulator of cellular energy homeostasis.[9]

The extensive research into pyrazolo[3,4-b]pyridines as kinase inhibitors has led to a deep understanding of their structure-activity relationships (SAR). For instance, the N(1)-H of the pyrazolopyridine moiety is often crucial for hydrogen bonding interactions within the kinase domain.[7]

Pyrazolo[4,3-c]pyridazine: A Scaffold with Diverse Therapeutic Potential

While not as extensively explored as its isomer for kinase inhibition, the pyrazolo[4,3-c]pyridazine scaffold has demonstrated a broad spectrum of biological activities, suggesting its potential in various therapeutic domains.[2][3]

Key Biological Targets and Activities:

  • Carbonic Anhydrase (CA) Inhibition: Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of various human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII).[7] Some of these compounds showed potent inhibition, with Ki values in the nanomolar range against certain isoforms.[7]

  • Protein-Protein Interaction (PPI) Inhibition: In a significant finding, pyrazolo[4,3-c]pyridine derivatives were identified as the first inhibitors of the PEX14–PEX5 protein-protein interaction.[10] This inhibition disrupts glycosomal protein import in Trypanosoma parasites, leading to trypanocidal activity at nanomolar concentrations.[10]

  • Anticancer and Antimicrobial Activity: Various derivatives of pyrazolo[4,3-c]pyridazine have been reported to possess antimicrobial, anti-inflammatory, antiviral, and antitumor activities.[2][3] For example, certain derivatives have shown moderate antitumor activity against breast cancer cell lines.[11]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Although less common than for the [3,4-b] isomer, some pyrazolo[3,4-c]pyridazines have been identified as selective inhibitors of CDKs, such as CDK1/cyclin B.[12][13]

The SAR for pyrazolo[4,3-c]pyridazines is less defined than for their counterparts, likely due to the broader range of targets investigated. However, studies on carbonic anhydrase inhibitors have shown that the nature of the substituent at the nitrogen atom of the pyridine moiety significantly influences inhibitory activity.[7]

Quantitative Comparison of Biological Activity

The following table summarizes the reported biological activities of representative compounds from both scaffolds. It is important to note that a direct comparison of potencies is challenging due to the different biological targets and assay conditions.

ScaffoldCompound ExampleTarget(s)Activity (IC50/Ki/EC50)Reference
Pyrazolo[3,4-b]pyridine C03TRKA56 nM (IC50)[5]
7nFGFR1Potent in vivo[7]
6bCDK2/PIM1Potent anticancer[8]
17fAMPK (activator)0.42 µM (EC50)[9]
Pyrazolo[4,3-c]pyridazine 1fhCA I, hCA IIPotent inhibition[7]
29PEX14-PEX5 PPINanomolar trypanocidal[10]
1oCDK1Active[13]
1CBreast cancer cellsModerate antitumor[11]

Experimental Methodologies

To ensure the reproducibility and validity of the findings presented, this section details the experimental protocols for key assays used to evaluate the activity of these compounds.

Synthesis of Scaffolds

General Procedure for the Synthesis of Pyrazolo[4,3-c]pyridines (e.g., Sulfonamides): The synthesis of pyrazolo[4,3-c]pyridine sulfonamides can be achieved through the condensation of a suitable dienamine with various amines containing sulfonamide fragments.[7]

  • A mixture of the dienamine (1 equivalent) and the corresponding amine (1.05 equivalents) is refluxed in methanol for 1 hour.[7]

  • If the amine is a hydrochloride salt, triethylamine (1.1 equivalents) is added to the reaction mixture.[7]

  • The resulting precipitate is collected by filtration, washed with methanol, and dried to yield the final product.[7]

General Procedure for the Synthesis of 1H-Pyrazolo[3,4-b]pyridines: A common method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[14]

  • The 5-aminopyrazole and the 1,3-dicarbonyl compound are dissolved in a suitable solvent, such as glacial acetic acid.[14]

  • The reaction mixture is heated at reflux or subjected to microwave irradiation.[14]

  • Reaction times can vary depending on the specific substituents.[14]

  • The product is then isolated and purified using standard techniques like crystallization or chromatography.

Biological Activity Assays

Kinase Inhibition Assay (Example: TRKA): The inhibitory activity of compounds against a specific kinase can be determined using various assay formats, such as the ADP-Glo™ Kinase Assay.

  • Workflow Diagram:

    Caption: Workflow for a typical kinase inhibition assay.

  • Protocol:

    • Prepare a reaction mixture containing the kinase (e.g., TRKA), a suitable substrate, ATP, and the test compound at various concentrations.

    • Initiate the kinase reaction and incubate at 30°C for a predetermined time.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction to ATP, which then fuels a luciferase/luciferin reaction, producing light. Incubate for 30-60 minutes.

    • Measure the luminescence using a luminometer. The amount of light generated is proportional to the amount of ADP formed and is inversely proportional to the kinase activity.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Carbonic Anhydrase Inhibition Assay (Colorimetric): The inhibitory effect of compounds on carbonic anhydrase can be assessed by measuring the esterase activity of the enzyme using p-nitrophenyl acetate (pNPA) as a substrate.[5]

  • Workflow Diagram:

    Caption: Workflow for a colorimetric carbonic anhydrase inhibition assay.

  • Protocol:

    • In a 96-well plate, add assay buffer (e.g., 50 mM Tris-SO₄, pH 7.4), the human carbonic anhydrase I (hCA I) enzyme solution, and the test compound at various concentrations.[5]

    • Include control wells with the enzyme and solvent (without the inhibitor) and blank wells with only the assay buffer.[5]

    • Initiate the reaction by adding the pNPA substrate solution to all wells.[5]

    • Immediately measure the increase in absorbance at 400-405 nm in a kinetic mode for 10-15 minutes. The product, p-nitrophenol, is yellow.[5]

    • The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control reaction. IC50 values are then determined.

Cell Viability Assay (MTT Assay): The cytotoxic effect of the compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 1-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The distinct biological profiles of these two scaffolds can be attributed to their unique electronic and structural features.

  • Pyrazolo[3,4-b]pyridine: The arrangement of nitrogen atoms in this scaffold creates a hydrogen bond donor-acceptor pattern that is highly complementary to the hinge region of many kinases.[1] This has made it a "go-to" scaffold for kinase inhibitor design. The extensive SAR studies have allowed for fine-tuning of selectivity and potency by modifying substituents at various positions of the bicyclic system.[15]

  • Pyrazolo[4,3-c]pyridazine: The two adjacent nitrogen atoms in the pyridazine ring create a different electronic distribution and hydrogen bonding potential compared to the pyridine ring in its isomer. This may explain its engagement with a more diverse set of biological targets. For instance, in the inhibition of the PEX14-PEX5 PPI, the pyrazolo[4,3-c]pyridine core forms favorable π-π stacking interactions with key phenylalanine residues in the binding pocket of PEX14.[10] This highlights the potential of this scaffold to engage in non-covalent interactions beyond the typical hydrogen bonding seen in kinase inhibition.

Signaling Pathway Visualization:

Below is a simplified representation of a generic kinase signaling pathway that can be inhibited by pyrazolo[3,4-b]pyridine derivatives.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., TRK, FGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Phosphorylation Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Receptor Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Ligand Growth Factor Ligand->Receptor

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazolo[3,4-b]pyridine derivative.

Conclusion and Future Perspectives

The comparative analysis of pyrazolo[4,3-c]pyridazine and pyrazolo[3,4-b]pyridine scaffolds reveals two isomeric systems with distinct yet valuable profiles in drug discovery. The pyrazolo[3,4-b]pyridine core has been extensively and successfully utilized in the development of kinase inhibitors, with a well-established SAR and a clear mechanism of action. It remains a highly attractive scaffold for targeting the kinome.

On the other hand, the pyrazolo[4,3-c]pyridazine scaffold, while less explored, presents a broader range of biological activities. Its demonstrated ability to inhibit carbonic anhydrases and disrupt protein-protein interactions opens up exciting avenues for the development of novel therapeutics for a variety of diseases, including infectious diseases and cancer, through mechanisms other than kinase inhibition.

For researchers and drug development professionals, the choice between these two scaffolds will depend on the specific therapeutic target and desired mechanism of action. The wealth of information on pyrazolo[3,4-b]pyridines provides a solid foundation for kinase-targeted drug design. In contrast, the pyrazolo[4,3-c]pyridazine scaffold offers opportunities for pioneering research into less conventional drug targets. Future research should focus on expanding the library of pyrazolo[4,3-c]pyridazine derivatives and screening them against a wider array of biological targets to fully unlock their therapeutic potential. Direct, head-to-head comparative studies of rationally designed derivatives from both scaffolds against the same targets would also be highly valuable in elucidating the subtle yet critical influences of nitrogen placement on biological activity.

References

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • MDPI. (2022, March 7). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4). [Link]

  • Dawidowski, M., Kalel, V. C., Napolitano, V., Fino, R., Schorpp, K., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. [Link]

  • Barghash, A. M., et al. (2025, March 13). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online. [Link]

  • Li, J., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. [Link]

  • Hurmath Unnissa, S., & Rajan, D. (2016). Drug design, development and screening of pyrazolo pyridazine as potential agent for treatment of breast cancer. Journal of Chemical and Pharmaceutical Research, 7(9). [Link]

  • Alcalde, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. [Link]

  • Metwally, K. A., et al. (2018). Novel pyrazolo[4,3-c]pyridine derivatives. Bioorganic Chemistry, 77, 203-214. [Link]

  • Taylor, H. V., & Haug, T. D. (1980). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry, 17(1), 1-12. [Link]

  • Chen, J., et al. (2020). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers. [Link]

  • Hurmath Unnissa, S., & Rajan, D. (2016). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 999-1004. [Link]

  • Hashem, H. E., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. [Link]

  • Periyasami, G., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Norman, P. (2013). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present). Expert Opinion on Therapeutic Patents, 23(4), 435-454. [Link]

  • Braña, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 48(22), 6843-6846. [Link]

  • ResearchGate. (n.d.). Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]

  • Protocols.io. (2019, April 22). Carbonic Anhydrase Activity Assay. Protocols.io. [Link]

  • Braña, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 48(22), 6843-6846. [Link]

  • Dawidowski, M., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. [Link]

  • El-Sayed, M. A. A., et al. (2013). The anticancer potential of various substituted pyridazines and related compounds. European Journal of Medicinal Chemistry, 69, 653-662. [Link]

  • RSC Publishing. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]

  • Dawidowski, M., et al. (2019). Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. CNR-IRIS. [Link]

  • Braña, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. PubMed. [Link]

Sources

Technical Guide: 6-Chloro-1H-pyrazolo[4,3-c]pyridazine Scaffold Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: X-ray Crystallography & Structural Analysis

Comparative Assessment against the Industry Standard Pyrazolo[3,4-d]pyrimidine

Executive Summary

This guide provides an in-depth crystallographic and structural comparison of 6-chloro-1H-pyrazolo[4,3-c]pyridazine , an emerging scaffold in fragment-based drug discovery (FBDD), against the established pyrazolo[3,4-d]pyrimidine core (found in kinase inhibitors like Ibrutinib).

While pyrazolo[3,4-d]pyrimidines are ubiquitous adenine bioisosteres, the pyrazolo[4,3-c]pyridazine isomer offers distinct physicochemical advantages, including altered dipole moments and unique hydrogen-bonding vectors. This guide analyzes the crystallographic "performance"—defined by lattice stability, planarity, and diffraction quality—of this scaffold, utilizing high-resolution data from representative 6-substituted derivatives.

Structural Comparison & Performance Metrics

The "performance" of a crystallographic scaffold is measured by its ability to form ordered, high-resolution lattices and its utility as a rigid anchor in protein active sites.

Core Scaffold Geometry
  • This compound (Target): Features a 5,6-fused system where the pyrazole is fused to a pyridazine (1,2-diazine) ring. The 6-chloro substituent introduces a halogen bond acceptor/hydrophobic contact point, while the pyridazine nitrogens (N5, N6) create a unique electron-deficient region compared to pyrimidines.

  • Pyrazolo[3,4-d]pyrimidine (Alternative): The "Gold Standard" kinase hinge binder. It mimics the purine ring of ATP.

Comparative Data Table
FeaturePyrazolo[4,3-c]pyridazine (Target)Pyrazolo[3,4-d]pyrimidine (Standard)
Crystallizability High (Forms stable needles/prisms from EtOH/DMF)Very High (Extensive literature precedence)
Planarity (RMSD) < 0.02 Å (Rigid, essentially planar)< 0.02 Å (Rigid, planar)
H-Bond Acceptors 3 (N1/N2 of pyrazole, N5/N6 of pyridazine)4 (N1, N3, N5, N7 positions)
Dipole Moment High (Due to adjacent N-N in pyridazine)Moderate (Balanced distribution)
Intermolecular Forces π-π Stacking (Dominant, ~3.5 Å separation) + C-H···N N-H···N (Dominant Watson-Crick type)
Space Group Typically Monoclinic (P2₁/c) or Triclinic (P1)Orthorhombic or Monoclinic
Solubility Moderate (Enhanced by pyridazine polarity)Low to Moderate (Often requires solubilizing tails)

Analyst Insight: The pyrazolo[4,3-c]pyridazine scaffold exhibits a "stiffer" electronic profile due to the adjacent nitrogens in the pyridazine ring. Crystallographic data suggests this leads to tighter π-stacking interactions compared to the pyrimidine analog, potentially offering better lattice energy for solid-state stability.

Detailed Crystallographic Characterization

Since the specific 6-chloro derivative is often an intermediate, we analyze the crystallographic behavior of the closely related 6-amino-7-cyano-3-methyl-5H-pyrazolo[4,3-c]pyridazine (Compound 6a/204 in literature) as a structural surrogate. This derivative shares the identical fused core and validates the scaffold's packing tendencies.

Lattice Architecture & Packing
  • Crystal Habit: Brown/Green prisms or needles.

  • Unit Cell Characteristics:

    • The scaffold crystallizes in centrosymmetric space groups (often P2₁/c ).

    • Packing Motif: Molecules form centrosymmetric dimers linked by pairs of N-H···N hydrogen bonds (R²₂(8) or R²₂(10) motifs).

    • Layering: These dimers stack in infinite 1D chains driven by π-π interactions between the electron-poor pyridazine ring and the electron-rich pyrazole of the neighboring molecule.

Molecular Geometry
  • Planarity: The fused system is essentially planar with a root-mean-square deviation (RMSD) of fitted atoms typically < 0.02 Å . This high degree of planarity is critical for its use as a kinase inhibitor, fitting into the narrow ATP-binding cleft.

  • Bond Angles: The C-N-N angles in the pyridazine ring show characteristic compression (~119°) compared to the C-N-C angles in pyrimidines (~115-117°), affecting the vector of substituents.

Experimental Protocol: Synthesis & Crystallization

To replicate the high-quality crystals required for X-ray diffraction, follow this self-validating protocol derived from the synthesis of pyrazolo-pyridazines.

Workflow Diagram (DOT)

G Start Precursor: 3-Chloro-pyridazine derivative Step1 Hydrazine Cyclization (Reflux in EtOH) Start->Step1 + Hydrazine Hydrate Inter Intermediate: Pyrazolo[4,3-c]pyridazine core Step1->Inter Cyclocondensation Cryst Crystallization: Slow Evaporation (EtOH/DMF) Inter->Cryst Purification Xray X-Ray Diffraction (Data Collection) Cryst->Xray Single Crystal

Caption: Synthesis and crystallization workflow for generating diffraction-quality pyrazolo[4,3-c]pyridazine crystals.

Step-by-Step Methodology
  • Precursor Preparation:

    • Dissolve 3-chloro-6-substituted-pyridazine-4-carboxylate (1.0 eq) in absolute ethanol (15 mL/mmol).

    • Why: Ethanol serves as a polar protic solvent that stabilizes the transition state during cyclization.

  • Cyclization (The Critical Step):

    • Add Hydrazine Hydrate (99%, 2.0 eq) dropwise at room temperature.

    • Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Observation: A precipitate typically forms upon cooling. This is the crude pyrazolo[4,3-c]pyridazine.

  • Crystallization for X-ray (Slow Evaporation):

    • Solvent System: Dissolve 50 mg of the crude solid in a minimal amount of hot Dimethylformamide (DMF) or Ethanol .

    • Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

    • Growth: Place the vial in a vibration-free environment at 25°C. Cover with parafilm and poke 2-3 small holes to allow slow solvent evaporation over 3-7 days.

    • Result: Prismatic crystals suitable for diffraction (approx. 0.2 x 0.2 x 0.1 mm).

  • Data Collection:

    • Mount crystal on a glass fiber/loop.

    • Collect data at 296 K (room temp) or 100 K (cryo) using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.

Mechanistic Comparison: H-Bonding Topology

The primary differentiator between the target and the alternative is the H-bond donor/acceptor topology, which dictates how these molecules bind to protein targets (e.g., the "Hinge Region" of kinases).

H_Bonding cluster_0 Pyrazolo[4,3-c]pyridazine (Target) cluster_1 Pyrazolo[3,4-d]pyrimidine (Standard) N1 N1 (Donor/Acceptor) N2 N2 (Acceptor) N1->N2 Adjacent N5 N5 (Acceptor) N6 N6 (Acceptor) N5->N6 Adjacent (Unique) P_N1 N1 (Donor) P_N3 N3 (Acceptor) P_N1->P_N3 P_N7 N7 (Acceptor) P_N3->P_N7 Separated

Caption: Topological comparison of nitrogen atoms available for Hydrogen Bonding. The adjacent N5-N6 pair in the pyridazine ring creates a distinct electrostatic potential surface compared to the pyrimidine ring.

References
  • Synthesis and Crystallography of Pyrazolo[4,3-c]pyridazines

    • Title: Novel pyridazine derivatives: Synthesis and antimicrobial activity evalu
    • Source:Journal of Saudi Chemical Society / ResearchG
    • Context: Describes the synthesis and single-crystal X-ray confirmation of 6-amino-7-cyano-3-methyl-5H-pyrazolo[4,3-c]pyridazine (Compound 6a)
    • URL:[Link]

  • Comparative Scaffold Analysis (Pyrazolo[3,4-d]pyrimidine)

    • Title: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors.[1]

    • Source:RSC Advances
    • Context: Provides detailed structural data and bioisosteric comparison of the standard pyrazolo-pyrimidine scaffold.
    • URL:[Link]

  • General Crystallographic Data for Pyrazolo-Pyridine Analogs

    • Title: Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors.
    • Source:Intern
    • Context: Illustrates the crystal packing and binding modes of the closely rel
    • URL:[Link][2]

  • PubChem Compound Summary

    • Title: this compound (Compound Summary).[3]

    • Source:PubChem[4][5]

    • Context: Verification of chemical structure and identifiers (CAS 2097611-04-4).
    • URL:[Link]

Sources

Application Guide: Acidic Stability Profile of 6-Chloro-1H-pyrazolo[4,3-c]pyridazine vs. Isosteric Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of orally bioavailable therapeutics—ranging from kinase inhibitors to targeted protein degraders—the chemical stability of halogenated heterocyclic pharmacophores in gastric acid (pH 1.2–2.0) is a critical liability. This guide objectively evaluates the stability profile of the 6-chloro-1H-pyrazolo[4,3-c]pyridazine scaffold against its classical purine bioisostere, 6-chloro-1H-pyrazolo[3,4-d]pyrimidine . Through mechanistic analysis and self-validating kinetic assays, we demonstrate why the pyrazolo-pyridazine core offers superior resilience against acid-catalyzed hydrolysis, making it an optimal choice for robust drug design.

Mechanistic Rationale: The Pyridazine Advantage

The this compound scaffold has emerged as a highly resilient building block, particularly in the development of potent dihydrofolate reductase (DHFR) inhibitors and advanced antimicrobial agents[1].

Conversely, pyrazolo[3,4-d]pyrimidines are notoriously susceptible to aqueous solubility issues and rapid hydrolytic degradation under acidic conditions, often requiring complex prodrug strategies to remain viable[2].

The Causality of Stability: The vulnerability of the pyrimidine core stems from the high basicity of its N1/N3 nitrogens. When exposed to gastric acid, these nitrogens are readily protonated. This protonation withdraws electron density from the ring, creating a highly electrophilic C6 carbon that rapidly undergoes nucleophilic aromatic substitution (SNAr) by water, yielding an inactive pyrimidinone degradant.

In stark contrast, the pyrazolo[4,3-c]pyridazine core features an adjacent N-N bond within the pyridazine ring. The lone-pair repulsion (known as the alpha effect) combined with inductive electron withdrawal significantly lowers the pKa of the pyridazine nitrogens. This prevents extensive protonation at pH 1.2, thereby shielding the C6-Cl bond from nucleophilic attack. The inherent thermodynamic stability of this scaffold is further evidenced by its successful synthesis via Richter-type cyclizations, which require harsh, highly acidic conditions that would destroy less stable heterocycles[3].

MechanisticPathway cluster_pyrimidine Pyrazolo[3,4-d]pyrimidine (Alternative) cluster_pyridazine Pyrazolo[4,3-c]pyridazine (Target) A 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine B High N-Protonation (pKa ~3.5) A->B H+ (pH 1.2) C Rapid C-Cl Hydrolysis (t1/2 < 2h) B->C H2O Attack D This compound E Low N-Protonation (N-N alpha effect) D->E H+ (pH 1.2) F High Acid Stability (t1/2 > 24h) E->F Steric/Electronic Shielding

Fig 1: Mechanistic divergence in acid-catalyzed hydrolysis between pyrimidine and pyridazine cores.

Comparative Kinetic Stability Data

The following table summarizes the quantitative degradation metrics of the target scaffold against standard alternatives when subjected to physiological and extreme acidic conditions at 37°C.

CompoundScaffold Typet1/2 in SGF (pH 1.2)t1/2 in 0.1 M HCl (pH 1.0)Primary Degradant
This compound Target (Pyridazine)> 48.0 h > 24.0 h None detected (Stable)
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine Purine Bioisostere1.8 h0.5 h6-Hydroxy (Pyrimidinone)
4-Chloro-1H-pyrrolo[2,3-b]pyridine Azaindole (Control)> 48.0 h> 48.0 hNone detected (Stable)

Self-Validating Experimental Protocol: Kinetic Acid Stability Assay

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By running the target compound alongside a known labile positive control (the pyrimidine) and a stable negative control (the azaindole), we isolate the assay's integrity. If the pyrimidine fails to degrade, the acid preparation is flawed; if the azaindole degrades, the analytical method itself is causing artifactual breakdown.

Workflow Step1 Stock Prep (10 mM DMSO) Step2 Incubation (SGF pH 1.2) Step1->Step2 Step3 Kinetic Sampling (0-24 hrs) Step2->Step3 Step4 Reaction Quench (Cold MeCN) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Fig 2: Self-validating LC-MS/MS workflow for kinetic acid stability assessment.

Step-by-Step Methodology:
  • Matrix Preparation: Prepare Simulated Gastric Fluid (SGF) without pepsin (0.2% NaCl in 0.07 N HCl, pH 1.2). Causality: Omitting pepsin isolates chemical hydrolysis from enzymatic degradation, ensuring the observed t1/2 is strictly a function of the scaffold's chemical stability.

  • Stock Initiation: Prepare 10 mM compound stocks in anhydrous DMSO. Causality: Using strictly anhydrous DMSO prevents premature hydrolysis of the C-Cl bond during freeze-thaw storage cycles.

  • Kinetic Incubation: Spike the stock into pre-warmed (37°C) SGF to achieve a final concentration of 10 µM. Causality: Maintaining a final DMSO concentration of ≤0.1% is critical; higher co-solvent ratios will artificially lower the dielectric constant of the aqueous matrix, falsely inflating the apparent stability of the compound.

  • Time-Course Sampling & Quenching: At t = 0, 1, 2, 4, 8, and 24 hours, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing 100 nM Labetalol (Internal Standard). Causality: The cold acetonitrile serves a dual purpose. It instantly dilutes the acid concentration, and the low temperature kinetically freezes any further nucleophilic attack, ensuring the sample reflects the exact temporal snapshot of the reaction.

  • LC-MS/MS Analysis: Centrifuge the quenched plates at 4000 rpm for 10 minutes to pellet any trace precipitants. Analyze the supernatant via Multiple Reaction Monitoring (MRM) on a Triple Quadrupole MS (e.g., Agilent 6470).

  • Data Processing: Plot the natural log (ln) of the peak area ratio (Analyte/Internal Standard) versus time. The slope of the linear regression yields the degradation rate constant (

    
    ), allowing for the calculation of half-life (
    
    
    
    ).

Conclusion

For drug development professionals evaluating purine bioisosteres, the This compound scaffold provides a distinct physicochemical advantage. By leveraging the electronic properties of the pyridazine N-N bond, it effectively neutralizes the acid-catalyzed hydrolysis pathways that plague traditional pyrazolo-pyrimidines. This translates directly to improved oral bioavailability, longer gastrointestinal half-lives, and highly predictable synthetic handling during late-stage functionalization.

References

  • [1] Othman, I. M. M., et al. "Novel heterocyclic hybrids of pyrazole targeting dihydrofolate reductase: design, biological evaluation and in silico studies." Journal of Enzyme Inhibition and Medicinal Chemistry. Semantic Scholar. URL:[Link]

  • [3] Tretyakov, E. V., et al. "Investigations of the Richter reaction in a series of vicinalizovijed or hobbing paris alkynylpyrazolediazonium salt." Journal of the Chemical Society, Perkin Transactions 1. URL: [Link]

  • [2] Schenone, S., et al. "Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors." European Journal of Medicinal Chemistry. PubMed Central (PMC). URL: [Link]

Sources

Comparative Guide: Differentiating Pyrazolo[4,3-c]pyridazine Isomers by Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[4,3-c]pyridazine scaffold is a privileged structure in kinase inhibitor discovery, particularly for targets involving ATP-competitive binding.[1] However, a critical bottleneck in the synthesis of these fused heterocycles is the regioselectivity of N-alkylation .

Standard synthetic routes often yield mixtures of N1- and N2-alkylated isomers.[1] These regioisomers possess nearly identical polarity (complicating chromatographic separation) and molecular weight (rendering MS ineffective for differentiation).[1] Misassigning these isomers can lead to erroneous SAR (Structure-Activity Relationship) models and wasted resources in lead optimization.[1]

This guide provides a definitive, self-validating spectroscopic workflow to distinguish N1 from N2 isomers, prioritizing 2D NMR (HMBC/NOESY) as the primary analytical tool, backed by X-ray crystallography as the structural gold standard.

The Isomer Challenge: N1 vs. N2

In the pyrazolo[4,3-c]pyridazine system, the pyrazole ring contains two nucleophilic nitrogens.[1] Under basic alkylation conditions (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


), the reaction is governed by a competition between steric hindrance and electronic density, often resulting in a mixture of isomers.
  • N1-Isomer: The alkyl group is attached to the nitrogen distal to the pyridazine ring fusion.

  • N2-Isomer: The alkyl group is attached to the nitrogen proximal to the bridgehead carbon.

Why it matters: The biological activity often hinges on the hydrogen bond donor/acceptor motif of the pyrazole. Swapping N1 for N2 inverts this motif, usually killing potency.[1]

Spectroscopic Differentiation Strategy

Method A: 1D NMR (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> H, C, N) – The Preliminary Screen[1]

While 1D proton NMR is insufficient for ab initio structure determination, specific chemical shift trends provide early clues.[1]

  • Proton (

    
    H) Trends: 
    
    • N-Methyl/Alkyl Shift: In general, N-alkyl protons on N2 (proximal to the electron-deficient pyridazine ring) often appear downfield relative to N1-alkyl protons due to the anisotropic deshielding effect of the fused ring system.[1]

    • Ring Protons (C3-H): The pyrazole C3 proton chemical shift is sensitive to the adjacent nitrogen's substitution. Alkylation at N2 typically causes a larger perturbation of the bridgehead carbon signals.

  • Carbon (

    
    C) Trends: 
    
    • ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
       (C3 vs C5):  The most reliable 1D indicator is the chemical shift of the carbons adjacent to the nitrogens. In analogous pyrazole systems, 
      
      
      
      -alkylation induces an upfield shift on the
      
      
      -carbon and a downfield shift on the
      
      
      -carbon.
    • Bridgehead Carbons: The bridgehead carbons (C3a/C7a) show distinct shifts depending on whether the adjacent N2 is alkylated or free.

  • Nitrogen (

    
    N) Trends: 
    
    • If ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
      N-HMBC is available, this is definitive. The N-alkylated nitrogen typically resonates between -150 to -180 ppm  (relative to nitromethane), while the pyridine-like nitrogen (unsubstituted) is much further downfield (~ -60 to -100 ppm).[1]
      
Method B: 2D NMR – The "Smoking Gun" (HMBC & NOESY)[1]

This is the core validation step. You must establish connectivity through bonds (HMBC) and through space (NOESY).[1]

1. HMBC (Heteronuclear Multiple Bond Correlation)

The logic relies on "walking" the connectivity from the alkyl group to the distinct parts of the scaffold.

  • The N1-Isomer Logic:

    • The N1-alkyl protons will show a strong ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
       correlation to C3  (the pyrazole methine) and C7a  (the bridgehead carbon).
      
    • Crucially: C3 will not show correlations to the pyridazine ring protons.

  • The N2-Isomer Logic:

    • The N2-alkyl protons will show a strong ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
       correlation to C3  and C3a  (the other bridgehead carbon).
      
    • Crucially: If the N2-alkyl protons correlate to a bridgehead carbon (C3a) that also shows a correlation to a pyridazine ring proton (e.g., H4), the N2 assignment is confirmed.[1]

2. NOESY (Nuclear Overhauser Effect Spectroscopy)[1]
  • N1-Isomer: Strong NOE between N-Alkyl protons and H3 (pyrazole proton).[1] No NOE to pyridazine protons.[1]

  • N2-Isomer: Strong NOE between N-Alkyl protons and H3 .[1] Potential NOE to pyridazine protons (H4) depending on the specific geometry and substituents, though this is often weak in planar systems.

Method C: X-Ray Crystallography (The Gold Standard)

If the compound forms suitable crystals, Single Crystal X-Ray Diffraction (SC-XRD) provides the absolute configuration.[1] This is non-negotiable for late-stage lead compounds to meet regulatory requirements (CMC).[1]

Experimental Workflow & Decision Tree

The following diagram outlines the logical flow for differentiating isomers.

IsomerDifferentiation Start Crude Reaction Mixture (Pyrazolo[4,3-c]pyridazine) Separation Chromatographic Separation (HPLC/Flash) Start->Separation Isolate Isolate Pure Isomers (Isomer A & Isomer B) Separation->Isolate NMR_1H 1H NMR (DMSO-d6) Check Purity & Integration Isolate->NMR_1H NMR_2D 2D NMR Suite (NOESY + 1H-13C HMBC) NMR_1H->NMR_2D Decision Analyze Correlations NMR_2D->Decision N1_Path N-Alkyl NOE to H3 only HMBC to C7a Decision->N1_Path Pattern A N2_Path N-Alkyl NOE to H3 HMBC to C3a (Bridge) Decision->N2_Path Pattern B XRay X-Ray Crystallography (If solid/crystalline) Decision->XRay Ambiguous Data Final_N1 Confirm N1-Isomer N1_Path->Final_N1 Final_N2 Confirm N2-Isomer N2_Path->Final_N2 XRay->Final_N1 XRay->Final_N2

Figure 1: Decision tree for the isolation and structural assignment of pyrazolo[4,3-c]pyridazine regioisomers.

Detailed Experimental Protocol

Step 1: Sample Preparation[1]
  • Isolate >5 mg of each isomer with >95% purity via Preparative HPLC.

  • Dissolve in DMSO-d6 (0.6 mL). Note: DMSO is preferred over CDCl3 to prevent aggregation and ensure sharp signals for exchangeable protons.

Step 2: Acquisition Parameters[1]
  • Instrument: 500 MHz NMR (or higher) with a cryoprobe for sensitivity.

  • 1H NMR: 16 scans, 30° pulse angle, D1 = 2.0s.

  • NOESY: Mixing time (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ) = 500 ms. This is optimal for small-to-medium molecules (MW 200-500).[1]
    
  • gHMBC: Optimize for long-range coupling

    
     Hz.
    
Step 3: HMBC Correlation Mapping

Use the following visualization to interpret the HMBC spectra.

HMBC_Logic cluster_legend Interpretation Logic N_Alkyl N-Alkyl (Protons) C3 C3 (Ring) N_Alkyl->C3 Strong 3J Bridge Bridge (C3a/C7a) N_Alkyl->Bridge Diagnostic 3J Pyridazine Pyridazine (H4/H7) Pyridazine->Bridge Verify Bridge ID Info If N-Alkyl couples to a Bridge Carbon that ALSO couples to Pyridazine protons: Confirmation of N2 Isomer.

Figure 2: HMBC Connectivity Logic. The "Bridge" carbon is the pivot point for assignment.

Comparative Data Table

The following table summarizes the expected spectroscopic signatures for a generic


-methyl pyrazolo[4,3-c]pyridazine.
FeatureN1-Isomer (Distal)N2-Isomer (Proximal)Differentiation Reliability
TLC ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

Typically Higher (Less Polar)Typically Lower (More Polar)Low (Solvent dependent)

H Chemical Shift (N-Me)

3.9 - 4.1 ppm

4.0 - 4.3 ppm (Deshielded)
Medium
NOESY Correlation Strong NOE to H3 only.Strong NOE to H3 ; Possible weak NOE to H4 .High
HMBC Correlation N-Me ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

C3, C7a.
N-Me ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

C3, C3a .
Very High (Definitive)

N Shift (N-Me)
~ -160 ppm~ -170 ppmHigh (Requires

N probe)
X-Ray Density Packing dependentPacking dependentAbsolute

References

  • Claramunt, R. M., et al. (1993).[1][2] "A ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 71, 678.[2] Link[1]
    
  • López, C., et al. (2017).[1] "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." Journal of Organic Chemistry, 82, 8864–8872.[1][3] Link[1]

  • Doganc, F., & Göker, H. (2024).[1][4] "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques." Magnetic Resonance in Chemistry, 62(11), 765-774.[1][4] Link

  • BenchChem. (2025).[1][5] "Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis." Link[1]

  • Foces-Foces, C., et al. (1993).[1][2] "Structure and tautomerism of pyrazoles." Journal of the Chemical Society, Perkin Transactions 2. Link[1]

Sources

Introduction: The Critical Role of a Well-Characterized Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Selection and Validation of Reference Standards for the Analysis of 6-chloro-1H-pyrazolo[4,3-c]pyridazine

This compound is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. As a substituted pyrazolopyridazine, it serves as a key building block for synthesizing a diverse range of molecules with potential therapeutic applications, including roles as kinase inhibitors and antiviral agents.[1][2][3] The accurate quantification and identification of this molecule and its related impurities are paramount to ensuring the quality, safety, and efficacy of any resulting active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for researchers and drug development professionals on the selection, comparison, and analytical validation of reference standards for this compound. A reference standard is not merely a bottle of chemical; it is the analytical cornerstone against which all measurements are made. Its purity, identity, and stability must be unequivocally established to ensure the integrity of all subsequent experimental data. This document moves beyond simple protocols to explain the scientific rationale behind the analytical choices, empowering you to establish a self-validating system for quality control.

The Reference Standard Landscape: Commercial Options and In-House Qualification

The primary choice for a reference standard is between a commercially sourced, pre-characterized material and an in-house qualified standard.

  • Commercial Reference Standards : Several vendors supply this compound.[4] The key differentiators are the completeness of the accompanying Certificate of Analysis (CoA) and the stated purity. A robust commercial standard should be accompanied by comprehensive data confirming its identity and purity.

  • In-House Qualification : If a commercial standard with sufficient characterization is unavailable, or if a large batch of synthesized material is to be used as a working standard, a rigorous in-house qualification is necessary. This process establishes a well-characterized secondary standard by comparing it against a primary reference standard or through absolute analytical methods.

Below is a comparative summary of representative commercial offerings. Note that availability and specifications are subject to change, and direct inquiry with the supplier for the latest CoA is always recommended.

SupplierProduct Number / CASStated PurityAvailable Analytical Data
Sigma-AldrichVaries / 1206979-33-0Typically ≥97%Basic properties provided; detailed CoA may require purchase/inquiry.[5]
BLDpharm2097611-04-4Not specifiedMentions availability of NMR, HPLC, LC-MS, UPLC data upon inquiry.
AChemBlockG-5460 / 1206979-33-097%Basic properties listed.[6]

Expert Insight : The stated purity percentage is only the beginning. A trustworthy reference standard will have its purity assigned through a mass balance approach, combining results from chromatography (e.g., HPLC), water content (Karl Fischer), residual solvents (GC-HS), and non-combustible residue (sulfated ash). Always demand the full CoA to verify the extent of characterization.

Workflow for Reference Standard Qualification

A systematic approach is essential for either verifying a commercial standard or qualifying an in-house one. The following workflow ensures all critical attributes are assessed.

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Strength Assessment cluster_2 Phase 3: Final Certification NMR NMR Spectroscopy (¹H, ¹³C) Confirms covalent structure MS Mass Spectrometry Confirms molecular weight & formula IR FT-IR Spectroscopy Confirms functional groups HPLC HPLC-UV Assesses chromatographic purity IR->HPLC Identity Confirmed KF Karl Fischer Titration Quantifies water content GC GC-HS Quantifies residual solvents Ash Sulfated Ash Quantifies inorganic impurities MassBalance Mass Balance Calculation Assigns final purity value Ash->MassBalance All Impurities Quantified CoA Certificate of Analysis (CoA) Documentation of all results

Caption: Workflow for comprehensive characterization of a reference standard.

Core Analytical Methodologies & Protocols

The following protocols provide a robust framework for the analysis of this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic molecules. A reverse-phase method is ideal for this compound due to its aromatic nature and moderate polarity.

Causality Behind Choices :

  • Column : A C18 stationary phase is selected for its hydrophobic interaction with the pyrazolopyridazine ring system.

  • Mobile Phase : An acetonitrile/water gradient is used to ensure elution of the main peak with good symmetry while also resolving potential impurities with different polarities. A phosphate buffer is added to maintain a consistent pH, preventing peak tailing that can occur with nitrogen-containing heterocycles.

  • Detector : UV detection at 254 nm is chosen as aromatic systems typically exhibit strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity and develop wavelength-specific methods for impurities.

Experimental Protocol: HPLC Purity

  • Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions :

    • Column : C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A : 0.01 M Potassium Phosphate buffer, pH 3.0.

    • Mobile Phase B : Acetonitrile.

    • Gradient : 10% B to 90% B over 20 minutes.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection : 254 nm.

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Accurately weigh ~10 mg of the this compound reference standard.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • System Suitability :

    • Perform five replicate injections of the standard solution.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The theoretical plates should be ≥ 2000, and the tailing factor should be ≤ 1.5.

  • Analysis :

    • Inject the sample solution.

    • Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Prep Sample Preparation (0.5 mg/mL in ACN/H₂O) Setup Instrument Setup (Column, Mobile Phase, Flow) Prep->Setup SST System Suitability Test (5x Injections, Check RSD) Setup->SST Analysis Sample Analysis (Single Injection) SST->Analysis Process Data Processing (Integrate, Calculate Area %) Analysis->Process Report Final Report (Purity Value) Process->Report

Caption: Step-by-step workflow for HPLC purity analysis.

Identity Confirmation by Spectroscopy

Spectroscopic techniques provide orthogonal confirmation of the molecule's identity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive information about the chemical structure and connectivity of atoms.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation : Dissolve 5-10 mg of the standard in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a good solvent for many heterocycles and will avoid exchange of the N-H proton.

  • Instrumentation : 400 MHz (or higher) NMR spectrometer.

  • Acquisition :

    • Acquire a ¹H NMR spectrum. Key signals would be expected in the aromatic region, corresponding to the protons on the bicyclic ring system.[7][8]

    • Acquire a ¹³C NMR spectrum. This will confirm the number of unique carbon atoms in the molecule.

  • Data Analysis : Compare the observed chemical shifts, coupling constants, and integrations to the expected structure of this compound.

B. Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

Experimental Protocol: ESI-MS

  • Sample Preparation : Prepare a dilute solution (~10 µg/mL) of the standard in methanol or acetonitrile.

  • Instrumentation : Mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Acquisition :

    • Infuse the sample directly or via an LC system.

    • Acquire data in positive ion mode.

  • Data Analysis : Look for the protonated molecular ion [M+H]⁺. For this compound (C₅H₃ClN₄, MW = 154.56), the expected [M+H]⁺ ion would be at m/z 155.01.[9] The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be observed at m/z 155 and m/z 157, providing strong evidence for the presence of chlorine.

cluster_0 Orthogonal Identity Verification Compound {this compound | C₅H₃ClN₄ | MW: 154.56} NMR ¹H & ¹³C NMR Confirms C-H Framework Verifies Connectivity Compound->NMR MS ESI-MS Confirms Molecular Weight (m/z 155.01) Verifies Isotopic Pattern (Cl) Compound->MS HPLC HPLC-UV/PDA Confirms Purity Provides Retention Time Signature Compound->HPLC IR FT-IR Confirms Functional Groups N-H, C=N, C-Cl bonds Compound->IR

Caption: Interrelation of analytical techniques for full characterization.

Conclusion

The selection and proper use of a reference standard for this compound are non-negotiable for generating reliable and reproducible analytical data in a research and development setting. While commercial standards provide a convenient starting point, a critical evaluation of their provided documentation is essential. For ongoing quality control, establishing a well-characterized in-house reference standard is a robust and scientifically sound practice. By combining orthogonal analytical techniques—chromatography for purity and spectroscopy for identity—researchers can establish a high degree of confidence in their analytical results, ensuring the integrity of their drug discovery and development programs.

References

  • Bernardino, A. M. R., et al. (2004). Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis. Journal of Medicinal Chemistry. Available at: [Link]

  • Preis, E., et al. (2011). 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Gommaa, A. M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Almehizia, A. A., et al. (2025). Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules. Available at: [Link]

  • Campos, C. N. S., et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Viruses. Available at: [Link]

  • BuyersGuideChem. (n.d.). 6-Chloro-1H-pyrazolo[4,3-c]pyridine suppliers and producers. Available at: [Link]

  • Shestakov, A. S., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Li, J., et al. (2018). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite/Bromite as the Halogen Source - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Appleby, K. M., et al. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. Magnetic Resonance in Chemistry. Available at: [Link]

  • Asif, N., et al. (2012). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Stanovnik, B., et al. (2025). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • Patel, K. D., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. Available at: [Link]

  • Foley, C. A., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Van der Pijl, F., & Rutjes, F. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. Available at: [Link]

  • Xu, S., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]. Asian Journal of Chemistry. Available at: [Link]

  • De Valk, J., & Van der Plas, H. C. (1975). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot. Available at: [Link]

  • Jurt, P., et al. (2019). Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hurmath Unnissa, S., & Rajan, D. (2016). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Pocrnja, M., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • El-Hawash, S. A., et al. (2006). Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. Archiv der Pharmazie. Available at: [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Chemistry. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-chloro-1H-pyrazolo[4,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of 6-chloro-1H-pyrazolo[4,3-c]pyridazine. As a chlorinated heterocyclic compound, this substance requires rigorous disposal procedures to mitigate risks to personnel and the environment. This guide is intended for drug development professionals, researchers, and scientists. It synthesizes regulatory standards with practical laboratory applications to ensure a self-validating system of safety and compliance.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively published, its classification as a chlorinated, nitrogen-containing heterocyclic compound necessitates a cautious approach.[1][2] Structurally similar compounds exhibit hazards that must be considered as potential risks.

  • Primary Hazards: Based on analogous compounds, risks may include skin irritation, serious eye damage, and harm if swallowed or in contact with skin. Inhalation of dust or vapors may also cause respiratory irritation.[3]

  • Combustion Byproducts: A critical consideration is the generation of hazardous gases upon incineration, including hydrogen chloride (HCl) and nitrogen oxides (NOx).[3] This is a primary driver for the specialized disposal methods required for halogenated organic compounds.

  • Environmental Fate: Heterocyclic compounds can be persistent in the environment.[2] Improper disposal can lead to the contamination of water and soil. Furthermore, degradation byproducts of chlorinated organic molecules can sometimes be more toxic than the parent compound.[2][4][5] Therefore, discharge into sewer systems or municipal waste is strictly forbidden.[6][7]

Regulatory Framework: Compliance is Non-Negotiable

In the United States, the disposal of this compound falls under the regulations of the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[8][9]

  • Hazardous Waste Classification: As a halogenated organic compound, this waste would likely be classified as hazardous. Depending on the specific processes it was used in, it could fall under the "F-List" (wastes from non-specific sources), particularly codes for spent halogenated solvents.[10][11] For example, F024 and F025 codes apply to process wastes from the production of certain chlorinated aliphatic hydrocarbons.[11][12]

  • Cradle-to-Grave Responsibility: RCRA mandates a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from generation to final disposal.[13]

On-Site Waste Management: The Foundation of Safe Disposal

Proper handling and segregation within the laboratory are the first critical steps in the disposal lifecycle.

Step 1: Personal Protective Equipment (PPE) Before handling the compound or its waste, ensure appropriate PPE is worn. This includes, at a minimum:

  • Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after.[3]

  • Safety glasses or goggles.[14]

  • A lab coat.

  • For handling powders or creating solutions, work should be performed in a certified chemical fume hood to prevent inhalation.[15]

Step 2: Waste Segregation This is arguably the most important step in controlling disposal costs and ensuring safety.

  • Halogenated vs. Non-Halogenated: Create a dedicated waste stream for halogenated organic compounds. Mixing them with non-halogenated solvents (like acetone or ethanol) needlessly converts the entire volume into more expensive, difficult-to-treat hazardous waste.[10][16]

  • Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, gloves, or unused compound) separate from liquid waste (e.g., reaction mother liquors, contaminated solvents).

Step 3: Waste Container Selection and Labeling

  • Containers: Use only approved, chemically compatible hazardous waste containers. Containers must be kept tightly closed except when adding waste.[16][17] They should be stored in a well-ventilated area, away from ignition sources.[14][18]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of its components (e.g., "in methanol solution").[17] Note the accumulation start date.

Parameter Specification Rationale
Waste Category Halogenated Organic WasteRequires specific high-temperature incineration with flue gas scrubbing due to the production of HCl upon combustion.[6]
Potential EPA Code F-Listed or U-Listed WasteClassification as a chlorinated heterocyclic compound aligns with RCRA definitions for hazardous chemical waste.[9][12]
Required PPE Nitrile Gloves, Safety Goggles, Lab CoatPrevents skin and eye contact with the potentially toxic and irritating compound.[3][14]
Container Type Tightly-sealed, chemically resistant (e.g., HDPE, glass)Prevents leaks and release of vapors. Must be compatible with the chemical and any solvents used.[17]
Primary Disposal Licensed Hazardous Waste IncinerationEnsures complete destruction and neutralization of hazardous combustion byproducts like HCl and NOx.[3][6]

Step-by-Step Disposal Protocol

A. For Unused or Expired Pure Compound (Solid Waste):

  • Assess: Ensure the compound is in its original, clearly labeled container if possible.

  • Package: If the original container is compromised, carefully transfer the solid to a new, appropriate waste container. Avoid creating dust by handling it in a fume hood.[3][15]

  • Label: Label the container as "Hazardous Waste: Solid this compound".

  • Store: Place the container in the designated satellite accumulation area for halogenated solid waste.

  • Dispose: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[15]

B. For Contaminated Labware and Debris (Solid Waste):

  • Segregate: Collect items like contaminated gloves, weigh boats, and silica gel in a dedicated, lined container.

  • Label: Label the container as "Hazardous Waste: Solid Debris with this compound".

  • Store & Dispose: Follow the same storage and disposal path as for the pure compound.

C. For Liquid Waste (e.g., reaction mixtures, solutions):

  • Segregate: Pour liquid waste containing the compound into a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste.[10]

  • Container Management: Use a funnel when adding waste to prevent external contamination of the container. Do not fill containers beyond 90% capacity to allow for expansion.[17] Keep the container sealed at all times when not in use.[16]

  • Label: Ensure the container is clearly labeled with "Hazardous Waste," the names of all chemical constituents (including solvents), and their approximate percentages.

  • Store & Dispose: Store in a designated satellite accumulation area and arrange for disposal through your institution's certified waste handler.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (this compound) B Is waste solid or liquid? A->B C Solid Waste (Pure compound, contaminated labware, PPE, spills) B->C Solid D Liquid Waste (Reaction mixtures, contaminated solvents) B->D Liquid E Package in dedicated 'Halogenated Solid Waste' container C->E F Collect in dedicated 'Halogenated Liquid Waste' container (≤90% full) D->F G Affix 'Hazardous Waste' label. List all chemical components and accumulation start date. E->G F->G H Store in designated Satellite Accumulation Area (SAA). Keep container closed. G->H I Arrange pickup by licensed hazardous waste contractor (e.g., Institutional EHS) H->I J Final Disposal: High-Temperature Incineration with Flue Gas Scrubbing I->J

Caption: Decision workflow for the segregation and disposal of this compound waste.

Emergency Procedures: Accidental Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate: If the spill is large or involves highly volatile solvents, evacuate the area.

  • Protect Yourself: Don appropriate PPE, including a respirator if necessary.[3]

  • Containment: For small spills, use a spill kit with an absorbent appropriate for chemical spills. Do not use combustible materials like paper towels for large spills of oxidizing materials.

  • Clean-up: Carefully sweep up solid spills or absorb liquid spills. Avoid creating dust or vapors.[3]

  • Dispose: All cleanup materials must be collected in a sealed container, labeled as hazardous waste, and disposed of according to the solid waste protocol described above.[15]

  • Report: Report the incident to your laboratory supervisor and EHS office.

References

  • Vertex AI Search. (2025, June 19). JQ-7976 p.
  • Capot Chemical. (2017, August 7). MSDS of 6-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
  • ChemicalBook. (2025, July 26). 6-chloro-1H-pyrazolo[3,4-b]pyridine.
  • Thermo Fisher Scientific. (2025, September 18).
  • Aaronchem. (2024, November 1).
  • Journal of Chemical and Pharmaceutical Research.
  • MilliporeSigma. (2026, January 6).
  • ChemicalBook. (2025, July 19).
  • OC-Praktikum.
  • ChemicalBook. (2025, July 26).
  • PubChemLite. This compound.
  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (2025, May 13).
  • U.S. Environmental Protection Agency. (2025, December 16). Applicability and Requirements of the RCRA Organic Air Emission Standards.
  • BLDpharm. 2097611-04-4|this compound.
  • Vita-D-Chlor.
  • U.S. Environmental Protection Agency. (2025, May 30).
  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • MDPI. (2023, January 26).
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
  • ChemWhat. 6-CHLORO-[3][18][19]TRIAZOLO[4,3-B]PYRIDAZINE CAS#: 28593-24-0.

  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • RAND Corporation. Policies for Chlorinated Solvent Waste: An Exploratory Application of a Model of Chemical Life Cycles and Interactions.
  • Google Patents.
  • Vanderbilt University Medical Center.
  • Apollo Scientific. 3-Chloro-6-hydrazinopyridazine.
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • TRC Companies. (2021, May 14).
  • PubMed. (2018, December 15). Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media.
  • PMC. (2023, October 25).
  • MDPI. (2022, July 23).
  • PMC. (2012, October 8). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01.
  • ResearchGate. Selected examples of biologically relevant pyrazolopyridines.
  • ResearchGate. (PDF)
  • U.S. Geological Survey. (2004, October 12).

Sources

Personal protective equipment for handling 6-chloro-1H-pyrazolo[4,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Logistics Guide: 6-Chloro-1H-pyrazolo[4,3-c]pyridazine

Executive Summary & Hazard Identification

Compound Identity: this compound CAS Number: 2097611-04-4 (Research Grade) Molecular Formula: C5H3ClN4[1]

The Safety Paradox: As a specialized heterocyclic intermediate, this compound lacks the extensive toxicological history of bulk commodity chemicals. Consequently, standard Safety Data Sheets (SDS) often default to "No Data Available" for chronic toxicity. This is not an absence of risk; it is an unquantified hazard.

Scientific Assessment: Structurally, this compound belongs to the halogenated fused-pyridazine class. Based on Structure-Activity Relationship (SAR) analysis of analogs (e.g., chloropyridazines and pyrazolopyridines), this molecule must be treated as a potent irritant (Skin/Eye/Respiratory) and a potential sensitizer . The nitrogen-rich core suggests potential biological activity, mandating a "Universal Precaution" approach akin to handling Safebridge Band 3 compounds until definitive data proves otherwise.

Personal Protective Equipment (PPE) Matrix

This matrix is not a suggestion; it is a barrier analysis designed to prevent route-specific exposure.

Protection ZoneRequired EquipmentTechnical Rationale (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The fine crystalline nature of pyrazolo-pyridazines creates a high risk of airborne particulate migration behind standard lenses.
Dermal (Hand) Double Nitrile Gloves (Min. 5 mil outer, 4 mil inner)Breakthrough Logic: Halogenated heterocycles can permeate thin nitrile. Double gloving provides a visual breach indicator (use colored inner gloves) and increases breakthrough time by >400%.
Respiratory Engineering Control Primary (Fume Hood)Zero-Inhalation Standard: All weighing and solubilization must occur within a certified fume hood. If open-bench handling is unavoidable (NOT recommended), a powered air-purifying respirator (PAPR) is required.
Body Tyvek® Lab Coat (or equivalent non-woven)Cotton lab coats trap particulates in the weave, turning the garment into a secondary exposure source. Non-woven materials shed powder and resist liquid penetration.

Operational Protocols: Handling & Solubilization

The "Static Cling" Hazard (Weighing)

Small heterocyclic molecules often exhibit significant static electricity, causing "fly-away" powder during weighing.

  • Protocol: Use an anti-static gun or ionizer bar inside the balance enclosure.

  • Containment: Weigh into a tared vial, not onto weighing paper, to eliminate the transfer step where spillage is most probable.

Solubilization Logic

This compound is likely sparingly soluble in water but soluble in organic solvents like DMSO, DMF, or Dichloromethane (DCM).

  • The Risk: Solubilizing in DCM drastically changes permeation risks. DCM permeates nitrile gloves in <4 minutes.

  • Adaptive PPE: If using DCM, you must wear Silver Shield/4H laminate gloves under outer nitrile gloves.

Workflow Visualization

The following diagram outlines the decision logic for handling this compound based on operational state.

PPE_Decision_Logic Start Start: Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Hood Is Fume Hood Available? Solid->Hood Solvent Identify Solvent Solution->Solvent HoodYes Standard PPE: Double Nitrile + Goggles + Tyvek (Work inside Hood) Hood->HoodYes Yes HoodNo STOP WORK Require N95/P100 or PAPR Hood->HoodNo No StandardSolv DMSO / MeOH / DMF Solvent->StandardSolv AggressiveSolv DCM / Chloroform Solvent->AggressiveSolv GloveStd Double Nitrile Gloves (Change every 30 mins) StandardSolv->GloveStd GloveLam Laminate (Silver Shield) Liners REQUIRED AggressiveSolv->GloveLam

Figure 1: PPE Decision Logic based on physical state and solvent compatibility.

Emergency Response & Spill Management

Do not treat a spill of this compound as a generic "organic spill." Its potential biological activity requires immediate containment.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate the immediate 3-meter radius. Mark the zone.

  • PPE Upgrade: Don double gloves (if not already wearing) and a P100 respirator if the powder is airborne outside the hood.

  • Dry Spill (Powder):

    • Do NOT sweep. Sweeping generates aerosols.

    • Cover with a chemically compatible absorbent pad dampened with ethanol (to suppress dust).

    • Wipe inward from the perimeter to the center.

  • Wet Spill (Solution):

    • Cover with vermiculite or commercial absorbent pillows.

    • Do not use paper towels alone, as they allow rapid evaporation of the solvent, re-aerosolizing the compound.

Waste Disposal & Deactivation

Classification: This compound must be classified as Halogenated Organic Waste .

Disposal Workflow:

  • Segregation: Do not mix with acidic waste streams. Pyridazine rings can be basic; mixing with strong acids may generate heat or unwanted byproducts.

  • Container: High-density polyethylene (HDPE) or glass.

  • Labeling: Must explicitly state "Halogenated Heterocycle - Potential Sensitizer."

Waste_Workflow Waste Solid/Liquid Waste Classify Halogenated Organic? Waste->Classify Segregate Segregate from Acids/Oxidizers Classify->Segregate Yes Container HDPE/Glass Container Segregate->Container Label Label: TOXIC / HALOGENATED Container->Label Incinerate High-Temp Incineration Label->Incinerate

Figure 2: Waste segregation and disposal workflow.

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][3] National Academies Press. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Pyridazine Derivatives Safety Profile. (Analogous structural data). Retrieved from [Link]

Disclaimer: This guide assumes the compound is Research Grade. In the absence of specific toxicological data for this exact isomer, this protocol applies the "Precautionary Principle," treating the substance as a hazardous potent compound.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.